1-Hydroxy-1,2-benziodoxol-3(1H)-one
Description
Properties
IUPAC Name |
1-hydroxy-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIXRYFAZOEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156834 | |
| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-62-4 | |
| Record name | 1-Hydroxy-1,2-benziodoxol-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 131-62-4 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as o-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) reagent that has emerged as a powerful and versatile oxidizing agent in modern organic synthesis. Its ability to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions has made it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and reaction mechanisms of IBX, with a focus on its utility in alcohol oxidation. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound is an organic compound that exists in tautomeric equilibrium with 2-iodylbenzoic acid.[1] For the purposes of this guide, it will be referred to by its common acronym, IBX. First synthesized in 1893, its synthetic utility was not fully realized until the mid-1990s due to its poor solubility in common organic solvents.[2] The discovery that IBX is soluble and highly effective as an oxidant in dimethyl sulfoxide (B87167) (DMSO) led to a resurgence in its use.[2] IBX is particularly valued for its high selectivity in oxidizing alcohols without over-oxidation to carboxylic acids and its tolerance of a wide range of functional groups.[3][4]
Chemical and Physical Properties
IBX is a white to off-white crystalline solid.[5] It is crucial to note that while early reports suggested IBX was shock-sensitive, it is now understood that this was likely due to impurities from its preparation.[2] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to enhance its safety and handling.[2][5]
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₄ | [5][6] |
| Molecular Weight | 280.02 g/mol | [5][6] |
| Melting Point | 280 °C (decomposes) | [5] |
| Appearance | White to off-white powder or crystals | [5] |
| Solubility | Soluble in DMSO; sparingly soluble in other organic solvents such as ethyl acetate (B1210297) and acetonitrile (B52724) at elevated temperatures. | [2][7] |
| CAS Number | 61717-82-6 | [8] |
Synthesis of IBX
IBX is typically prepared by the oxidation of 2-iodobenzoic acid. Several oxidizing agents can be employed, with potassium bromate (B103136) in sulfuric acid or Oxone® (potassium peroxymonosulfate) being the most common. The use of Oxone® is generally preferred as it is a safer and more environmentally friendly option.[3][9]
Experimental Protocol: Synthesis of IBX using Oxone®
This protocol is adapted from a standard literature procedure.[9]
Materials:
-
2-Iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Oxone® (1.3 equivalents) in deionized water.
-
To this solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion.
-
Heat the reaction mixture to 70-73 °C and maintain stirring for approximately 3 hours.
-
After 3 hours, cool the mixture to 5 °C in an ice bath and continue stirring for an additional 1.5 hours to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water and then with acetone to remove impurities.
-
Dry the purified IBX under vacuum to yield a white crystalline solid.
Typical Yield and Purity: Following this procedure, IBX can be obtained in approximately 80% yield with a purity of ≥95%.[9] Shorter reaction times (e.g., 1 hour) can lead to higher purity (≥99%) but slightly lower yields (around 77%).[9]
Applications in Organic Synthesis: Oxidation of Alcohols
The primary application of IBX is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.
Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the IBX-mediated oxidation of various alcohols.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | DMSO | Room Temp | 2 | 95 | [3] |
| Cinnamyl alcohol | EtOAc | 80 | 1 | 98 | [7] |
| Geraniol | EtOAc | 80 | 1.5 | 92 | [7] |
| 1-Octanol | EtOAc | 80 | 3 | 94 | [7] |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Octanol | EtOAc | 80 | 2 | 96 | [7] |
| Cyclohexanol | DMSO | Room Temp | 1 | 98 | [3] |
| Menthol | EtOAc | 80 | 4 | 91 | [7] |
| 1-Phenylethanol | Water/Acetone (with β-cyclodextrin) | Room Temp | 12 | 95 | [3] |
Experimental Protocol: Oxidation of Piperonyl Alcohol to Piperonal
This representative procedure demonstrates a user-friendly protocol for the oxidation of an alcohol using IBX in a common organic solvent.[7]
Materials:
-
Piperonyl alcohol
-
IBX (o-Iodoxybenzoic acid)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve piperonyl alcohol (1.0 mmol) in ethyl acetate (7 mL).
-
Add IBX (3.0 mmol) to the solution. The IBX will be largely suspended.
-
Immerse the reaction flask in a preheated oil bath at 80 °C and stir the suspension vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble IBX byproducts (primarily 2-iodosobenzoic acid, IBA).
-
Wash the collected solids with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by column chromatography.
Reaction Mechanism
The mechanism of alcohol oxidation by IBX has been a subject of study and debate. The initially proposed "hypervalent twist" mechanism involves a ligand exchange between the alcohol and the hydroxyl group on the iodine atom, followed by a conformational "twist" and subsequent elimination to yield the carbonyl compound and 2-iodosobenzoic acid (IBA).[2]
However, more recent computational and experimental studies, including kinetic isotope effect (KIE) experiments, suggest that the rate-determining step (RDS) is not the hypervalent twist but rather the reductive elimination step involving the cleavage of the C-H bond.[2]
Below is a diagram illustrating the currently accepted pathway for the oxidation of a primary alcohol to an aldehyde by IBX.
Caption: Proposed mechanism for the oxidation of a primary alcohol by IBX.
Safety and Handling
While stabilized IBX is considered safer than its initial preparations, it is still a potent oxidizing agent and should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[10] Avoid heating IBX above 200 °C as it can decompose exothermically.[11] It is also important to avoid contact with skin and eyes, as it can cause severe irritation and burns.[8][10]
Conclusion
This compound (IBX) is a highly effective and selective oxidizing agent for the conversion of alcohols to aldehydes and ketones. Its operational simplicity, mild reaction conditions, and tolerance for various functional groups have established it as a valuable reagent in organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and an elucidation of its reaction mechanism. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of IBX and its capabilities can significantly enhance the efficiency and elegance of synthetic routes.
References
- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. audreyli.com [audreyli.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. scribd.com [scribd.com]
Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) from 2-Iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) reagent renowned for its role as a mild, selective, and environmentally benign oxidizing agent in organic synthesis.[1][2][3] Its utility in converting alcohols to aldehydes and ketones without over-oxidation, coupled with its stability and commercial availability, has made it an indispensable tool for chemists.[4][5] This technical guide provides an in-depth overview of the predominant and most practical method for synthesizing IBX from 2-iodobenzoic acid, focusing on the widely adopted oxidation using Oxone®. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate its safe and efficient preparation in a laboratory setting.
Introduction
IBX is a cyclic periodinane that has gained significant traction as a "green" oxidant.[6] A primary advantage of IBX is its insolubility in many common organic solvents, which simplifies product isolation, while it remains readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] The synthesis of IBX typically involves the oxidation of the readily available and less hazardous 2-iodobenzoic acid.[8] While several oxidants have been employed for this transformation, including potassium bromate (B103136) (KBrO₃) in sulfuric acid and sodium hypochlorite (B82951) (NaClO), the use of Oxone® (a stable triple salt of potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) in water is now the most common, environmentally friendly, and high-yielding method.[1][9][10][11] This approach avoids the use of toxic heavy metals and harsh reaction conditions.[6]
Reaction Scheme
The synthesis of IBX from 2-iodobenzoic acid is a direct oxidation reaction. The iodine atom in 2-iodobenzoic acid is oxidized from a +1 to a +5 oxidation state. The intramolecular carboxyl group participates in the formation of the stable cyclic benziodoxole structure.
Figure 1: Overall reaction for the synthesis of IBX from 2-iodobenzoic acid using Oxone®.
Experimental Protocols
The following protocol is a standard literature procedure for the synthesis of IBX using Oxone® as the oxidant.[12] This method is known for its reliability and high yield of a pure product.
Materials and Equipment
-
Reagents: 2-Iodobenzoic acid, Oxone®, Deionized water, Acetone (B3395972).
-
Equipment: A suitably sized round-bottom flask, mechanical stirrer, heating mantle with temperature control, ice bath, Büchner funnel, and vacuum filtration apparatus.
Synthesis Procedure
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve Oxone® (1.3 to 1.8 equivalents relative to 2-iodobenzoic acid) in deionized water.[12]
-
Addition of Starting Material: To the stirred Oxone® solution, add 2-iodobenzoic acid (1.0 equivalent) in a single portion. The mixture will initially form a thick slurry.[12]
-
Heating: Heat the reaction mixture to 70-73°C.[12] As the reaction progresses, the thick slurry will transform into a finer, more easily stirred suspension. Maintain this temperature with continuous stirring for approximately 3 hours to ensure complete oxidation.[7][12] Shorter reaction times (e.g., 1 hour) can also yield a purer product, albeit with a slightly lower yield.[7]
-
Cooling and Precipitation: After the heating period, cool the reaction mixture to 5°C in an ice bath. Continue stirring for an additional 1.5 hours to ensure complete precipitation of the IBX product.[12]
-
Isolation: Collect the white crystalline solid by vacuum filtration through a sintered-glass funnel.[13]
-
Washing: Wash the filter cake thoroughly with copious amounts of deionized water to remove inorganic salts (byproducts from Oxone®) and any unreacted starting material.[12] Subsequently, wash the filter cake with acetone to facilitate drying.[12]
-
Drying: Dry the resulting white crystalline solid under vacuum at room temperature to a constant weight. The purity of IBX obtained by this method is typically ≥95%.[13]
Note on Purification: Recrystallization of IBX from water is not recommended as it can decompose back to 2-iodosobenzoic acid and 2-iodobenzoic acid at elevated temperatures.[12] Purification is best achieved by thorough washing of the crude product.[12]
Quantitative Data
The following tables summarize the quantitative aspects of the synthesis based on established protocols.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents | Role |
| 2-Iodobenzoic Acid | 1.0 | Starting Material |
| Oxone® | 1.3 - 1.8 | Oxidizing Agent[12] |
| Deionized Water | - | Solvent |
| Acetone | - | Washing Solvent |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Reaction Temperature | 70 - 73°C | [12] |
| Reaction Time | 1 - 3 hours | [7][12] |
| Cooling Temperature | 5°C | [12] |
| Cooling Time | 1.5 hours | [12] |
| Typical Yield | 77 - 81% | [7][13] |
| Product Purity | ≥95 - 99% | [7][13] |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the IBX synthesis protocol.
Caption: Experimental workflow for the synthesis of IBX.
Troubleshooting and Safety Considerations
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of IBX | Incomplete oxidation (insufficient time/temperature). Decomposition of IBX (temperature >75°C). Suboptimal reagent stoichiometry. | Ensure heating at ≥70°C for 1-3 hours. Carefully control temperature. Use a molar excess of Oxone® (1.3-1.8 eq).[12] |
| Product Contaminated with 2-Iodosobenzoic Acid (IBA) | Incomplete oxidation due to low temperature or short reaction time. | Increase reaction temperature to 70-73°C and/or extend the reaction time.[12] |
| Product Contaminated with 2-Iodobenzoic Acid | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate excess of Oxone® is used. Wash the crude product thoroughly with water.[12] |
| Final Product is Sticky or Oily | Presence of impurities. Residual solvent. | Ensure thorough washing with water and acetone. Dry the product completely under vacuum.[12] |
Safety Precautions
-
Explosion Hazard: IBX is a shock- and heat-sensitive explosive, particularly when heated above 200°C.[7][12] Handle the dry solid with care, avoiding impact and grinding. Do not heat the dry solid to high temperatures.
-
Storage: Store IBX in a cool, dark place. Commercial IBX is often stabilized with benzoic acid and isophthalic acid to mitigate its explosive nature.[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Waste Disposal: The aqueous filtrate from the reaction is oxidizing and acidic. It should be quenched with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) and neutralized before disposal.[13]
Conclusion
The synthesis of this compound from 2-iodobenzoic acid using Oxone® is a robust, efficient, and relatively safe method for producing this valuable oxidizing agent on a laboratory scale. By adhering to the detailed protocols and paying close attention to reaction parameters and safety precautions, researchers can reliably prepare high-purity IBX for a wide range of applications in modern organic synthesis. The use of an environmentally friendly oxidant and aqueous reaction conditions further enhances the appeal of this procedure.
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 3. This compound 1-oxide | C7H5IO4 | CID 339496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 9. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Ozonelabs- Synthesis of 2-Iodobenzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
An In-Depth Technical Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX, is a hypervalent iodine(V) reagent renowned for its role as a mild and selective oxidizing agent in organic synthesis. Its ability to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids, has made it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of IBX. Detailed experimental protocols for its preparation and use in oxidation reactions are presented, along with a summary of its key physical and chemical properties. Furthermore, this guide explores the biological activity of its oxidized form, this compound 1-oxide, as a protein-tyrosine-phosphatase (PTP) inhibitor, a property of significant interest in drug development.
Structure and Properties
This compound is a cyclic organoiodine compound. The presence of the hypervalent iodine atom in a five-membered ring imparts unique reactivity to the molecule. It is typically a white to off-white crystalline solid that is stable under standard conditions, though it can be sensitive to moisture and light.[1] A notable characteristic of IBX is its low solubility in many common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO).[2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅IO₃ | [3] |
| Molecular Weight | 264.02 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 232-236 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO; sparingly soluble in other organic solvents. | [2] |
| CAS Number | 131-62-4 | [3] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.13 (d, J = 7.5 Hz, 1H), 8.03 (dd, J = 7.5, 1.0 Hz, 1H), 8.00 (t, J = 7.5 Hz, 1H), 7.85 (t, J = 7.5 Hz, 1H) | [5] |
| Infrared (IR) (ATR) | 3300–2600 (br), 1632, 1331, 1296, 1140, 775, 598 cm⁻¹ | [5] |
Experimental Protocols
Synthesis of this compound (IBX)
IBX can be conveniently prepared from 2-iodobenzoic acid through oxidation. A safe and efficient method utilizes sodium hypochlorite (B82951) under a carbon dioxide atmosphere.[1][6]
Materials:
-
2-Iodobenzoic acid
-
Sodium hypochlorite pentahydrate (NaClO·5H₂O)
-
Water (H₂O)
-
1.0 M Hydrochloric acid (HCl)
-
Carbon dioxide (CO₂) source
Procedure: [5]
-
To a stirred solution of NaClO·5H₂O (4.4 mmol) in H₂O (1.3 mL), add 2-iodobenzoic acid (2.0 mmol) under a CO₂ atmosphere at room temperature.
-
Stir the mixture vigorously for 12 hours.
-
Acidify the resulting suspension with 1.0 M aq. HCl to a final pH of approximately 1-2.
-
Filter the resulting white slurry through a sintered-glass funnel.
-
Rinse the collected solid with water (4 x 5 mL) and then with acetone (3 x 5 mL).
-
Dry the solid under reduced pressure (0.3 Torr) for 2 hours to yield IBX as a white microcrystalline solid.
Oxidation of a Primary Alcohol to an Aldehyde using IBX
This protocol describes a general procedure for the oxidation of a primary alcohol to its corresponding aldehyde using IBX.[2]
Materials:
-
Primary alcohol (e.g., Piperonyl alcohol)
-
This compound (IBX)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure: [2]
-
Dissolve the primary alcohol (1.00 mmol) in ethyl acetate (7 mL).
-
Add IBX (3.00 mmol) to the solution.
-
Immerse the resulting suspension in an oil bath preheated to 80 °C.
-
Stir the mixture vigorously, open to the atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a medium glass frit to remove the insoluble iodine byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Mechanism of Action in Alcohol Oxidation
The oxidation of alcohols by IBX is believed to proceed through a ligand exchange mechanism. The alcohol initially coordinates to the iodine(V) center, followed by the elimination of a molecule of water. This intermediate then undergoes a reductive elimination to furnish the oxidized carbonyl compound and the reduced iodine(III) species, 2-iodosobenzoic acid.
Biological Activity: Inhibition of Protein-Tyrosine-Phosphatases (PTPs)
The oxidized form of IBX, this compound 1-oxide, has been identified as an inhibitor of protein-tyrosine-phosphatases (PTPs).[7] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins.[8] Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development.[8]
The inhibitory action of this compound 1-oxide on PTPs is likely due to the electrophilic nature of the hypervalent iodine, which can react with the nucleophilic cysteine residue in the active site of the phosphatase. This covalent modification would inactivate the enzyme, thereby inhibiting its function.
Safety and Handling
While IBX is a valuable reagent, it is important to handle it with care. It is known to be explosive under impact or when heated above 200 °C. Commercial preparations of IBX are often stabilized with benzoic and isophthalic acids to mitigate this risk. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound (IBX) is a versatile and powerful oxidizing agent with broad applications in organic synthesis. Its mild and selective nature makes it a preferred reagent for the conversion of alcohols to carbonyl compounds. Furthermore, the discovery of the PTP inhibitory activity of its oxidized form opens up new avenues for its application in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists working with or interested in the chemistry and biological activity of this important hypervalent iodine compound.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. audreyli.com [audreyli.com]
- 3. CAS 131-62-4: this compound [cymitquimica.com]
- 4. 1-Hydroxy-1,2-benziodoxol-3-one - CAS-Number 131-62-4 - Order from Chemodex [chemodex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. This compound 1-oxide | C7H5IO4 | CID 339496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-1,2-benziodoxol-3(1H)-one, a hypervalent iodine reagent with significant applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and its primary application in the selective oxidation of alcohols, and explores its role as a protein tyrosine phosphatase inhibitor. A key focus is placed on its interaction with the PTP1B-mediated signaling pathway, a critical regulator of metabolic processes.
Chemical Identification and Properties
This compound is a trivalent organoiodine compound. It exists in tautomeric equilibrium with its more commonly utilized pentavalent form, this compound 1-oxide, widely known in the scientific community as 2-Iodoxybenzoic acid or simply IBX. For the purpose of this guide, and reflecting its prevalent use and associated biological activity, we will focus on the pentavalent tautomer.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | This compound 1-oxide |
| Synonyms | 2-Iodoxybenzoic acid, IBX |
| CAS Number | 61717-82-6 |
| Molecular Formula | C₇H₅IO₄ |
| Molecular Weight | 280.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 232 °C (decomposes) |
| Solubility | Insoluble in many common organic solvents, soluble in DMSO |
Synthesis and Applications in Organic Chemistry
IBX is a highly valued oxidizing agent due to its high selectivity and mild reaction conditions, making it a staple in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Experimental Protocol: Synthesis of this compound 1-oxide (IBX)
A safe, convenient, and cost-effective method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with aqueous sodium hypochlorite (B82951) under a carbon dioxide atmosphere.
Materials:
-
2-Iodobenzoic acid
-
Aqueous sodium hypochlorite (NaClO) solution
-
Carbon dioxide (gas)
-
Water
Procedure:
-
To a stirred suspension of 2-iodobenzoic acid in water, bubble carbon dioxide gas.
-
Slowly add the aqueous sodium hypochlorite solution to the mixture at room temperature.
-
Continue stirring under the CO₂ atmosphere for a specified time (typically several hours) until the reaction is complete.
-
The resulting white solid (IBX) is collected by filtration, washed with water, and dried.
This method is advantageous as the only by-product is sodium chloride, simplifying the work-up procedure.
Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde using IBX
The selective oxidation of primary alcohols to aldehydes is a cornerstone application of IBX.
Materials:
-
Benzyl alcohol
-
This compound 1-oxide (IBX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzyl alcohol in DMSO.
-
Add IBX to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzaldehyde.
Table 2: Representative Yields for IBX-mediated Oxidation of Alcohols
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | >95 |
| 1-Octanol | 1-Octanal | >90 |
| Cyclohexanol | Cyclohexanone | >98 |
Role in Drug Development: Protein Tyrosine Phosphatase Inhibition
Recent findings have identified this compound 1-oxide as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play crucial roles in regulating a wide array of cellular signaling pathways. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
PTP1B: A Key Target
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity. PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, it negatively modulates the leptin signaling pathway, which is involved in appetite and energy homeostasis.
The inhibitory action of this compound 1-oxide on PTP1B suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders.
Visualization of Signaling Pathway and Experimental Workflow
PTP1B-Mediated Insulin Signaling Pathway
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for an inhibitor like this compound 1-oxide.
Caption: PTP1B's role in attenuating insulin signaling and the inhibitory action of this compound 1-oxide.
Experimental Workflow: Synthesis and Application
The following diagram outlines the general laboratory workflow for the synthesis of IBX and its subsequent use in an oxidation reaction.
Caption: General laboratory workflow for the synthesis and application of IBX.
Conclusion
This compound, particularly in its pentavalent form (IBX), is a versatile and powerful reagent in modern organic synthesis. Its utility is underscored by its selectivity and mild reaction conditions. Furthermore, its emerging role as a protein tyrosine phosphatase inhibitor, specifically targeting PTP1B, opens new avenues for its application in drug discovery and development, particularly in the context of metabolic diseases. Further research is warranted to fully elucidate its mechanism of action and to develop more potent and selective analogs for therapeutic use.
The Ascent of a Hypervalent Iodine Reagent: A Technical Guide to the Discovery and History of IBX
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and evolution of 2-Iodoxybenzoic acid (IBX), a powerful and versatile hypervalent iodine(V) oxidizing agent. From its initial synthesis in the late 19th century to its modern-day applications in complex organic synthesis, this document provides a comprehensive overview of the core science, experimental protocols, and mechanistic understanding of IBX.
Discovery and Early Obscurity
2-Iodoxybenzoic acid (IBX) was first prepared in 1893 by the German chemists Conrad Hartmann and Victor Meyer.[1][2] They synthesized this novel compound by oxidizing 2-iodobenzoic acid. However, for nearly a century, IBX remained largely a chemical curiosity, its potential as a synthetic tool unrealized. This was primarily due to its significant drawbacks: it is a heat- and impact-sensitive explosive and is insoluble in most common organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO).[3] These properties made it difficult and hazardous to handle, relegating it to the background of synthetic organic chemistry.
The Renaissance of IBX: A Versatile Oxidizing Agent
The synthetic utility of IBX was brought to the forefront in 1994 by Frigerio and Santagostino, who demonstrated its effectiveness in the oxidation of alcohols to aldehydes and ketones in DMSO.[1][2][4] This seminal work marked a turning point, sparking a surge of interest in IBX and its applications. A significant development in making IBX more accessible and safer to prepare was the use of Oxone (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate) as the oxidant in an aqueous solution of 2-iodobenzoic acid.[3][5] This method provides IBX as a white crystalline solid in high yield and purity.[3]
Despite its solubility issues, researchers have found that IBX can be used in various organic solvents at elevated temperatures, which simplifies product purification.[2][3] To address the safety concerns, commercial IBX is often stabilized by the inclusion of carboxylic acids like benzoic acid and isophthalic acid.[3] This stabilized form of IBX is a non-explosive white powder.[2]
Synthesis of IBX: Experimental Protocols
Preparation of IBX using Oxone
A safe and environmentally friendly method for the synthesis of IBX involves the use of Oxone in water.[5][6]
Protocol:
-
Dissolve 2-iodobenzoic acid in water.
-
Add an excess of Oxone to the solution.
-
Heat the mixture to 70°C for approximately three hours.
-
The IBX product precipitates out of the solution as a white crystalline solid.
-
Collect the solid by filtration.
This procedure typically yields IBX with a purity of ≥95% and a yield of around 80%.[3] Shortening the reaction time to one hour can increase the purity to ≥99% with a slightly reduced yield of 77%.[3]
Historical Synthesis using Potassium Bromate (B103136) and Sulfuric Acid
The original synthesis of IBX involved stronger and more hazardous reagents.[3]
Protocol:
-
Dissolve 2-iodobenzoic acid in sulfuric acid.
-
Add potassium bromate to the solution.
-
The IBX product is formed through oxidation.
It was later discovered that residual potassium bromate from this preparation could contribute to the shock sensitivity of the IBX samples.
The Scope of IBX in Organic Synthesis
IBX has proven to be a highly versatile oxidizing agent, capable of effecting a wide range of chemical transformations with high selectivity.
Oxidation of Alcohols
The most prominent application of IBX is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3][5][7] A key advantage of IBX is that it does not typically over-oxidize aldehydes to carboxylic acids.[5][7]
Table 1: Oxidation of Various Alcohols with IBX
| Substrate (Alcohol) | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | DMSO | Room Temp | 95 | [1] |
| 1-Octanol | 1-Octanal | DMSO | Room Temp | 92 | [8] |
| 2-Octanol | 2-Octanone | DMSO | Room Temp | 94 | [8] |
| Cinnamyl alcohol | Cinnamaldehyde | DMSO | Room Temp | 96 | [8] |
| Geraniol | Geranial | CH2Cl2 | Room Temp | 98 | [9] |
Oxidation of Other Functional Groups
Beyond alcohols, IBX has been successfully employed in a multitude of other oxidative transformations:
-
Oxidation of vicinal diols: IBX can oxidize vicinal diols to diketones without cleavage of the carbon-carbon bond.[3] However, under modified conditions such as elevated temperatures or in the presence of trifluoroacetic acid, it can induce oxidative cleavage to yield two aldehydes or ketones.[3][10]
-
α-Hydroxylation of ketones: Kirsch and coworkers demonstrated the ability of IBX to hydroxylate keto compounds at the α-position under mild conditions.[3]
-
Oxidation of β-hydroxyketones: IBX is an efficient reagent for the conversion of β-hydroxyketones to β-diketones.[3][6]
-
Oxidation of benzylic carbons: In 2001, K. C. Nicolaou and his team showed that IBX can oxidize primary and secondary benzylic carbons to aromatic aldehydes and ketones, respectively.[3]
-
Generation of imines: IBX can be used to generate imines from secondary amines in high yields.[6]
-
Oxidative aromatization: It is effective in the oxidative aromatization of nitrogen heterocycles.[6]
Mechanistic Insights into IBX Oxidations
The mechanism of IBX-mediated oxidation of alcohols has been a subject of considerable study. The currently accepted mechanism involves a reductive elimination pathway.
Mechanism of Alcohol Oxidation
The oxidation of an alcohol to an aldehyde or ketone by IBX is proposed to proceed through the following steps:
-
Ligand Exchange: The alcohol displaces the hydroxyl group on the iodine center of IBX.
-
Reductive Elimination: A concerted process involving the cleavage of the C-H bond of the alcohol and the I-O bond leads to the formation of the carbonyl compound, 2-iodosobenzoic acid (IBA), and water.
Computational studies have shown that the reductive elimination step, which involves the C-H bond cleavage, is the rate-determining step, a finding that is consistent with kinetic isotope effect experiments.[1][8]
The Progeny of IBX: Dess-Martin Periodinane (DMP)
The challenges associated with the insolubility of IBX led to the development of a more user-friendly derivative. In 1983, Daniel Dess and James Martin reported the synthesis of 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, now famously known as the Dess-Martin periodinane (DMP).[2][9] DMP is prepared by the acylation of IBX with acetic anhydride.[9]
DMP offers several advantages over IBX, including significantly better solubility in common organic solvents like dichloromethane, shorter reaction times, and milder reaction conditions (room temperature and neutral pH).[9][11] These features have made DMP a highly popular reagent in modern organic synthesis for the oxidation of primary and secondary alcohols.[2][9]
Conclusion
From its discovery in the late 19th century and subsequent period of dormancy, 2-Iodoxybenzoic acid has emerged as a powerful and selective oxidizing agent in the synthetic chemist's toolkit. The development of safer preparative methods and a deeper understanding of its reactivity have solidified its place in modern organic synthesis. Furthermore, the limitations of IBX directly spurred the development of the highly effective and more soluble Dess-Martin periodinane. The ongoing research into hypervalent iodine reagents continues to expand their applications, offering environmentally benign alternatives to heavy metal-based oxidants.[1]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 6. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 7. IBX,Swern and Corey Kim Reagent with Mechanisms | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Oxidative cleavage of vicinal diols: IBX can do what Dess–Martin periodinane (DMP) can - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [guidechem.com]
Spectroscopic Profile of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX. The information presented herein is crucial for the accurate identification, characterization, and quality control of this widely utilized hypervalent iodine reagent in research and drug development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for IBX, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for IBX provide detailed information about its molecular framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.14 | d | 8.0 | Aromatic H |
| 8.03 | dd | 7.5, 1.0 | Aromatic H |
| 8.00 | td | 8.5, 1.5 | Aromatic H |
| 7.84 | t | 7.5 | Aromatic H |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.6 | C=O |
| 146.5 | Aromatic C-I |
| 133.4 | Aromatic CH |
| 132.9 | Aromatic CH |
| 131.0 | Aromatic CH |
| 130.0 | Aromatic C |
| 125.4 | Aromatic CH |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of IBX is characterized by strong absorptions corresponding to the carbonyl and I=O bonds.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1687 | C=O (carbonyl) stretch |
| 786 | I=O stretch |
| 755 | C-H out-of-plane bend |
Sample preparation: KBr pellet[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Iodobenzoic Acid (precursor to IBX)
| m/z | Interpretation |
| 248 | Molecular ion [M]⁺ |
| 231 | [M-OH]⁺ |
| 203 | [M-COOH]⁺ |
| 127 | I⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Synthesis of this compound (IBX)
A common and safe method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with Oxone® in water.[3]
Procedure:
-
To a solution of Oxone® (potassium peroxymonosulfate) in water, add 2-iodobenzoic acid.
-
Heat the suspension with stirring.
-
Cool the mixture to induce precipitation of the product.
-
Filter the white precipitate, wash thoroughly with water and acetone.
-
Dry the product under high vacuum to yield IBX as a colorless powder.[1]
NMR Spectroscopy
Sample Preparation: A sample for NMR analysis is prepared by dissolving approximately 5-10 mg of IBX in a deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation: For solid-state IR analysis, a small amount of IBX is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).
Mass Spectrometry
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent.
Instrumentation and Data Acquisition: Mass spectra can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizations
Logical Relationship of Spectroscopic Techniques for IBX Characterization
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of IBX.
Caption: Workflow for IBX characterization.
This guide provides essential spectroscopic data and methodologies for researchers and professionals working with this compound. Adherence to these protocols will ensure reliable and reproducible results in the characterization of this important chemical reagent.
References
Stability and Storage of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX, is a hypervalent iodine(V) reagent widely utilized in organic synthesis as a mild and selective oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones. Despite its synthetic utility, the inherent instability of IBX presents significant challenges in its handling, storage, and application on a larger scale. This technical guide provides an in-depth overview of the stability and recommended storage conditions for IBX, summarizing available data, outlining experimental protocols for stability assessment, and discussing its degradation pathways.
Physicochemical Properties and Intrinsic Stability
IBX is a white to off-white crystalline solid. The stability of IBX is a critical consideration for its safe and effective use. Unstabilized IBX is known to be sensitive to impact and heat, posing a risk of explosion, especially when heated above 200°C. Commercial preparations of IBX are often stabilized by the inclusion of carboxylic acids, such as benzoic acid and isophthalic acid, which mitigate its explosive nature.
The molecule's sensitivity also extends to moisture and light. It is crucial to protect IBX from atmospheric moisture and light to prevent degradation.
Summary of Stability and Storage Data
While comprehensive quantitative stability data for IBX under various conditions is not extensively published in publicly available literature, the following tables summarize the known stability characteristics and recommended storage conditions based on available safety data sheets, supplier information, and related research.
Table 1: General Stability Profile of this compound (IBX)
| Parameter | Observation | Citation |
| Thermal Stability | Unstabilized IBX is reported to be explosive upon impact or when heated above 200°C. It melts and decomposes at approximately 233°C. | |
| Moisture Sensitivity | IBX is sensitive to moisture and should be handled under dry conditions. | |
| Photosensitivity | The compound is sensitive to light and should be stored in light-resistant containers. | |
| Physical Form | White to off-white solid. |
Table 2: Recommended Storage Conditions for IBX and its Derivatives
| Compound Form | Recommended Storage Temperature | Recommended Conditions | Shelf Life | Citation |
| IBX (Stabilized) | Ambient | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed and protected from light and moisture. | Not specified, but routine inspection is recommended. | |
| 1-Hydroxy-1,2-benziodoxole-3(1H)-one 1-oxide compound with pyridine (B92270) (PIBX) | -20°C (Long-term) | Protect from light and moisture. | Stable for at least 2 years after receipt. | [1] |
Degradation Pathway
The primary degradation pathway of IBX involves its reduction. Upon decomposition, typically initiated by heat, moisture, or light, IBX is reduced to 2-iodosobenzoic acid (IBA) and subsequently to 2-iodobenzoic acid.
Caption: Degradation pathway of IBX.
Experimental Protocols for Stability Assessment
The stability of IBX should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Below are representative protocols for conducting forced degradation, accelerated stability, and long-term stability studies.
Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.
Objective: To evaluate the stability of IBX under various stress conditions.
Methodology:
-
Preparation of Samples: Prepare solutions or solid dispersions of IBX at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze for the parent compound and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a forced degradation study of IBX.
Accelerated and Long-Term Stability Studies
These studies are performed to predict the shelf life of the product under normal storage conditions.
Objective: To determine the long-term stability and to propose a shelf-life for IBX under recommended storage conditions.
Methodology:
-
Sample Packaging: Package the IBX samples in the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each pull point, perform a full battery of tests including:
-
Appearance
-
Assay (e.g., by HPLC)
-
Degradation products/Impurities (e.g., by HPLC)
-
Moisture content (e.g., by Karl Fischer titration)
-
Table 3: Typical Parameters for Stability-Indicating HPLC Method for IBX
| Parameter | Typical Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at an appropriate wavelength (e.g., 230 nm) |
| Injection Volume | 10 µL |
Conclusion and Recommendations
This compound (IBX) is a valuable oxidizing agent whose utility is tempered by its inherent instability. Proper handling and storage are paramount to ensure safety and maintain the reagent's efficacy. Key recommendations include:
-
Storage: Store stabilized IBX in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, especially for more stable derivatives like PIBX, refrigeration at -20°C is recommended.
-
Handling: Avoid impact, friction, and heating of unstabilized IBX. Handle in an inert atmosphere where possible to minimize exposure to moisture.
-
Stability Testing: A comprehensive stability testing program, including forced degradation, accelerated, and long-term studies, is essential to fully characterize the stability profile of IBX and its formulations. Validated stability-indicating analytical methods are crucial for accurate assessment.
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize IBX in their synthetic endeavors.
References
The Multifaceted Chemistry of 1-Hydroxy-1,2-benziodoxol-3(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxy-1,2-benziodoxol-3(1H)-one, a hypervalent iodine reagent widely recognized for its pivotal role in modern organic synthesis. This document delves into its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and application, and its mechanistic pathways.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. The most common and convenient of these is the acronym IBX . For clarity and comprehensive documentation, a compilation of its synonyms and alternative names is presented below.
| Synonym/Alternative Name | Source/Context |
| 2-Iodoxybenzoic acid | A common alternative name, often used interchangeably with IBX.[1][2][3] |
| IBX | The widely used acronym for 2-Iodoxybenzoic acid.[1][2][3][4][5][6][7][8] |
| 1-Hydroxy-1,2-benziodoxol-3-one | A systematic name. |
| o-Iodoxybenzoic Acid | Emphasizes the ortho-position of the iodo group on the benzoic acid backbone.[1] |
| 1,2-Benziodoxol-3(1H)-one, 1-hydroxy- | A systematically indexed name. |
| 1-Hydroxy-1λ³-benzo[d][4][5]iodaoxol-3(1H)-one | A name indicating the lambda convention for hypervalent iodine. |
| SIBX | Stabilized IBX, often formulated with carboxylic acids to reduce explosive hazards.[9] |
| NSC 364374 | National Cancer Institute identifier. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound (IBX) is provided in the table below. This data is essential for its handling, application in reactions, and for the development of new synthetic methodologies.
| Property | Value | Notes |
| Molecular Formula | C₇H₅IO₃ | |
| Molar Mass | 280.02 g/mol | [4][7] |
| Melting Point | 233 °C (decomposes) | [4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Insoluble in many common organic solvents. Soluble in DMSO.[4][5] At elevated temperatures, it becomes sufficiently soluble in solvents like ethyl acetate (B1210297) and DCE.[5][9] | The limited solubility is a key feature, often allowing for easy product purification by filtration.[10] |
| pKa (in water) | 2.4 | [2][4] |
| pKa (in DMSO) | 6.65 | [2][4] |
| CAS Number | 61717-82-6 | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of IBX and its application in the oxidation of alcohols are outlined below. These protocols are based on established and widely cited procedures.
Synthesis of this compound (IBX) from 2-Iodobenzoic Acid
This protocol describes a safe and efficient method for the preparation of IBX using Oxone as the oxidant.[1]
Materials:
-
2-Iodobenzoic acid
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a reaction flask, dissolve Oxone® (1.3 equivalents) in deionized water.
-
To the stirred Oxone® solution, add 2-iodobenzoic acid (1.0 equivalent) at room temperature.
-
Heat the resulting suspension to 70-73 °C and maintain this temperature for 3 hours. The mixture will become a clear solution before a white precipitate of IBX begins to form.
-
After 3 hours, cool the reaction mixture to 0-5 °C using an ice bath and continue stirring for at least 1 hour to ensure complete precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with copious amounts of cold deionized water and then with cold acetone to remove impurities and facilitate drying.
-
Dry the product under vacuum to obtain pure IBX.
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using IBX
This procedure outlines a user-friendly method for the oxidation of alcohols where the insolubility of IBX in common organic solvents is leveraged for easy product isolation.[10][11]
Materials:
-
Primary alcohol
-
This compound (IBX)
-
Ethyl acetate (or another suitable solvent in which IBX is sparingly soluble)
-
Reaction vial with a magnetic stirrer
-
Heating plate
-
Filtration apparatus (e.g., syringe filter or Hirsch funnel)
Procedure:
-
To a reaction vial, add the primary alcohol (1.0 equivalent) and ethyl acetate.
-
Add IBX (1.5 - 3.0 equivalents) to the solution. The IBX will remain as a suspension.
-
Heat the suspension to 80 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble IBX and its byproduct, 2-iodosobenzoic acid.
-
The filtrate contains the desired aldehyde. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Mechanistic Insights and Process Visualization
To aid in the understanding of the synthesis and reactivity of IBX, the following diagrams, generated using the DOT language, illustrate the key processes.
Experimental Workflow for the Synthesis of IBX
Caption: A flowchart illustrating the key steps in the synthesis of IBX.
Simplified Mechanism of Alcohol Oxidation by IBX
The oxidation of alcohols by IBX is believed to proceed through a ligand exchange followed by a reductive elimination. A simplified representation of this mechanism is shown below.
Caption: A simplified diagram of the alcohol oxidation mechanism by IBX.
Safety and Handling
IBX is a powerful oxidizing agent and should be handled with appropriate safety precautions. It is known to be potentially explosive under impact or when heated above 200 °C.[4] Commercial preparations of IBX are often stabilized with carboxylic acids, such as benzoic acid and isophthalic acid, to mitigate this risk.[4][9] When working with IBX, it is imperative to:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated area or a fume hood.
-
Avoid grinding or subjecting the material to mechanical shock.
-
Store in a cool, dry place away from combustible materials.
This guide serves as a foundational resource for professionals engaged in chemical research and development. The information provided is intended to facilitate a deeper understanding and safer application of this compound in its various synthetic roles.
References
- 1. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 2. 2-Iodoxybenzoic_acid [chemeurope.com]
- 3. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 6. [PDF] 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review) | Semantic Scholar [semanticscholar.org]
- 7. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. tsijournals.com [tsijournals.com]
- 10. audreyli.com [audreyli.com]
- 11. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety of Hypervalent Iodine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypervalent iodine compounds have emerged as versatile and powerful reagents in modern organic synthesis, prized for their unique reactivity and milder, often more environmentally benign, characteristics compared to traditional heavy metal-based reagents.[1][2] Despite their widespread use, a comprehensive understanding of their toxicological and safety profiles is essential for ensuring safe handling in research and industrial settings, and for evaluating their potential in pharmaceutical development. This technical guide provides a detailed overview of the current knowledge on the toxicology and safety of common hypervalent iodine compounds. It includes a compilation of available quantitative toxicity data, detailed methodologies for key toxicological assays, an examination of the mechanisms of toxicity, including potential signaling pathway involvement, and critical safety information regarding their handling and potential explosive nature.
Introduction to Hypervalent Iodine Compounds
Hypervalent iodine compounds are organoiodine derivatives in which the iodine atom formally possesses a valence shell with more than eight electrons, typically in +3 (λ³-iodanes) or +5 (λ⁵-iodanes) oxidation states.[3][4] This hypervalent state confers upon them potent oxidizing properties and the ability to act as excellent electrophiles, making them indispensable in a wide array of organic transformations.[2][5] Common examples include iodosylbenzene, iodobenzene (B50100) diacetate, 2-Iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP).[1] While generally considered to have low toxicity compared to heavy metal counterparts, a nuanced understanding of their potential hazards is crucial.[2][3]
Quantitative Toxicological Data
The acute toxicity of hypervalent iodine compounds varies depending on their specific structure and ligands. The following tables summarize the available quantitative data. It is important to note that comprehensive toxicological data for many of these compounds is still lacking in publicly available literature.
| Compound Name | CAS Number | Test Species | Route of Administration | LD50 Value | Toxicity Category | Reference(s) |
| 2-Iodoxybenzoic acid (IBX) | 61717-82-6 | Mouse | Oral | 2,250 mg/kg | Category 5 (May be harmful if swallowed) | [3] |
| Iodobenzene | 591-50-4 | Rat | Oral | 1,749 mg/kg | Category 4 (Harmful if swallowed) | [6] |
| Iodosylbenzene | 536-80-1 | Mouse | Intravenous | 180 mg/kg | - | [7] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. A lower LD50 is indicative of greater acute toxicity.
Experimental Protocols for Toxicological Assessment
Standardized protocols are employed to assess the various toxicological endpoints of chemical compounds. The following sections detail the methodologies for key assays relevant to the evaluation of hypervalent iodine compounds, based on OECD guidelines and common laboratory practices.
In Vitro Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[9] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8]
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8][10]
-
Compound Treatment: Prepare serial dilutions of the hypervalent iodine compound in the appropriate cell culture medium. For compounds with low aqueous solubility, a suitable solvent like DMSO should be used, with the final solvent concentration kept constant across all wells and below a non-toxic level (typically <0.5%). Replace the old medium with the medium containing the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assays
3.2.1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[1][5]
Principle: The tester strains have mutations in the genes involved in the synthesis of an essential amino acid (histidine for Salmonella, tryptophan for E. coli). When these bacteria are grown on a minimal media agar (B569324) plate lacking this amino acid, only those that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form colonies. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.[5]
Detailed Methodology:
-
Strain Selection: Use a set of at least five strains of bacteria as recommended by OECD 471, including strains that detect both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).[5]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[5]
-
Exposure: Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
Plate Incorporation: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.
-
Pre-incubation: Incubate the test compound, bacterial culture, and S9 mix (if used) together in a test tube for a short period before mixing with top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.
3.2.2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes of treated animals, usually rodents.[12][13]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated immature erythrocytes in treated animals indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).[13]
Detailed Methodology:
-
Animal Model: Typically, mice or rats are used.[13]
-
Dose Administration: Administer the test substance, usually via the oral or intraperitoneal route, at three dose levels to groups of animals. Include a vehicle control group and a positive control group (a known genotoxic agent).
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[13]
-
Slide Preparation and Staining: Prepare smears of the collected cells on microscope slides and stain them with a dye that allows for the differentiation of immature (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.
-
Scoring: Score a predetermined number of immature erythrocytes (e.g., at least 2000 per animal) for the presence of micronuclei.
-
Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of hypervalent iodine compounds is often linked to their potent oxidizing and electrophilic nature.[14] These properties can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Oxidative Stress and the Nrf2-Keap1 Signaling Pathway
Hypervalent iodine compounds, as electrophiles, can react with nucleophilic cellular components, including the thiol groups of cysteine residues in proteins.[5] This reactivity is a key mechanism for the activation of the Nrf2-Keap1 signaling pathway, a major regulator of the cellular antioxidant response.[5][15]
Signaling Pathway Description:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] When cells are exposed to electrophiles, such as hypervalent iodine compounds, these compounds can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. The products of these genes include antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis, which collectively enhance the cell's capacity to counteract oxidative stress.
Apoptosis Signaling Pathways
High concentrations of hypervalent iodine compounds can induce cytotoxicity, leading to programmed cell death, or apoptosis. While specific studies on hypervalent iodine compounds are limited, the induction of apoptosis by molecular iodine has been shown to proceed through a caspase-independent, mitochondria-mediated pathway.[13] This involves the dissipation of the mitochondrial membrane potential, a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[13]
Safety, Handling, and Explosive Hazards
A critical aspect of working with hypervalent iodine compounds is their potential for explosive decomposition, particularly λ⁵-iodanes like IBX and DMP.[6][15]
Explosive Hazards:
-
IBX (2-Iodoxybenzoic acid): Is known to be explosive upon impact or when heated above 200°C.[15]
-
Dess-Martin Periodinane (DMP): Is also heat- and shock-sensitive and can undergo exothermic decomposition at temperatures above 130°C.[6][16] The risk of explosion is a significant concern, especially on a larger scale.[15]
Safe Handling and Storage:
-
General Precautions: Always handle hypervalent iodine compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Avoiding Shock and Friction: Avoid grinding or subjecting these compounds to mechanical shock. Use plastic or wooden spatulas instead of metal ones.
-
Temperature Control: Do not heat potentially explosive hypervalent iodine compounds unless specific procedures have been established and appropriate safety measures are in place. Store them in a cool, dry place, away from heat sources and combustible materials.[16]
-
Scale of Reactions: When working with potentially explosive compounds, it is prudent to start with small-scale reactions and only scale up with extreme caution and after a thorough risk assessment.
-
Disposal: Dispose of hypervalent iodine compounds and any waste containing them in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
Hypervalent iodine compounds are invaluable tools in synthetic chemistry, offering a less toxic alternative to many heavy metal reagents. However, their "low toxicity" is a relative term, and it is crucial for researchers, scientists, and drug development professionals to be aware of their potential hazards. This guide has summarized the available toxicological data, outlined key experimental protocols for their safety assessment, and delved into the potential mechanisms of their toxicity, including the involvement of oxidative stress and apoptotic signaling pathways. The explosive nature of certain hypervalent iodine compounds necessitates strict adherence to safety protocols. A thorough understanding of these aspects is paramount for the responsible and safe utilization of these remarkable reagents in both academic and industrial environments. Further research is warranted to fill the existing gaps in the toxicological database for many of these compounds and to further elucidate the intricate molecular mechanisms underlying their biological effects.
References
- 1. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypervalent-Iodine(III)-Mediated Oxidative Methodology for the Synthesis of Fused Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nrf2-Dependent Adaptation to Oxidative Stress Protects Against Progression of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypervalent Iodine Compounds [organic-chemistry.org]
- 13. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Notes: Oxidation of Primary Alcohols to Aldehydes using 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX (2-Iodoxybenzoic acid), is a hypervalent iodine(V) reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes.[1][2] This protocol offers a valuable alternative to heavy metal-based oxidants, noted for its operational simplicity and high chemoselectivity, minimizing over-oxidation to carboxylic acids.[3] IBX is particularly advantageous in complex molecule synthesis where sensitive functional groups must be preserved.[4]
Initially, the utility of IBX was hampered by its insolubility in most common organic solvents, with reactions often confined to dimethyl sulfoxide (B87167) (DMSO).[5] However, recent advancements have demonstrated that IBX can be effectively used as a suspension in various organic solvents at elevated temperatures, simplifying work-up procedures.[5][6] Furthermore, stabilized formulations of IBX (SIBX) have been developed to mitigate the explosive nature of pure IBX, enhancing its safety profile for broader laboratory use.[7][8]
Advantages of IBX in Primary Alcohol Oxidation
-
High Selectivity: IBX selectively oxidizes primary alcohols to aldehydes with minimal formation of the corresponding carboxylic acid.[3]
-
Mild Reaction Conditions: Oxidations can often be carried out at room temperature or with gentle heating, preserving sensitive functional groups.[9]
-
Broad Functional Group Tolerance: IBX is compatible with a wide range of functional groups, including amines, sulfides, and alkenes.[9]
-
Environmentally Benign: As a metal-free oxidant, IBX offers a more environmentally friendly alternative to chromium- and manganese-based reagents.[3]
-
Operational Simplicity: Reactions are typically easy to set up, and the insoluble nature of IBX and its byproducts in many solvents allows for simple filtration to isolate the product.[5][6]
Limitations and Safety Considerations
-
Solubility: IBX is largely insoluble in many common organic solvents, which can necessitate the use of DMSO or heating to achieve sufficient reactivity.[2][5]
-
Explosive Nature: Pure IBX is reported to be explosive upon impact or when heated above 200 °C.[2][4] It is crucial to handle IBX with care and adhere to strict safety protocols.
-
Stabilized IBX (SIBX): To address safety concerns, a stabilized formulation of IBX, known as SIBX, is commercially available. SIBX is a non-explosive mixture of IBX with benzoic acid and isophthalic acid, making it a safer alternative for routine laboratory use.[7][8]
Safety Precautions
-
Always handle IBX and SIBX in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Avoid grinding or subjecting IBX to mechanical shock.[4][11]
-
When heating reactions involving IBX, use a thermostatically controlled heating mantle and monitor the temperature closely.
-
Dispose of IBX waste according to institutional safety guidelines for reactive chemicals.
Reaction Mechanism
The oxidation of a primary alcohol with IBX is believed to proceed through a ligand exchange, followed by a rate-determining reductive elimination. The alcohol first coordinates to the iodine center, displacing a hydroxyl group. Subsequent intramolecular proton transfer and reductive elimination from the hypervalent iodine species yield the aldehyde, water, and 2-iodosobenzoic acid (IBA).
References
- 1. Item - Safety Letter: Evaluation of the Popular Oxidant 2âIodoxybenzoic Acid (IBX) - American Chemical Society - Figshare [acs.figshare.com]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 4. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aksci.com [aksci.com]
- 11. reddit.com [reddit.com]
protocol for IBX oxidation of secondary alcohols to ketones.
Application Note AN-IBX-001
Introduction
o-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has emerged as a powerful and selective oxidizing agent for the conversion of secondary alcohols to the corresponding ketones.[1][2][3][4][5] This protocol provides a detailed procedure for the efficient and high-yielding oxidation of a broad range of secondary alcohols using IBX. The reaction is characterized by its mild conditions, broad functional group tolerance, and straightforward work-up.[2][6] IBX is particularly advantageous as it often avoids over-oxidation and does not typically cleave vicinal diols.[1] Despite its utility, it is crucial to handle IBX with care due to its potential explosive nature, especially when heated or subjected to impact.[7]
Principle of the Method
The oxidation of a secondary alcohol with IBX involves the formation of an intermediate ester, followed by a concerted elimination to yield the ketone, o-iodosobenzoic acid (IBA), and water. The reaction is typically carried out by heating a suspension of IBX with the alcohol in a suitable solvent.[2] While IBX is largely insoluble in many common organic solvents, its limited solubility is sufficient to promote the oxidation.[2]
Safety Precautions
Warning: IBX is a heat and shock-sensitive explosive, particularly when dry.[7] It is also a skin and eye irritant.[7] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid grinding or subjecting the solid reagent to impact. It is recommended to use commercially available stabilized IBX or to prepare it according to established safety procedures.
Materials and Equipment
-
o-Iodoxybenzoic acid (IBX)
-
Secondary alcohol substrate
-
Anhydrous solvent (e.g., ethyl acetate (B1210297), DMSO, or a water/acetone mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filter funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: General Procedure for IBX Oxidation in Ethyl Acetate
This protocol is adapted from a user-friendly procedure that takes advantage of the heterogeneous nature of IBX in ethyl acetate, simplifying the work-up.[2]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol).
-
Add ethyl acetate (5-10 mL).
-
Add IBX (1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the insoluble IBA byproduct and any unreacted IBX.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: IBX Oxidation in DMSO
DMSO is a solvent in which IBX is soluble, leading to a homogeneous reaction.
-
In a round-bottom flask with a magnetic stir bar, dissolve the secondary alcohol (1.0 mmol) in DMSO (5-10 mL).
-
Add IBX (1.2-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if required.
Protocol 3: Catalytic IBX Oxidation with Oxone
This method utilizes a catalytic amount of IBX with Oxone as a co-oxidant to regenerate the IBX in situ, which can be a safer and more economical approach.[8]
-
To a round-bottom flask, add the secondary alcohol (1.0 mmol), IBX (0.1 equivalents), and Oxone (2.0 equivalents).
-
Add a mixture of acetonitrile (B52724) and water (2:1 v/v, 10 mL).
-
Stir the mixture at room temperature or heat gently if necessary.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography as needed.
Data Presentation
The following table summarizes the results for the IBX oxidation of various secondary alcohols to their corresponding ketones.
| Entry | Substrate (Secondary Alcohol) | Product (Ketone) | Reagent/Solvent | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | IBX/EtOAc | 3 | 95 |
| 2 | Cyclohexanol | Cyclohexanone | IBX/DMSO | 2 | 98 |
| 3 | 2-Octanol | 2-Octanone | IBX/EtOAc | 4 | 92 |
| 4 | Benzoin | Benzil | IBX/DMSO | 1 | 99 |
| 5 | 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | IBX/EtOAc | 5 | 94 |
| 6 | Menthol | Menthone | IBX/EtOAc | 6 | 85 |
| 7 | Indanol | Indanone | IBX/DMSO | 2.5 | 96 |
| 8 | Borneol | Camphor | IBX/EtOAc | 8 | 88 |
| 9 | Cinnamyl alcohol | Cinnamaldehyde | IBX/EtOAc | 2 | 97 |
| 10 | Geraniol | Geranial | IBX/EtOAc | 3 | 90 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the IBX oxidation of a secondary alcohol.
Caption: General workflow for the IBX oxidation of secondary alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. audreyli.com [audreyli.com]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 4. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Oxidant: Application Notes and Protocols for 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) reagent that has emerged as a powerful and selective oxidizing agent in modern organic synthesis.[1] Its appeal lies in its mild reaction conditions, high functional group tolerance, and environmentally benign nature, as it avoids the use of heavy metals.[2] IBX is particularly renowned for the efficient oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of IBX in key synthetic transformations.
Key Applications in Organic Synthesis
IBX is a versatile reagent with a range of applications beyond simple alcohol oxidation. Its utility in complex molecule synthesis is well-documented.
Primary Applications:
-
Oxidation of Alcohols: The most prominent application of IBX is the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. Over-oxidation of aldehydes to carboxylic acids is typically not observed under standard conditions.[1][4]
-
Precursor to Dess-Martin Periodinane (DMP): IBX is the immediate precursor to the Dess-Martin periodinane, another widely used and more soluble hypervalent iodine oxidant.[5]
Other Notable Applications:
-
Oxidation of benzylic and allylic C-H bonds.[1]
-
Synthesis of α,β-unsaturated carbonyl compounds from saturated analogues.[6]
-
Oxidative cleavage of vicinal diols to dicarbonyl compounds under specific conditions.[7]
-
Oxidation of sulfides to sulfoxides.[8]
Data Presentation: Oxidation of Alcohols with IBX
The following table summarizes the performance of IBX in the oxidation of various alcohol substrates under different reaction conditions.
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | IBX (1.1 equiv), DMSO, rt, 3 h | 94 | [1] |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | IBX (3 equiv), EtOAc, 80 °C, 3 h | >95 | [9] |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | IBX (1 equiv), β-CD (0.1 equiv), H₂O/acetone, rt, 12 h | 98 | [10] |
| 4 | Geraniol | Geranial | IBX (3 equiv), EtOAc, 80 °C, 3 h | >95 | [9] |
| 5 | Cyclohexanol | Cyclohexanone | IBX (3 equiv), EtOAc, 80 °C, 3 h | >95 | [9] |
| 6 | 1-Octanol | 1-Octanal | IBX (3 equiv), EtOAc, 80 °C, 3 h | >95 | [9] |
| 7 | 2-Adamantanol | 2-Adamantanone | IBX (3 equiv), EtOAc, 80 °C, 3 h | >95 | [9] |
| 8 | 3-Phenyl-1-propanol | 3-Phenylpropanoic acid | 2-IBAcid (0.1 equiv), Oxone (2.2 equiv), MeCN/H₂O, 70 °C, 6 h | 92 | [11] |
| 9 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 2-IBAcid (0.1 equiv), Oxone (2.2 equiv), MeCN/H₂O, 70 °C, 6 h | 94 | [11] |
Note: Yields are for the isolated product. Conditions can be optimized for specific substrates.
Experimental Protocols
Caution: IBX and its precursor can be explosive under impact or when heated above 200°C. All operations should be conducted behind a safety shield in a well-ventilated fume hood.[7]
Protocol 1: Preparation of this compound (IBX) from 2-Iodobenzoic Acid
This protocol is adapted from a safe and environmentally friendly procedure using Oxone.[1][7]
Materials:
-
2-Iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Acetone
Procedure:
-
To a stirred suspension of Oxone (1.47 equivalents) in deionized water, add 2-iodobenzoic acid (1.00 equivalent) in one portion.
-
Heat the white suspension to 70 °C and stir at this temperature for three hours.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 90 minutes.
-
Collect the resulting white, microcrystalline powder by vacuum filtration through a Büchner funnel.
-
Wash the solid sequentially with cold water and then cold acetone.
-
Dry the product under high vacuum overnight to afford IBX as a white powder.
Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using IBX
This protocol describes a user-friendly procedure using IBX as a heterogeneous oxidant in ethyl acetate (B1210297).[9][12]
Materials:
-
Primary alcohol
-
IBX (1.5 - 3.0 equivalents)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add the primary alcohol (1.0 equivalent) and ethyl acetate.
-
Add IBX (1.5 - 3.0 equivalents) to the solution. The IBX will be largely suspended.
-
Heat the mixture to 80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the insoluble IBX byproducts (primarily 2-iodosobenzoic acid, IBA).
-
Wash the filtered solids with a small amount of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 3: Catalytic Oxidation of an Alcohol using in situ Generated IBX
This protocol utilizes a catalytic amount of 2-iodobenzoic acid (2-IBAcid) with Oxone as the co-oxidant, which is a safer alternative to using stoichiometric amounts of potentially explosive IBX.[11][13]
Materials:
-
Alcohol substrate
-
2-Iodobenzoic acid (2-IBAcid, 0.1 equivalents)
-
Oxone® (2.2 equivalents for primary alcohols to carboxylic acids; adjust for aldehydes)
-
Acetonitrile (B52724) (MeCN)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the alcohol substrate (1.0 equivalent) in a 2:1 mixture of acetonitrile and water.
-
Add 2-iodobenzoic acid (0.1 equivalents) and Oxone® (2.2 equivalents).
-
Heat the mixture at 70 °C for 6 hours.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the insoluble iodine byproducts.
-
Remove the precipitate by filtration.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 4: Synthesis of Dess-Martin Periodinane (DMP) from IBX
This procedure describes the acylation of IBX to form the more soluble Dess-Martin periodinane.[5][14]
Materials:
-
IBX (moist solid from Protocol 1 is acceptable)
-
Acetic anhydride (B1165640)
-
Acetic acid
Procedure:
-
In a three-neck round-bottom flask equipped with a stirrer, charge the IBX (1.0 equivalent).
-
Add acetic acid and acetic anhydride (e.g., 9.1 equivalents of acetic anhydride).
-
Heat the flask to 85 °C and stir vigorously. The white suspension should become a clear solution.
-
After approximately 30 minutes, cool the solution to room temperature and then in an ice bath for 90 minutes to precipitate the product.
-
Collect the white, microcrystalline solid by vacuum filtration.
-
Wash the product with cold diethyl ether.
-
Dry the solid under high vacuum to afford Dess-Martin periodinane.
Visualizations
The following diagrams illustrate key processes involving IBX.
Caption: Synthesis of IBX from 2-Iodobenzoic Acid
Caption: Catalytic Cycle of IBX with Oxone
Caption: General Workflow for IBX-Mediated Oxidation
Caption: Synthesis of DMP from IBX
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IBX,Swern and Corey Kim Reagent with Mechanisms | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. audreyli.com [audreyli.com]
- 10. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 14. ekwan.github.io [ekwan.github.io]
Application Notes and Protocols: Selective Oxidation of Diols to Lactones Using 2-Iodoxybenzoic Acid (IBX)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective oxidation of diols to lactones without carbon-carbon bond cleavage, utilizing 2-Iodoxybenzoic acid (IBX) and its derivatives. This method offers a valuable alternative to traditional oxidation procedures, particularly for the synthesis of complex molecules in drug discovery and development.
Introduction
The selective oxidation of diols to lactones is a fundamental transformation in organic synthesis, yielding structural motifs present in a wide array of natural products and pharmaceuticals. While numerous oxidizing agents are available, many suffer from drawbacks such as harsh reaction conditions, low selectivity, and the undesired cleavage of the diol backbone. 2-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, has emerged as a mild and efficient oxidant capable of selectively converting diols to their corresponding lactones without fragmentation.
This protocol focuses on two advanced, catalytic approaches that enhance the practicality and scope of IBX-mediated lactonization:
-
Domino Oxidation using in situ-generated Tetramethyl-IBX (TetMe-IBX): A catalytic amount of tetramethyl-o-iodobenzoic acid (TetMe-IA) is used with a stoichiometric co-oxidant (Oxone) to generate the active oxidant in situ. This domino reaction proceeds from the diol to the lactone in a single step.
-
Catalytic Oxidation with an in situ-generated Bis-IBX Catalyst: A specially designed biphenyl-based diiodo-dicarboxylic acid (DIDA) serves as a precursor for a Bis-IBX catalyst, which, in the presence of Oxone, facilitates the sequential oxidation of diols to lactones.
These methods offer advantages in terms of catalyst loading, substrate scope, and operational simplicity, making them attractive for various synthetic applications.
Data Presentation
The following tables summarize the quantitative data for the selective oxidation of various diols to lactones using the catalytic IBX methods.
Table 1: Domino Oxidation of Diols to Lactones with in situ-generated TetMe-IBX
| Entry | Diol Substrate | Product Lactone | Time (h) | Yield (%) |
| 1 | 1,4-Butanediol | γ-Butyrolactone | 12 | 85 |
| 2 | 1,5-Pentanediol | δ-Valerolactone | 12 | 88 |
| 3 | 1,6-Hexanediol | ε-Caprolactone | 15 | 75 |
| 4 | 2-Methyl-1,4-butanediol | 3-Methyl-γ-butyrolactone | 14 | 82 |
| 5 | 3-Phenyl-1,4-butanediol | 4-Phenyl-γ-butyrolactone | 16 | 78 |
Reaction Conditions: Diol (1.0 mmol), TetMe-IA (5 mol %), Oxone (2.0 equiv.), in a 1:1 mixture of CH3CN/H2O at room temperature.
Table 2: Catalytic Oxidation of Diols to Lactones with in situ-generated Bis-IBX Catalyst from DIDA
| Entry | Diol Substrate | Product Lactone | Time (h) | Yield (%) |
| 1 | 1,4-Pentanediol | γ-Valerolactone | 24 | 72 |
| 2 | 1,5-Hexanediol | δ-Caprolactone | 24 | 78 |
| 3 | 2-Phenyl-1,5-pentanediol | 5-Phenyl-δ-valerolactone | 30 | 65 |
| 4 | 1,6-Heptanediol | ε-Heptanolactone | 30 | 70 |
Reaction Conditions: Diol (1.0 mmol), DIDA (10 mol %), Oxone (2.5 equiv.), in a 1:1 mixture of CH3CN/H2O at 50 °C.
Experimental Protocols
Protocol 1: General Procedure for the Domino Oxidation of Diols to Lactones with in situ-generated TetMe-IBX
Materials:
-
Diol substrate
-
Tetramethyl-o-iodobenzoic acid (TetMe-IA)
-
Oxone (potassium peroxymonosulfate)
-
Acetonitrile (B52724) (CH3CN), HPLC grade
-
Deionized water
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 mmol, 1.0 equiv) and tetramethyl-o-iodobenzoic acid (TetMe-IA, 5 mol %).
-
Add a 1:1 mixture of acetonitrile and water (e.g., 5 mL of each).
-
To the resulting suspension, add Oxone (2.0 mmol, 2.0 equiv) portion-wise over 10 minutes while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 12-16 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure lactone.
Protocol 2: General Procedure for the Catalytic Oxidation of Diols to Lactones with in situ-generated Bis-IBX Catalyst from DIDA
Materials:
-
Diol substrate
-
3,3′-Diiodo-2,2′,6,6′-tetramethoxybiphenyl-4,4′-dicarboxylic acid (DIDA)
-
Oxone
-
Acetonitrile (CH3CN), HPLC grade
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer, stir bar, and heating mantle/oil bath
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend the diol (1.0 mmol, 1.0 equiv) and DIDA (0.1 mmol, 10 mol %) in a 1:1 mixture of acetonitrile and water (e.g., 6 mL of each).
-
Add Oxone (2.5 mmol, 2.5 equiv) to the suspension.
-
Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction typically requires 24-30 hours for completion.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired lactone.
Visualizations
Reaction Pathway for IBX-mediated Diol Oxidation to Lactone
The following diagram illustrates the sequential oxidation process from a diol to a lactone, passing through a lactol intermediate.
Caption: General reaction pathway for the selective oxidation of a diol to a lactone.
Experimental Workflow for Catalytic Diol Lactonization
This workflow outlines the key steps in the experimental procedure for the catalytic oxidation of diols to lactones.
Caption: A streamlined workflow for the catalytic oxidation of diols to lactones.
Application Notes and Protocols: Reactions of 1-Hydroxy-1,2-benziodoxol-3(1H)-one with Amines and Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-Iodoxybenzoic acid (IBX), is a versatile and mild hypervalent iodine(V) reagent widely employed in organic synthesis.[1][2] Its utility is particularly pronounced in the selective oxidation of various functional groups.[1] IBX has gained significant attention due to its ability to oxidize alcohols to aldehydes and ketones without over-oxidation to carboxylic acids.[2] This document provides detailed application notes and protocols for the reaction of IBX with amines and sulfides, offering valuable methodologies for synthetic and medicinal chemists. IBX is noted for its operational simplicity and high chemoselectivity, though caution is advised due to its potential for explosion under impact or heating.[3][4] Stabilized formulations, such as SIBX, have been developed to mitigate these safety concerns.[4]
Reaction with Amines
IBX is a highly effective reagent for the oxidation of nitrogen-containing compounds. Its applications range from the synthesis of imines from secondary amines to the formation of nitriles from primary amines and the aromatization of nitrogenous heterocycles.[5][6][7]
Oxidation of Secondary Amines to Imines
The IBX-mediated oxidation of secondary amines provides a reliable method for the synthesis of imines in high yields under mild conditions.[6][7] This transformation is a key step in the synthesis of many biologically active molecules and versatile synthetic intermediates.[8] The reaction is believed to proceed through an ionic pathway.[9]
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Dibenzylamine | N-Benzylidenebenzylamine | IBX | Fluorobenzene (B45895) | 2 | 80 | 95 | [7] |
| N-Benzylaniline | N-Phenyl-N-benzylideneamine | IBX | Fluorobenzene | 2 | 80 | 92 | [7] |
| Indoline | Indole | IBX | Fluorobenzene | 2 | 80 | 90 | [7] |
| 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | IBX | Fluorobenzene | 2 | 80 | 98 | [7] |
Experimental Protocol: General Procedure for the Oxidation of Secondary Amines to Imines
-
To a solution of the secondary amine (1.0 mmol) in fluorobenzene (10 mL), add IBX (1.2 equiv.).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the reduced iodine byproduct (2-iodobenzoic acid, IBA).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired imine.
Conversion of Primary Amines to Nitriles
A combination of IBX and molecular iodine (I₂) can be employed for the oxidative conversion of primary amines to their corresponding nitriles.[10] This method is notable for its tolerance of other functional groups, such as primary aliphatic hydroxyl groups.[10]
Quantitative Data:
| Substrate | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| p-Methoxybenzylamine | p-Methoxybenzonitrile | IBX, I₂ | DMSO | 1 | 65 | 92 | [10] |
| 1-Octanamine | Octanenitrile | IBX, I₂ | DMSO | 3 | 65 | 85 | [10] |
| 5-Amino-1-pentanol | 5-Hydroxypentanenitrile | IBX, I₂ | DMSO | 3 | 65 | 78 | [10] |
| 6-Amino-1-hexanol | 6-Hydroxyhexanenitrile | IBX, I₂ | DMSO | 3 | 65 | 82 | [10] |
Experimental Protocol: General Procedure for the Conversion of Primary Amines to Nitriles
-
Dissolve IBX (1.25 equiv.) in DMSO (2 mL) and stir at room temperature until the solution becomes clear.
-
Add molecular iodine (I₂, 2.0 equiv.) followed by the primary amine (1.0 equiv.) to the solution.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Reaction with Sulfides
IBX and its derivatives are excellent reagents for the selective oxidation of sulfides to sulfoxides.[11][12] A key advantage of this method is the lack of over-oxidation to the corresponding sulfones, a common side product with many other oxidizing agents.[4][11] The reaction is compatible with a wide range of sensitive functional groups, including hydroxyl groups, double bonds, and phenol (B47542) ethers.[11]
Selective Oxidation of Sulfides to Sulfoxides
The reaction proceeds via a nucleophilic attack of the sulfur atom on the hypervalent iodine center, followed by a concerted oxygen transfer.[11] IBX-esters have also been developed and shown to be effective for this transformation.[11] For enhanced safety, a stabilized formulation of IBX, known as SIBX, can be used, providing comparable yields.[4]
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Thioanisole | Methyl phenyl sulfoxide | SIBX | CH₂Cl₂/H₂O (50:1) with 20 mol% CTAB | 30 min | RT | 91 | [4] |
| Dibenzyl sulfide (B99878) | Dibenzyl sulfoxide | SIBX | Toluene/H₂O (50:1) with 20 mol% CTAB | 2 h | RT | 93 | [4] |
| Di-n-butyl sulfide | Di-n-butyl sulfoxide | SIBX | CH₂Cl₂/H₂O (50:1) with 20 mol% CTAB | 2 h | RT | 95 | [4] |
| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | SIBX | CH₂Cl₂/H₂O (50:1) with 20 mol% CTAB | 30 min | RT | 94 | [4] |
Experimental Protocol: General Procedure for the Oxidation of Sulfides to Sulfoxides using SIBX
-
To a solution of the sulfide (1.0 mmol) in a 50:1 mixture of dichloromethane (B109758) and water (5 mL), add cetyltrimethylammonium bromide (CTAB, 0.2 equiv.).
-
Add SIBX (1.0 equiv.) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove insoluble byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure sulfoxide.[4]
Visualizations
Reaction Pathways and Experimental Workflow
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 7. New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Synthesis of Dess-Martin Periodinane (DMP) from 2-Iodoxybenzoic Acid (IBX)
Introduction
The Dess-Martin periodinane (DMP), or 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine reagent widely utilized for the selective and mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] This protocol details the synthesis of DMP from its precursor, 2-iodoxybenzoic acid (IBX), through an acylation reaction with acetic anhydride (B1165640).[2][4] The advantages of using DMP over other oxidizing agents, such as those based on chromium or DMSO, include milder reaction conditions (room temperature, neutral pH), shorter reaction times, higher yields, and simplified workup procedures.[2]
Reaction Principle
The synthesis involves the reaction of IBX with acetic anhydride and acetic acid. The hydroxyl group on the iodine center of IBX is acetylated, leading to the formation of the more reactive and soluble DMP. The use of a catalytic amount of an acid, such as p-toluenesulfonic acid, can accelerate the reaction.[2][4] The reaction progress is visually indicated by the transformation of the white suspension of IBX into a clear, often yellow, solution.[5]
Safety Precautions
-
Explosion Hazard: Both the precursor, IBX, and the final product, Dess-Martin periodinane, are impact-sensitive and potentially explosive, especially when impure or heated above 130°C.[5][6][7] It is highly recommended that these compounds be handled with appropriate caution, and the synthesis should be carried out behind a blast shield.[6]
-
Corrosive Reagents: Acetic acid and acetic anhydride are corrosive.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Moisture Sensitivity: The quality of the final DMP product can be negatively affected by exposure to moisture during filtration and other isolation steps.[1] It is advisable to work under an inert atmosphere, especially in humid environments.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Dess-Martin periodinane from IBX.
| Parameter | Value | Source |
| Reactants | ||
| IBX | 1.0 equivalent | [5] |
| Acetic Anhydride | 4.0 - 9.1 equivalents | [5][6] |
| Acetic Acid | 13.0 equivalents | [5] |
| p-Toluenesulfonic acid (optional catalyst) | Catalytic amount | [2] |
| Reaction Conditions | ||
| Temperature | 80 - 85 °C | [5][6] |
| Reaction Time | 30 minutes - 2 hours | [2][5] |
| Product Isolation | ||
| Precipitation Temperature | 0 °C to -30 °C | [5] |
| Yield | ||
| Reported Yield | >90% | [2] |
Experimental Protocol
Materials and Equipment
-
2-Iodoxybenzoic acid (IBX)
-
Acetic anhydride
-
Acetic acid
-
Diethyl ether (anhydrous, cold)
-
Three-neck round-bottom flask
-
Magnetic stir bar or mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
Condenser
-
Nitrogen or argon gas inlet
-
Büchner funnel and filter flask
-
High vacuum line
Procedure
-
Reaction Setup: A three-neck round-bottom flask is charged with IBX (1.0 equiv.) and a stir bar. The flask is equipped with a thermometer, a condenser with a nitrogen inlet, and a stopper. The system is purged and back-filled with nitrogen three times to ensure an inert atmosphere.[5]
-
Addition of Reagents: To the solid IBX, acetic acid (13.0 equiv.) and acetic anhydride (9.1 equiv.) are added sequentially via syringe.[5]
-
Heating: The reaction mixture is heated to an internal temperature of 85 °C with vigorous stirring.[5] The white suspension of IBX will gradually dissolve to form a clear yellow solution, which typically occurs within 30 minutes.[5] The mixture is maintained at this temperature for the specified reaction time.
-
Cooling and Precipitation: After the reaction is complete, the heating is turned off, and the flask is allowed to cool slowly to room temperature. For improved crystallinity, slow cooling is recommended.[1] The flask is then placed in an ice bath or cooled to -30 °C for two hours to induce the precipitation of the Dess-Martin periodinane as a white, granular solid.[5]
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration through a Büchner funnel, preferably under a stream of nitrogen to minimize exposure to atmospheric moisture.[1][5] The collected solid is washed with multiple portions of cold, anhydrous diethyl ether.[5]
-
Drying: The final product is dried under high vacuum for 24 hours to remove any residual solvent.[5] The resulting pure Dess-Martin periodinane is a white, crystalline solid.
-
Storage: The synthesized DMP should be stored in a tightly sealed container under an inert atmosphere in a freezer to maintain its stability.[6]
Visualizations
Caption: Workflow for the synthesis of Dess-Martin periodinane from IBX.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
Application Notes and Protocols: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) as a versatile and selective oxidizing reagent in the total synthesis of complex natural products. Detailed protocols for key transformations and data on its application are presented to facilitate its use in research and development.
Introduction to this compound (IBX)
This compound, commonly known as IBX, is a hypervalent iodine(V) reagent renowned for its mild and selective oxidizing capabilities.[1][2][3] While its existence has been known for over a century, its practical application in organic synthesis has surged in recent decades, particularly in the intricate context of natural product total synthesis.[2][4] IBX is especially valued for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often without over-oxidation to carboxylic acids.[5][6]
A significant drawback of IBX is its insolubility in most common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO).[2][3] This has led to the development of various protocols, including the use of elevated temperatures in other solvents or the development of polymer-supported IBX variants to simplify reaction workup and purification.[4][5][7] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate its potentially explosive nature upon impact or heating.[5]
Key Applications in Natural Product Total Synthesis
IBX has been instrumental in the synthesis of numerous complex natural products, where its chemoselectivity allows for the oxidation of specific functional groups within multifunctional molecules.
Oxidation of Alcohols to Aldehydes and Ketones
The most prevalent application of IBX in natural product synthesis is the oxidation of primary and secondary alcohols. This transformation is crucial for installing key carbonyl functionalities in advanced synthetic intermediates.
Table 1: Examples of IBX-mediated Alcohol Oxidation in Natural Product Synthesis
| Natural Product | Substrate | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| Eicosanoid Intermediate | Primary Alcohol | Aldehyde | IBX, common organic solvents | 94% | [5] |
| (+)-Saxitoxin Intermediate | Secondary Amine/Alcohol | α-Iminium Carbonyl | IBX | Not specified | [8][9] |
| (-)-Nakadomarin A Intermediate | Diol | Dialdehyde | IBX, DMSO, room temperature | Not specified | [10][11] |
| (+)-Ingenol Intermediate | Secondary Alcohol | Ketone | IBX | Not specified | [6] |
Oxidation of Enol Ethers and Silyl (B83357) Enol Ethers
IBX, often in combination with additives like 4-methoxypyridine (B45360) N-oxide (MPO), is effective in converting silyl enol ethers to α,β-unsaturated carbonyl compounds. This is a valuable tool for introducing unsaturation in cyclic systems.
Table 2: IBX-mediated Oxidation of Enol Ethers in Natural Product Synthesis
| Natural Product | Substrate | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| Platensimycin Intermediate | Trimethylsilyl (B98337) enol ether | Dienone | IBX•MPO, DMSO, 22 °C, 3 h | 74% (over 2 steps) | [1] |
| Platensimycin Analog Intermediate | Silyl enol ether | Dienone | IBX•MPO | 92% | [12] |
Oxidative Cyclization
Polymer-supported versions of hypervalent iodine reagents, conceptually similar to IBX, have been employed for oxidative cyclization reactions, demonstrating the versatility of this class of oxidants in constructing complex polycyclic frameworks.
Table 3: Application of Polymer-Supported Iodine(III) Reagent in Natural Product Synthesis
| Natural Product | Substrate | Transformation | Reagents and Conditions | Yield (%) | Reference(s) |
| (+)-Plicamine | p-Substituted phenolic substrate | Oxidative spirocyclization | Polymer-supported iodonium (B1229267) diacetate, 2,2,2-trifluoroethanol/DCM, -10 °C | 82% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving IBX.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is a representative example of a user-friendly IBX oxidation that avoids the use of DMSO.[5]
-
Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) in ethyl acetate (B1210297) (7 mL), add IBX (3.0 mmol, 3.0 equiv).
-
Reaction Execution: Vigorously stir the resulting suspension in a vessel open to the atmosphere while immersing it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Filter the suspension to remove the insoluble IBX byproducts (2-iodosobenzoic acid). The filtrate can be concentrated under reduced pressure to yield the crude ketone, which is often of high purity. Further purification can be performed by flash chromatography if necessary.
Protocol for the Oxidation of a Silyl Enol Ether to a Dienone in the Total Synthesis of a Platensimycin Intermediate
This protocol is based on the synthesis reported by Nicolaou and coworkers, utilizing an IBX•MPO complex.[1][12]
-
Reagent Preparation: Prepare the IBX•MPO complex by mixing IBX (1.2 equiv) and 4-methoxypyridine N-oxide (MPO, 1.2 equiv) in DMSO.
-
Reaction Setup: To a solution of the trimethylsilyl enol ether (1.0 equiv) in DMSO, add the pre-formed IBX•MPO complex at room temperature.
-
Reaction Execution: Stir the reaction mixture at 22 °C for 3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired dienone.
Visualized Signaling Pathways and Experimental Workflows
Signaling Pathways of Synthesized Natural Products
The natural products synthesized using IBX as a key reagent often exhibit potent biological activities by modulating specific signaling pathways.
Caption: Mechanism of action of Saxitoxin.
Caption: Platensimycin's inhibition of bacterial fatty acid synthesis.
Caption: Plicamine's anti-inflammatory mechanism.
Experimental Workflow
The following diagram illustrates a general workflow for conducting an IBX-mediated oxidation in a laboratory setting.
Caption: General experimental workflow for IBX oxidation.
Safety Information
IBX is a high-energy compound and should be handled with care. It can be explosive under impact or when heated above 200 °C.[5] It is recommended to use commercially available, stabilized IBX formulations. Always handle IBX in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid grinding or subjecting the solid to shock.
Disclaimer: The information provided in these application notes is intended for experienced research professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]
- 4. africacommons.net [africacommons.net]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 7. ithesis-ir.su.ac.th [ithesis-ir.su.ac.th]
- 8. Total synthesis of (-)- and (+)-decarbamoyloxysaxitoxin and (+)-saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Reactions with 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-Iodoxybenzoic acid (IBX), is a hypervalent iodine reagent widely utilized as a mild and selective oxidizing agent in organic synthesis.[1][2][3][4] Its primary application is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] A significant challenge in the application of IBX is its low solubility in many common organic solvents.[1][4][5] However, its insolubility can be advantageous, rendering it a de facto solid-phase reagent that simplifies product purification through simple filtration.[1] This document provides detailed application notes and protocols for the rational selection of solvents in reactions involving IBX, ensuring optimal reaction performance and safety.
Safety Precautions
Warning: IBX is a potentially explosive compound, especially upon impact or when heated above 200°C.[4] Commercial preparations are often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate this risk.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Handling: Avoid grinding or subjecting the solid reagent to shock. Use in a well-ventilated area.[7] For large-scale reactions, mechanical stirring is preferred over magnetic stirring to avoid potential grinding of the solid.[8]
-
Storage: Store in a cool, dry place away from heat sources. Keep containers tightly sealed.[7]
-
Stabilized IBX (SIBX): For enhanced safety, consider using commercially available stabilized formulations of IBX (SIBX), which are non-explosive and can be used safely as suspensions in various organic solvents.[5][9][10]
Solvent Properties and Selection Rationale
The choice of solvent is critical for the success of reactions involving IBX. The ideal solvent should:
-
Facilitate the reaction at a reasonable rate.
-
Be inert to the oxidizing conditions.
-
Allow for easy separation of the product from the reagent and its byproducts.
-
Ensure the safety of the experimental setup.
Key Considerations for Solvent Selection:
-
Solubility of IBX:
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO) is the solvent in which IBX exhibits the highest solubility, allowing for homogeneous reactions.[1] However, reactions in DMSO may require more extensive purification.
-
Low/Insoluble: In most other organic solvents like ethyl acetate (B1210297) (EtOAc), 1,2-dichloroethane (B1671644) (DCE), and acetonitrile (B52724) (CH3CN), IBX is largely insoluble.[1][5] Reactions in these solvents are heterogeneous and often require elevated temperatures to proceed at a practical rate.[1] A major advantage of using these solvents is that the reduced form of IBX, 2-iodosobenzoic acid (IBA), is also insoluble and can be removed by simple filtration.[1]
-
-
Solvent Reactivity: Some common organic solvents are not suitable for use with IBX as they can be oxidized.
-
Reaction Temperature: For heterogeneous reactions in solvents like EtOAc, elevated temperatures (e.g., 80°C) are typically required to achieve a sufficient reaction rate.[1]
-
Additives to Enhance Solubility: In aqueous systems, additives like β-cyclodextrin can be used to form host-guest complexes, enabling reactions in environmentally benign water/acetone (B3395972) mixtures at room temperature.[2][12][13]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the oxidation of piperonyl alcohol to piperonal (B3395001) using IBX.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| DMSO | Room Temp. | 2 | >95 | Homogeneous reaction. |
| Ethyl Acetate (EtOAc) | 80 | 3.25 | 98 | Heterogeneous; easy work-up by filtration.[1] |
| 1,2-Dichloroethane (DCE) | 80 | 4 | 96 | Heterogeneous; easy work-up by filtration.[1] |
| Acetonitrile (CH3CN) | 80 | 2.5 | 99 | Heterogeneous; may require chromatography.[1] |
| Acetone | 55 | 2.5 | 99 | Heterogeneous; may require chromatography.[1] |
| Water/Acetone (86:14) with β-cyclodextrin | Room Temp. | 12 | 98 | Homogeneous; environmentally friendly.[2][12] |
| THF | 65 | - | - | Solvent is oxidized.[1] |
| Toluene | 80 | - | - | Leads to intractable dark-colored reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for IBX Oxidation in Ethyl Acetate (Heterogeneous)
This protocol is adapted from More, J. D.; Finney, N. S. Org. Lett.2002 , 4 (17), 3001–3003.[1]
Materials:
-
Alcohol substrate
-
This compound (IBX) or Stabilized IBX (SIBX)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add the alcohol (1.0 mmol) and ethyl acetate (7 mL).
-
Add IBX (3.0 mmol, 3.0 equivalents). For SIBX, adjust the amount according to the percentage of active IBX.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80°C.
-
Stir the suspension vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to remove the insoluble IBX byproducts.
-
Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by column chromatography.
Protocol 2: General Procedure for IBX Oxidation in a Water/Acetone Mixture with β-Cyclodextrin (Homogeneous)
This protocol is adapted from Surendra, K. et al. J. Org. Chem.2003 , 68 (5), 2058–2059.[2][12]
Materials:
-
Alcohol substrate
-
This compound (IBX)
-
β-Cyclodextrin
-
Distilled water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve β-cyclodextrin (0.1 mmol) in distilled water (15 mL).
-
Add a solution of the alcohol (1.0 mmol) in acetone (2 mL) to the aqueous solution.
-
Add IBX (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Visualized Workflows and Relationships
Caption: Experimental workflow for solvent screening and optimization for reactions involving IBX.
Caption: Logical relationships of factors influencing solvent selection for reactions with IBX.
References
- 1. audreyli.com [audreyli.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. ibctanks.com [ibctanks.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A stabilized formulation of IBX (SIBX) for safe oxidation reactions including a new oxidative demethylation of phenolic methyl aryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin [organic-chemistry.org]
- 13. Mild oxidation of alcohols with o-iodoxybenzoic acid (IBX) in water/acetone mixture in the presence of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Use of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) with Oxone as a Co-oxidant
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a hypervalent iodine(V) reagent, in conjunction with a co-oxidant. This method offers a safer, more efficient, and environmentally friendly alternative to using stoichiometric amounts of IBX for oxidation reactions, particularly the conversion of alcohols to carbonyl compounds.
Introduction and Principle
This compound, commonly known as IBX, is a highly selective and powerful oxidant used in a wide range of organic transformations.[1][2] Its primary application is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] However, the practical application of IBX in stoichiometric amounts presents significant challenges, including its potential shock-sensitive explosive nature and its poor solubility in most common organic solvents except for DMSO.[1][6]
To overcome these limitations, a catalytic system has been developed where IBX is generated and regenerated in situ.[1][7][8][9] This is achieved by using a catalytic amount of IBX or, more commonly, a less hazardous precursor like 2-iodosobenzoic acid (IBA) or commercially available 2-iodobenzoic acid (2IBAcid).[1][4][7][9] A stoichiometric amount of a co-oxidant, typically Oxone (2KHSO₅·KHSO₄·K₂SO₄), is used to continuously re-oxidize the reduced form of the catalyst (IBA) back to its active hypervalent iodine(V) state (IBX), thus completing the catalytic cycle.[1][3][4][6] This approach not only mitigates the safety and solubility issues but also improves the overall efficiency and environmental profile of the oxidation process.[7][8]
Catalytic Cycle
The catalytic process involves the oxidation of the alcohol substrate by IBX, which is itself reduced to 2-iodosobenzoic acid (IBA). The co-oxidant, Oxone, then re-oxidizes IBA back to IBX, allowing the cycle to continue. This enables the use of substoichiometric quantities of the iodine reagent.
Application Notes
-
Enhanced Safety: The primary advantage is the avoidance of handling and using large quantities of potentially explosive IBX.[1][6] Using stable and non-explosive precursors like 2-iodobenzoic acid (2IBAcid) significantly enhances laboratory safety.[1][7]
-
Improved Solubility & Solvents: This catalytic protocol overcomes the poor solubility of IBX. The reactions are typically run in user- and eco-friendly solvent mixtures, such as acetonitrile (B52724)/water, making the process more practical for large-scale synthesis.[1][7]
-
Co-oxidant: Oxone is an inexpensive, stable, and environmentally safe solid reagent, making it an ideal terminal oxidant for this system.[1][3]
-
Substrate Scope: The method is effective for the oxidation of a wide variety of primary and secondary alcohols, including benzylic and aliphatic substrates, providing good to excellent yields of the corresponding aldehydes, ketones, or carboxylic acids.[7][10]
-
Control of Oxidation State: For primary alcohols, the reaction can be controlled to yield either the aldehyde or the carboxylic acid by adjusting the amount of Oxone used. With a limited amount of Oxone, the reaction selectively produces the aldehyde. When Oxone is in excess, the aldehyde is further oxidized to the carboxylic acid.[1]
Quantitative Data: Oxidation of Various Alcohols
The following table summarizes the yields obtained for the oxidation of various alcohols using a catalytic amount of 2-iodobenzoic acid (2IBAcid) with Oxone as the co-oxidant.
| Entry | Substrate (Alcohol) | Catalyst (equiv.) | Co-oxidant (equiv.) | Product | Yield (%) |
| 1 | 1-Phenylethanol | 0.1 | 1.5 | Acetophenone | >98 |
| 2 | Benzyl alcohol | 0.1 | 1.5 | Benzoic acid | >98 |
| 3 | 4-Methoxybenzyl alcohol | 0.1 | 1.5 | 4-Methoxybenzoic acid | >98 |
| 4 | 4-Nitrobenzyl alcohol | 0.1 | 1.5 | 4-Nitrobenzoic acid | >98 |
| 5 | Cinnamyl alcohol | 0.1 | 1.5 | Cinnamic acid | 95 |
| 6 | 1-Octanol | 0.3 | 1.5 | Octanoic acid | 92 |
| 7 | Cyclohexanol | 0.1 | 1.5 | Cyclohexanone | >98 |
| 8 | 2-Adamantanol | 0.1 | 1.5 | 2-Adamantanone | >98 |
| 9 | Borneol | 0.1 | 1.5 | Camphor | 96 |
Data sourced from Thottumkara, et al., Org. Lett. 2005, 7, 2933-2936 and other related studies.[7][11] Conditions: 2IBAcid as catalyst, Oxone as co-oxidant, in a 2:1 v/v mixture of acetonitrile/water at 70 °C for 6 hours.[1]
Experimental Workflow and Protocol
The general workflow for performing a catalytic IBX oxidation is straightforward, involving simple reaction setup and workup procedures.
Detailed Protocol: General Procedure for the Oxidation of an Alcohol
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone on a 1.5 mmol scale using catalytic 2-iodobenzoic acid (2IBAcid) and Oxone.
Materials:
-
Alcohol substrate (e.g., 1-phenylethanol)
-
2-Iodobenzoic acid (2IBAcid)
-
Oxone (Potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add the alcohol substrate (1.5 mmol, 1.0 equiv.).
-
Add 20 mL of a 2:1 (v/v) mixture of acetonitrile and water. Stir until the substrate is dissolved.
-
Add 2-iodobenzoic acid (0.1 equiv., 0.15 mmol, 37.2 mg).
-
Add Oxone (1.5 equiv., 2.25 mmol, ~1.38 g). Note: Oxone is a mixture, and its active component is KHSO₅. Commercial Oxone has an average molecular weight of ~614.7 g/mol for the triple salt 2KHSO₅·KHSO₄·K₂SO₄.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 70 °C using a preheated oil bath or heating mantle.
-
Maintain stirring at this temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After 6 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation of the insoluble iodine by-products.
-
Remove the precipitated solids by vacuum filtration, washing the solid cake with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary to yield the pure carbonyl compound.
-
This protocol is adapted from the general procedure described by Vinod and coworkers.[1] It can be modified for primary alcohols by adjusting the equivalents of Oxone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound|IBX Reagent Supplier [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 8. Hypervalent iodine catalysis for selective oxidation of Baylis–Hillman adducts via in situ generation of o-iodoxybenzoic acid (IBX) from 2-iodosobenzoic acid (IBA) in the presence of oxone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) reagent that has gained significant traction as a mild and selective oxidizing agent in organic synthesis. Its ability to oxidize alcohols to aldehydes and ketones without over-oxidation to carboxylic acids, along with its tolerance for a wide range of functional groups, makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, the transition from laboratory-scale use to large-scale industrial production presents several challenges, primarily concerning safety, cost-effectiveness, and handling.
These application notes provide a comprehensive overview of the key considerations for the large-scale synthesis of IBX, including detailed experimental protocols, safety procedures, and data for process optimization.
Data Presentation: Synthesis of 2-Iodobenzoic Acid and IBX
The synthesis of IBX is a two-step process, starting with the preparation of 2-iodobenzoic acid, followed by its oxidation to IBX. The choice of synthetic route on a large scale is dictated by factors such as cost of starting materials, reaction efficiency, and ease of purification.
Table 1: Comparison of Synthetic Routes to 2-Iodobenzoic Acid
| Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Key Considerations |
| Anthranilic acid | NaNO₂, HCl, KI | Diazotization followed by Sandmeyer reaction; typically 0-5 °C for diazotization.[1][2] | 70-85% | Well-established, reliable method. Diazonium intermediates can be unstable. |
| Phthalic anhydride | HgO, I₂, KI | Multi-step process involving mercuration and iodination.[3] | ~82% (overall) | Avoids diazonium salts, but uses toxic mercury salts, making it less environmentally friendly for large-scale production. |
| Methyl Anthranilate | Iodine compound, NaNO₂, HCl, NaOH | Four-step process including iodination, Sandmeyer reaction, and hydrolysis.[4] | Up to 80% | Utilizes a low-cost starting material.[4] |
Table 2: Comparison of Oxidation Methods for IBX Synthesis from 2-Iodobenzoic Acid
| Oxidizing Agent | Solvent | Reaction Temperature | Reaction Time | Typical Yield | Key Considerations |
| Potassium bromate/H₂SO₄ | Water | 70-75 °C | 3 hours | ~80% | Traditional method; use of bromates can be a safety concern.[5] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Water | 70-73 °C | 1-3 hours | 77-95% | Environmentally friendly, with sulfate (B86663) salts as the main byproducts.[5][6] A safe and efficient method.[7] |
| Sodium hypochlorite/CO₂ | Aqueous | Room Temperature | Not Specified | Excellent | A safe, convenient, and inexpensive method with NaCl as the only by-product.[8] |
| In-situ generation with Oxone® | Acetonitrile/Water | 70 °C | 6 hours | N/A (catalytic) | Avoids isolation of potentially explosive solid IBX.[9][10] Safer for large-scale reactions. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Deionized Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and cooling system, dissolve anthranilic acid in deionized water and concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.
-
Allow the mixture to warm to room temperature and then heat gently to complete the reaction.
-
Cool the mixture and filter the crude 2-iodobenzoic acid.
-
Wash the crude product with a cold solution of sodium thiosulfate to remove any residual iodine, followed by a water wash.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-iodobenzoic acid.
Protocol 2: Large-Scale Synthesis of IBX using Oxone®
Materials:
-
2-Iodobenzoic acid
-
Oxone®
-
Deionized Water
Procedure:
-
In a large, jacketed glass reactor equipped with a mechanical stirrer and temperature control, add a solution of Oxone® (typically 1.3 to 1.8 equivalents) in deionized water.
-
To this solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion with good agitation.
-
Heat the reaction mixture to 70-73 °C and maintain this temperature for 1-3 hours.[8] The progress of the reaction can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to 0-5 °C in an ice bath to precipitate the IBX.
-
Filter the white crystalline solid and wash it thoroughly with cold deionized water, followed by a wash with cold acetone to remove any remaining impurities and water.[8]
-
Dry the product under vacuum at a temperature not exceeding 50 °C. Caution: Dry IBX is heat and shock-sensitive.
Mandatory Visualizations
Caption: Synthetic pathway for this compound (IBX).
Caption: Workflow for the safe handling of IBX on a large scale.
Caption: Decision tree for selecting an appropriate IBX-based oxidation strategy.
Large-Scale Synthesis Considerations
-
Safety: IBX is a shock-sensitive and heat-sensitive explosive, especially when dry.[5] It is crucial to avoid grinding or subjecting the dry solid to impact. Decomposition begins at temperatures above 200°C.[5] For large-scale operations, using stabilized IBX formulations (often with benzoic acid and isophthalic acid) is highly recommended.[5] Alternatively, the in-situ generation of IBX from 2-iodobenzoic acid using an oxidant like Oxone® in the reaction mixture can circumvent the need to isolate and handle the potentially explosive solid.[9][10]
-
Handling and Storage: IBX should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] It should be kept in tightly sealed containers.[12] When handling bulk quantities, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[13] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[14]
-
Solvent Selection: IBX has limited solubility in many common organic solvents, with the notable exception of DMSO.[5][6] For large-scale reactions, performing the oxidation in a slurry or using a co-solvent system may be necessary. The use of ionic liquids has also been explored to improve reaction rates and simplify product isolation.
-
Work-up and Purification: The work-up of IBX oxidations is often straightforward. The reduced byproduct, 2-iodosobenzoic acid (IBA), is typically insoluble in many organic solvents and can be removed by filtration. This simplifies the purification of the desired product, which is a significant advantage for industrial-scale processes.
-
Waste Disposal: The iodine-containing byproducts should be collected and disposed of as hazardous waste according to local regulations. Quenching any unreacted IBX with a suitable reducing agent, such as sodium thiosulfate, before disposal is a recommended safety practice.
Applications in Drug Development
IBX is a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs) due to its mild and selective oxidizing capabilities.
-
Oxidation of Alcohols: The primary application of IBX is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. This is particularly useful in multi-step syntheses where over-oxidation to carboxylic acids must be avoided.
-
Synthesis of Heterocycles: IBX can be employed in the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.[14]
-
Dehydrogenation: IBX can be used for the dehydrogenation of carbonyl compounds to form α,β-unsaturated systems.
The use of IBX in the early stages of drug development allows for the efficient and selective synthesis of complex intermediates. However, for commercial-scale manufacturing, a thorough process safety assessment is essential to mitigate the risks associated with its use. The development of catalytic systems using safer precursors is an active area of research aimed at making hypervalent iodine chemistry more amenable to industrial applications.
References
- 1. chemical.org.uk [chemical.org.uk]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 7. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with 1-Hydroxy-1,2-benziodoxol-3(1H)-one in organic solvents.
Technical Support Center: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound (IBX) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBX)?
A1: this compound, commonly known as IBX or 2-Iodoxybenzoic acid, is a hypervalent iodine(V) compound.[1] It is a powerful and selective oxidizing agent widely used in organic synthesis, particularly for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] IBX is valued for its mild reaction conditions and functional group tolerance.[4]
Q2: Why is IBX poorly soluble in most common organic solvents?
A2: The poor solubility of IBX is attributed to its polymeric structure, which is a result of intermolecular hydrogen bonding and other associative forces. This network-like structure makes it difficult for many common organic solvents to effectively solvate the individual IBX molecules.[5]
Q3: In which solvents is IBX known to be soluble?
A3: The only common organic solvent in which IBX is readily soluble is dimethyl sulfoxide (B87167) (DMSO).[1][3][6] Its solubility is appreciable in DMSO, which was the solvent used in the first practical applications of IBX for alcohol oxidation.[3][7] At elevated temperatures, IBX can become sufficiently soluble in other solvents like ethyl acetate (B1210297) (EtOAc) and 1,2-dichloroethane (B1671644) (DCE) to carry out oxidations.[1][3][8]
Q4: What are the primary safety concerns when working with IBX?
A4: IBX is potentially shock-sensitive and can decompose violently upon impact or heating above 200°C.[2][3] It was later suggested that the shock sensitivity might be due to residual potassium bromate (B103136) from its preparation.[3] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate this risk.[2][3] Using non-explosive precursors like 2-iodosobenzoic acid (IBA) for in-situ generation of IBX is a safer alternative.[6]
Q5: Are there more soluble and safer alternatives to IBX?
A5: Yes, the most common alternative is the Dess-Martin Periodinane (DMP). DMP is closely related to IBX but has the significant advantage of being much more soluble in common organic solvents like dichloromethane (B109758) (DCM) and chloroform.[2][9] Additionally, stabilized IBX (SIBX) and polymer-bound versions of IBX have been developed to improve safety and expand solvent compatibility.[2][8] A pyridinium (B92312) salt of IBX (PIBX) has also been reported to have better solubility in THF and is considered safer.[10]
Solubility Data Summary
Quantitative solubility data for IBX is not widely published. The table below summarizes the qualitative solubility of IBX in various organic solvents based on experimental observations reported in the literature.
| Solvent | Abbreviation | Solubility at Room Temperature | Solubility at Elevated Temperatures | Reference(s) |
| Dimethyl Sulfoxide | DMSO | Soluble / Appreciable | - | [1][3][6] |
| Ethyl Acetate | EtOAc | Insoluble | Sufficiently Soluble | [3][7][8] |
| 1,2-Dichloroethane | DCE | Insoluble | Sufficiently Soluble | [3][7][8] |
| Fluorobenzene | - | Insoluble | Sufficiently Soluble (with DMSO) | [3] |
| Acetonitrile | ACN | Insoluble | Sufficiently Soluble | [6] |
| Toluene | - | Insoluble | Sufficiently Soluble | [6] |
| Tetrahydrofuran | THF | Insoluble | - | [3][5] |
| Dichloromethane | DCM | Insoluble | - | [5] |
| Chloroform | CHCl₃ | Insoluble | - | [5] |
| Acetone | - | Insoluble | Sufficiently Soluble | [5][6] |
| Water | H₂O | Insoluble | - | - |
Troubleshooting Guide
Q: My reaction is sluggish or fails to proceed, even in DMSO. What could be the issue?
A: If solubility is not the issue (i.e., you are using DMSO), consider the following:
-
Purity of IBX: Ensure the IBX is pure and has not degraded. Commercial IBX is stabilized, but older batches may lose activity.
-
Steric Hindrance: The reaction rate can be slower for larger, more sterically hindered alcohols.[3] This is explained by the "hypervalent twisting" mechanism required for the oxidation.
-
Insufficient Equivalents: While 1.1-1.5 equivalents of IBX are often sufficient for simple alcohols, more demanding substrates or diols may require up to 3.0 equivalents.[1][7]
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required to initiate or accelerate the reaction.
Q: My starting material is not soluble in DMSO. How can I perform the oxidation?
A: This is a common challenge. You have several effective options:
-
Run the reaction as a suspension: IBX can act as a heterogeneous oxidant. Simply heating a suspension of IBX with your substrate in a solvent like ethyl acetate (EtOAc) or 1,2-dichloroethane (DCE) is a highly effective method.[7] The reaction proceeds as a small amount of IBX dissolves at the elevated temperature.
-
Use a co-solvent system: A mixture of solvents, such as fluorobenzene/DMSO (2:1), can be employed to dissolve the substrate while maintaining reactivity.[3]
-
Generate IBX in-situ: A catalytic amount of a precursor like 2-iodobenzoic acid (2-IBAcid) or 2-iodosobenzoic acid (IBA) can be used with a co-oxidant like Oxone. This generates IBX directly in the reaction mixture, avoiding the need to dissolve solid IBX.[6][8] This method works well in eco-friendly solvent mixtures like acetonitrile/water.[6]
Q: The purification is difficult. How can I easily remove the 2-iodosobenzoic acid (IBA) byproduct?
A: A key advantage of the heterogeneous suspension method is simplified purification. When using solvents like EtOAc or DCE, the reduced byproduct, 2-iodosobenzoic acid (IBA), is also insoluble at room temperature.[3][7] After the reaction is complete and cooled, you can simply filter the reaction mixture to remove the solid IBA and any unreacted IBX. The product can then be isolated from the filtrate, often without the need for chromatography.[7]
Q: I am concerned about the safety of using solid IBX. Is the in-situ generation method safer?
A: Yes. The in-situ method is considered safer because it avoids handling and storing potentially explosive solid IBX.[6] The precursors, 2-iodobenzoic acid and IBA, are not considered explosive. This catalytic approach minimizes the concentration of IBX present at any given time, reducing the overall risk.[6]
Below is a workflow to help you troubleshoot common IBX solubility issues.
Caption: Troubleshooting workflow for IBX solubility issues.
Experimental Protocols
Protocol 1: General Oxidation of an Alcohol using IBX as a Heterogeneous Suspension
This protocol is adapted from the procedure developed by More and Finney, which leverages the insolubility of IBX and its byproduct for a simple workup.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alcohol substrate (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., ethyl acetate or 1,2-dichloroethane) followed by solid IBX (1.5 - 2.0 eq).
-
Reaction: Heat the suspension to reflux (typically 70-85°C) with vigorous stirring. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of celite or a sintered glass funnel to remove the insoluble 2-iodosobenzoic acid (IBA) byproduct and any excess IBX.
-
Purification: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude carbonyl product, which is often pure enough for subsequent steps. If necessary, further purification can be performed by column chromatography.
Protocol 2: Catalytic Oxidation via In-situ Generation of IBX
This protocol allows for the use of a catalytic amount of a non-explosive precursor with Oxone as the terminal oxidant.[6]
-
Setup: To a round-bottom flask with a magnetic stir bar, add the alcohol substrate (1.0 eq).
-
Reagent Addition: Add the solvent system (e.g., CH₃CN/H₂O mixture). Add 2-iodobenzoic acid (2-IBAcid) or 2-iodosobenzoic acid (IBA) (e.g., 0.1 - 0.3 eq).
-
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) (approx. 2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
The catalytic cycle for the in-situ generation of IBX is depicted below.
Caption: Catalytic cycle for the in-situ generation of IBX.
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. audreyli.com [audreyli.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]
- 10. 1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex - CAS-Number 1380548-11-7 - Order from Chemodex [chemodex.com]
Technical Support Center: Enhancing Yields in IBX Oxidation Reactions
Welcome to the technical support center for o-Iodoxybenzoic acid (IBX) oxidation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IBX and why is it used for oxidation?
A1: o-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones.[1][2][3] It is favored for its high functional group tolerance, often obviating the need for protecting groups.[2][3] Unlike many other oxidants, IBX reactions are typically clean, with the reduced byproduct, 2-iodosobenzoic acid (IBA), being insoluble in many organic solvents, which simplifies purification.[4]
Q2: My IBX reagent is not dissolving in the reaction solvent. Is this normal?
A2: Yes, this is a well-known characteristic of IBX. It is notoriously insoluble in most common organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO).[1][2][5] However, complete dissolution is not always necessary for the reaction to proceed. Many successful IBX oxidations are performed as heterogeneous suspensions, particularly at elevated temperatures.[4][6] Solvents like ethyl acetate (B1210297) (EtOAc) and 1,2-dichloroethane (B1671644) (DCE) are often effective choices for these suspension-based reactions.[4][7]
Q3: I am observing low to no conversion of my starting alcohol. What are the potential causes?
A3: Several factors can contribute to poor conversion in an IBX oxidation:
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Poor Solubility: Even in a suspension, insufficient interaction between the substrate and IBX can hinder the reaction. Consider switching to a solvent in which IBX has slightly better solubility at elevated temperatures, or use DMSO.[2][4]
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Reagent Quality: IBX can be sensitive to impurities. If it was prepared from 2-iodobenzoic acid using potassium bromate (B103136), residual bromate could affect the reaction.[2] It's also crucial to ensure the IBX has not degraded during storage.
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Insufficient Temperature: For reactions run as a suspension, heating is often required to increase the solubility and reactivity of IBX.[2][4][7]
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Steric Hindrance: Highly hindered alcohols may react more slowly. The reaction rate is influenced by steric hindrance around the alcohol.[2]
Q4: My reaction is producing the corresponding carboxylic acid instead of the aldehyde. How can I prevent this over-oxidation?
A4: Over-oxidation to a carboxylic acid is not typical for stoichiometric IBX oxidations of primary alcohols.[8] However, it can occur under certain conditions, especially when using a catalytic amount of IBX with a co-oxidant like Oxone®.[9] To minimize over-oxidation:
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Control Stoichiometry: Use a carefully measured amount of IBX (typically 1.1-3 equivalents).
-
Avoid Oxone® with Primary Alcohols: If using a catalytic system for a primary alcohol, be aware that Oxone® can oxidize the intermediate aldehyde to a carboxylic acid.[9][10]
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Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or excessively high temperatures once the starting material is consumed.
Q5: Are there any safety concerns associated with IBX?
A5: Yes, IBX is known to be explosive under impact or when heated above 200°C.[1][5] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate this risk.[1][2] When preparing IBX, it is crucial to avoid contamination with residual strong oxidants like potassium bromate.[2] Using Oxone® for its preparation is considered a safer alternative.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | 1. Poor solubility of IBX. [1] 2. Insufficient reaction temperature. [2][4] 3. Poor quality or degraded IBX. 4. Steric hindrance of the substrate. [2] | 1. Switch to DMSO as the solvent. Alternatively, use EtOAc or DCE and heat the reaction mixture (typically to 80°C) to increase the solubility and reaction rate.[4][12] 2. Increase the reaction temperature. Many heterogeneous IBX oxidations proceed well at elevated temperatures.[4][7] 3. Use freshly prepared or high-purity IBX. Consider synthesizing IBX from 2-iodobenzoic acid and Oxone®.[1][11] 4. Increase the reaction time and/or temperature. Consider using a more soluble hypervalent iodine reagent like Dess-Martin Periodinane (DMP).[1] |
| Over-oxidation to Carboxylic Acid | 1. Use of a co-oxidant (e.g., Oxone®) with a primary alcohol. [9] 2. Prolonged reaction time or excessive temperature. | 1. For the oxidation of primary alcohols to aldehydes, avoid catalytic systems that use Oxone® as the terminal oxidant. Use stoichiometric IBX instead.[9] 2. Monitor the reaction by TLC or LCMS and work up the reaction as soon as the starting material is consumed. |
| Formation of Side Products | 1. Reaction with the solvent. 2. Oxidation of other functional groups. [13] | 1. THF and toluene (B28343) can be oxidized by IBX at elevated temperatures.[2][4] Use more robust solvents like EtOAc or DCE. 2. IBX is generally selective for alcohols, but other sensitive functional groups like thioethers or amines may react under forcing conditions.[13] It may be necessary to use milder conditions or introduce protecting groups. |
| Difficulty in Product Purification | 1. Contamination with the reduced byproduct, 2-iodosobenzoic acid (IBA). | 1. In many solvents like EtOAc and DCE, both IBX and IBA are insoluble and can be removed by simple filtration after cooling the reaction mixture.[4] If DMSO is used as the solvent, an aqueous workup is typically required. |
Data Summary: Reaction Conditions for Improved Yields
| Substrate Type | Solvent | Temperature | Equivalents of IBX | Typical Yield | Reference |
| Primary & Secondary Alcohols | EtOAc or DCE | 80 °C | 1.1 - 3.0 | >90% | [4][12] |
| Primary & Secondary Alcohols | DMSO | Room Temp | 1.1 - 2.0 | >90% | [2] |
| Various Alcohols | Water/Acetone with β-Cyclodextrin | Room Temp | 1.0 | 85-98% | [8] |
| Secondary Alcohols (in presence of primary) | CH₂Cl₂/H₂O with n-Bu₄NBr | Room Temp | 3.0 | Good | [11] |
| Benzylic Alcohols (catalytic) | Acetonitrile (B52724)/Water | 70 °C | 0.3 (with Oxone®) | >90% (acid) | [9] |
Experimental Protocols
Protocol 1: General Procedure for IBX Oxidation in Ethyl Acetate
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 mmol).
-
Add ethyl acetate (7 mL) to dissolve the alcohol.
-
Add IBX (3.0 mmol, 3.0 equiv).
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Heat the resulting suspension to 80 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the insoluble IBX and the reduced byproduct, 2-iodosobenzoic acid (IBA).
-
Wash the filtered solids with a small amount of ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure to afford the crude product, which is often of high purity.[4]
Protocol 2: Preparation of IBX from 2-Iodobenzoic Acid and Oxone®
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In a flask, dissolve 2-iodobenzoic acid (5.0 g, 20.1 mmol) in 250 mL of deionized water.
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Add Oxone® (37.2 g, 60.5 mmol, 3.0 equiv) to the solution.
-
Heat the mixture to 70 °C and stir for 3 hours. A white precipitate will form.[1][14]
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Cool the mixture in an ice bath to 0-5 °C and continue stirring for 1 hour.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with acetone.[14]
-
Dry the solid under vacuum to obtain IBX as a white, crystalline powder.
Protocol 3: Catalytic IBX Oxidation using Oxone® (for secondary alcohols)
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To a flask, add the secondary alcohol (1.0 mmol), 2-iodobenzoic acid (0.1 mmol, 0.1 equiv), and a 2:1 mixture of acetonitrile and water (10 mL).
-
Add Oxone® (1.5 mmol, 1.5 equiv) to the mixture.
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Heat the reaction to 70 °C and stir until the starting material is consumed (as monitored by TLC).[9]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields in IBX oxidation.
Caption: Key factors influencing the outcome of IBX oxidation reactions.
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 4. audreyli.com [audreyli.com]
- 5. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
Technical Support Center: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) Oxidations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for oxidations utilizing 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX).
Troubleshooting Guide
This guide addresses common issues encountered during IBX oxidations, offering potential causes and recommended solutions to ensure successful and efficient reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - If the reaction is sluggish, consider increasing the temperature, particularly when using solvents other than DMSO.[1] - Extend the reaction time. |
| Poor solubility of IBX: IBX is notoriously insoluble in many common organic solvents at room temperature.[1][2] | - For reactions in solvents like ethyl acetate (B1210297) or DCE, heating is often necessary to increase the solubility of IBX sufficiently for the reaction to proceed.[1][3] - Consider using DMSO, in which IBX is more soluble at room temperature.[3] | |
| Degradation of IBX: IBX can decompose, especially at elevated temperatures (above 200°C) or if impure.[4] | - Use freshly prepared or commercially available stabilized IBX. - Avoid excessively high reaction temperatures. | |
| Presence of water: While IBX oxidations can tolerate some moisture, large amounts of water can be detrimental to the reaction rate.[3][5] | - Use dry solvents, especially if the reaction is sensitive to water. | |
| Formation of Unexpected Byproducts | Over-oxidation to carboxylic acid: This is more likely to occur with primary alcohols, especially when a co-oxidant like Oxone is used.[3][6] | - Carefully control the stoichiometry of the oxidizing agent. - If using a co-oxidant, ensure it is added in a controlled manner. - Consider running the reaction at a lower temperature. |
| Solvent oxidation: At elevated temperatures, solvents such as THF and toluene (B28343) can be oxidized by IBX to form byproducts like γ-butyrolactone and benzaldehyde, respectively.[3] | - Choose a more robust solvent like ethyl acetate or DCE for reactions requiring heat.[3] | |
| Formation of 2-iodosobenzoic acid (IBA): This is the primary and expected byproduct of the reduction of IBX during the oxidation.[7] | - IBA is typically insoluble in many organic solvents at room temperature and can be removed by simple filtration after the reaction is complete.[1][3] | |
| Side reactions with sensitive functional groups: While IBX is generally selective, some functional groups can be sensitive. For example, phenols can be oxidized to o-quinones.[2] | - Review the compatibility of all functional groups in your starting material with IBX under the planned reaction conditions. - Protect sensitive functional groups if necessary. | |
| Difficult Work-up | Fine precipitate of byproducts: The insoluble IBX byproducts (primarily IBA) can sometimes be very fine, making filtration difficult. | - After the reaction, cool the mixture to room temperature or below to ensure complete precipitation of the byproducts. - Use a filter aid (e.g., Celite) to facilitate filtration. |
| Product co-precipitation with byproducts: In some cases, the desired product may have limited solubility and co-precipitate with the iodine byproducts. | - After filtration, wash the solid residue with a suitable solvent in which the product is soluble but the byproducts are not. - Alternatively, dissolve the entire crude mixture in a solvent like DMSO, filter to remove insoluble materials, and then proceed with extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of an IBX oxidation, and how is it removed?
A1: The primary byproduct of an IBX oxidation is 2-iodosobenzoic acid (IBA), which is the reduced form of IBX.[7] A key advantage of using IBX is that both the reagent itself and its byproduct, IBA, are poorly soluble in many common organic solvents such as ethyl acetate (EtOAc) and 1,2-dichloroethane (B1671644) (DCE) at room temperature.[1][3] This insolubility allows for a straightforward work-up procedure where the byproducts can be easily removed by simple filtration after the reaction is complete.[1]
Q2: My reaction is not going to completion. What can I do?
A2: An incomplete reaction can be due to several factors. Firstly, IBX has very low solubility in many organic solvents at room temperature, which can lead to slow reaction rates.[3][2] Heating the reaction mixture, for example to 80°C in ethyl acetate, can increase the solubility of IBX and drive the reaction to completion.[1] Secondly, ensure you are using a sufficient excess of IBX; typically, 1.1 to 3 equivalents are used.[1] Finally, confirm the quality of your IBX, as it can degrade over time. A simple test is to perform a trial oxidation on a simple, reactive alcohol like benzyl (B1604629) alcohol.
Q3: I am observing the formation of a carboxylic acid instead of an aldehyde from my primary alcohol. Why is this happening?
A3: Over-oxidation of a primary alcohol to a carboxylic acid is a potential side reaction. This is particularly common when using a co-oxidant like Oxone®, which is capable of oxidizing the intermediate aldehyde to the carboxylic acid.[3][6] In some cases, even without a co-oxidant, prolonged reaction times or elevated temperatures might lead to small amounts of over-oxidation, especially with electron-rich substrates. To minimize this, use a stoichiometric amount of IBX and carefully monitor the reaction to avoid unnecessarily long reaction times.
Q4: Can IBX be used with substrates containing other functional groups?
A4: IBX is known for its good functional group tolerance. It can selectively oxidize alcohols in the presence of many other functional groups, including amines, amides, and esters.[2] However, some functional groups are not compatible. For instance, phenols are readily oxidized to o-quinones.[2] It is always advisable to consult the literature for the specific functional groups present in your substrate.
Q5: Is IBX explosive? What safety precautions should I take?
A5: Pure, unstabilized IBX has been reported to be explosive upon impact or when heated above 200°C.[4] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[3] It is crucial to handle IBX with care, avoid grinding the solid, and do not heat it excessively. When performing reactions at elevated temperatures, ensure good temperature control.
Experimental Protocols
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (IBX) (1.5 - 3.0 equivalents)
-
Ethyl acetate (EtOAc) or 1,2-dichloroethane (DCE)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary alcohol.
-
Add the solvent (EtOAc or DCE) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add IBX (1.5 to 3.0 equivalents) to the solution. The mixture will be a suspension.
-
Heat the reaction mixture to 80°C with vigorous stirring.[1]
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature. The iodine-containing byproducts will precipitate out of the solution.
-
Filter the mixture through a pad of Celite® to remove the insoluble byproducts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude aldehyde.
-
If necessary, the crude product can be further purified by column chromatography.
Representative Experimental Procedure for Oxidation of Piperonyl Alcohol
The following is a representative experimental procedure adapted from the literature.[1]
To a solution of piperonyl alcohol (0.15 g, 1.00 mmol) in ethyl acetate (7 mL), this compound (IBX) (0.84 g, 3.00 mmol) was added. The resulting suspension was heated to 80°C and stirred vigorously. After the reaction was complete (as monitored by TLC), the mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure to yield the product, piperonal.
Data Presentation
The following table summarizes the results from the oxidation of various alcohols using IBX in ethyl acetate at 80°C, demonstrating the scope and efficiency of this protocol.[1]
| Entry | Substrate (Alcohol) | Product (Carbonyl) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 1.5 | 98 |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 99 |
| 3 | 1-Octanol | 1-Octanal | 3 | 91 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 1 | 96 |
| 5 | 2-Adamantanol | 2-Adamantanone | 1.5 | 99 |
| 6 | (-)-Menthol | (-)-Menthone | 1.5 | 95 |
Mandatory Visualizations
Experimental Workflow for IBX Oxidation
Caption: General experimental workflow for IBX oxidation.
IBX Oxidation Reaction Mechanism
Caption: The hypervalent twist mechanism of IBX oxidation.
References
Technical Support Center: Purification of Reaction Mixtures Containing 2-Iodosobenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the effective removal of 2-iodosobenzoic acid (IBA) byproduct from reaction mixtures. IBA is the common byproduct generated from oxidations utilizing Dess-Martin periodinane (DMP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of 2-iodosobenzoic acid (IBA) and related hypervalent iodine byproducts.
Q1: My reaction mixture has turned into a thick, unfilterable "gum" after adding a quenching solution. What should I do?
A1: This is a common issue, especially in large-scale reactions, where the precipitated byproducts can trap the desired product.
-
Solution 1: Dilution and Trituration. Dilute the mixture with a solvent in which your product is soluble but the byproducts are not, such as diethyl ether or hexanes.[1][2] Stir vigorously (triturate) to break up the gum into a filterable solid.
-
Solution 2: Modified Aqueous Workup. Dilute the reaction mixture with your extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate). In a separate flask, prepare a solution of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃). Vigorously stir this two-phase mixture until the solids dissolve or are converted to a more manageable suspension. Some protocols suggest stirring for 30 minutes to overnight for a clean phase separation.[3]
Q2: I've filtered the reaction mixture, but I still see byproducts in my crude product by NMR. How can I remove them?
A2: Residual byproducts can persist, especially if they have some solubility in the reaction solvent.
-
Solution 1: Aqueous Basic Wash. If your product is stable to basic conditions, perform an aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) (e.g., 1M).[4] This will convert the acidic IBA into its water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Solution 2: Column Chromatography. While not ideal for large quantities of byproduct, flash column chromatography can effectively separate the desired product from residual iodine-containing impurities. The byproducts are generally polar and will adhere to the silica (B1680970) gel.
Q3: My product is sensitive to water and/or basic conditions. How can I purify it?
A3: For sensitive substrates, a non-aqueous workup is recommended.
-
Solution: Filtration through a Plug. After the reaction is complete, dilute the mixture with a non-polar solvent like hexanes or diethyl ether to precipitate the byproducts.[1][2] Pass the entire mixture through a short plug of Celite or silica gel in a sintered funnel. Wash the plug thoroughly with the reaction solvent or a suitable solvent mixture to ensure complete elution of your product. The insoluble byproducts will be retained on the plug. This method was successfully used in the synthesis of an α-Bromoacetyl MIDA Boronate, which is unstable to aqueous conditions.[5]
Q4: The filtration of the precipitated byproduct is extremely slow. How can I speed it up?
A4: The fine, particulate nature of the precipitated byproducts can clog filter paper or frits.
-
Solution 1: Use a Filter Aid. Filter the reaction mixture through a pad of Celite. This creates a more porous filter bed and can significantly improve the filtration rate.
-
Solution 2: Use a Wider Funnel. A wide but thin plug of the filter aid is more effective than a long, narrow one.[1]
-
Solution 3: Dilution. As mentioned in Q1, diluting with a non-polar solvent can help to granulate the precipitate, making it easier to filter.
Q5: I am concerned about the presence of unreacted DMP or other oxidizing species after the reaction. What is the best way to quench the reaction?
A5: It is good practice to quench any remaining oxidizing species before concentration of the reaction mixture.
-
Solution: Sodium Thiosulfate Wash. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective method to quench excess DMP and reduce any iodine that may have formed.[6] This is often performed in conjunction with a sodium bicarbonate wash.
Comparison of Removal Methods
The following table summarizes the most common methods for removing 2-iodosobenzoic acid byproduct.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Filtration/Trituration | IBA and related byproducts are insoluble in many common organic solvents. | - Simple and fast for small-scale reactions.- Avoids aqueous conditions, suitable for water-sensitive products. | - Can be inefficient, leaving residual byproducts in solution.- Precipitate can trap product, reducing yield.- Can form a "gum" and be difficult to filter on a larger scale.[1][2] | - Small-scale reactions.- Water- and base-sensitive products. |
| Aqueous Basic Wash | IBA is a carboxylic acid and is converted to a water-soluble salt in the presence of a base. | - Highly effective for complete removal of acidic byproducts.- Scalable. | - Not suitable for base-sensitive products.- Requires an additional extraction and drying step. | - Base-stable products.- Reactions where complete removal of acidic byproducts is critical. |
| Sodium Thiosulfate Wash | Reduces any residual hypervalent iodine species and elemental iodine. | - Effectively quenches the reaction.- Helps to break down the byproduct complex, making it more crystalline and easier to filter. | - Primarily for quenching, not the sole method for IBA removal.- Requires an aqueous workup. | - Standard procedure for most DMP oxidation workups to ensure no residual oxidant remains. |
Quantitative Data: Solubility of 2-Iodosobenzoic Acid and Related Compounds
| Compound | Solvent | Solubility | Reference |
| 2-Iodosobenzoic Acid (IBA) | Water | Insoluble | [7][8] |
| 2-Iodosobenzoic Acid (IBA) | Common Organic Solvents | Insoluble | [4] |
| 2-Iodobenzoic Acid | Water | Slightly soluble | [9] |
| 2-Iodobenzoic Acid | Ethanol, Acetone | Readily dissolves | [9] |
| tert-Butyl 2-Iodoxybenzoate | Dichloromethane | 5.17 g / 100 g solvent | [10] |
| (-)-Menthyl 2-Iodoxybenzoate | Dichloromethane | 54.11 g / 100 g solvent | [10] |
Note: 2-Iodobenzoic acid is the precursor to IBX and DMP. 2-Iodoxybenzoic acid esters are derivatives of the hypervalent iodine oxidant IBX. Their solubility can give an indication of the behavior of similar structures.
Experimental Protocols
Protocol 1: Removal of IBA by Filtration through Celite
This protocol is suitable for water- and base-sensitive products.
-
Reaction Completion: Once the reaction is deemed complete by TLC or another monitoring method, dilute the reaction mixture with an equal volume of a non-polar solvent such as diethyl ether or hexanes.
-
Precipitation: Stir the mixture vigorously for 10-15 minutes to encourage the precipitation of the iodine-containing byproducts.
-
Prepare Celite Plug: Prepare a short (1-2 cm) plug of Celite in a sintered glass funnel. Wet the plug with the reaction solvent.
-
Filtration: Filter the reaction mixture through the Celite plug under vacuum.
-
Washing: Wash the filter cake thoroughly with several portions of the reaction solvent to ensure all of the desired product has been collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of IBA by Aqueous Basic and Thiosulfate Wash
This is a robust protocol for base-stable products.
-
Quenching: Dilute the reaction mixture with the desired extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Combined Wash: In a separatory funnel, wash the organic layer with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Shake vigorously. If a large amount of solid is present, it may be beneficial to stir the two-phase mixture in a flask until the solids are manageable before transferring to a separatory funnel.
-
Phase Separation: Separate the aqueous and organic layers.
-
Further Washes (Optional): Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Workflow for Selecting a Purification Method
The following diagram provides a decision-making workflow for selecting the most appropriate method to remove 2-iodosobenzoic acid byproduct based on the properties of the desired product.
Caption: Decision workflow for IBA byproduct removal.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 2-Iodosobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-Iodosobenzoic acid | 304-91-6 [chemicalbook.com]
- 9. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) for Safer Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling and utilization of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a powerful oxidizing agent. Due to its inherent instability, proper handling protocols and the use of stabilized formulations are critical for ensuring laboratory safety. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during research and development.
I. Understanding the Hazard: The Instability of IBX
This compound (IBX) is a highly effective and versatile hypervalent iodine(V) oxidant used in a wide range of organic transformations.[1][2] However, in its pure form, IBX is a high-energy material that poses significant safety risks. It is known to be sensitive to impact and heat, with the potential to decompose explosively.[1][2][3][4][5]
Key Safety Concerns with Unstabilized IBX:
-
Shock Sensitivity: IBX is sensitive to impact and can decompose violently when subjected to mechanical shock.[1][2]
-
Thermal Instability: Heating IBX above 200°C can lead to explosive decomposition.[3][4][5] Differential Scanning Calorimetry (DSC) studies show a significant exotherm upon decomposition.[2]
-
Limited Solubility: IBX is notoriously insoluble in many common organic solvents, which can complicate its use in reactions.[3][4][5][6]
To mitigate these risks, a stabilized formulation of IBX, commonly known as SIBX, has been developed and is commercially available.
II. The Solution: Stabilized IBX (SIBX)
SIBX is a non-explosive formulation of IBX that incorporates stabilizing agents to significantly enhance its safety profile without compromising its oxidative capabilities.[6][7]
Composition of SIBX:
The most common formulation of SIBX is a homogeneous mixture of:
-
This compound (IBX): ~49%
-
Benzoic Acid: ~22%
-
Isophthalic Acid: ~29%
These carboxylic acids act as stabilizers, effectively preventing the explosive decomposition of IBX.[6]
III. Quantitative Data: IBX vs. SIBX Stability
The following table summarizes the key safety and physical property differences between unstabilized IBX and its stabilized formulation, SIBX.
| Property | Unstabilized IBX | Stabilized IBX (SIBX) | References |
| Appearance | White crystalline solid | White to off-white powder | [4][5] |
| Explosive Nature | Yes, shock and heat sensitive | No, non-explosive | [6][7] |
| Decomposition Temperature | Explodes above 200°C; significant exotherm observed on DSC | Decomposes without explosion | [2][3][4][5] |
| Impact Sensitivity (BAM Fall Hammer) | Sensitive (Specific values vary depending on purity and preparation method) | Not sensitive | [1][2] |
| Storage | Requires careful handling and storage to avoid shock and heat | Stable under normal laboratory conditions | [8][9] |
Solubility Comparison
While IBX has limited solubility in many common organic solvents, SIBX exhibits similar solubility characteristics. Both are generally used as suspensions in many reaction media.
| Solvent | IBX Solubility | SIBX Solubility |
| DMSO | Soluble | Soluble |
| THF | Sparingly soluble | Sparingly soluble |
| Ethyl Acetate | Sparingly soluble | Sparingly soluble |
| Acetonitrile | Sparingly soluble | Sparingly soluble |
| Dichloromethane | Sparingly soluble | Sparingly soluble |
| Water | Sparingly soluble | Sparingly soluble |
Note: Quantitative solubility data can vary based on temperature and the specific grade of the reagent.
IV. Experimental Protocols
Protocol 1: Preparation of Stabilized IBX (SIBX)
This protocol is adapted from patented procedures for the safe, lab-scale preparation of a stabilized IBX formulation.
Materials:
-
This compound (IBX)
-
Benzoic Acid
-
Isophthalic Acid
-
Suitable solvent (e.g., ethyl acetate)
-
Rotary evaporator
Procedure:
-
Weighing: In a round-bottom flask, carefully weigh the components in the following ratio: 4.9 g of IBX, 2.2 g of benzoic acid, and 2.9 g of isophthalic acid.
-
Dissolution/Suspension: Add a minimal amount of a suitable solvent, such as ethyl acetate, to form a thick slurry. The goal is to wet the solids to facilitate mixing, not to fully dissolve them.
-
Mixing: Gently swirl the flask to ensure a homogeneous mixture of the three components. Avoid vigorous shaking or grinding.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C) until a dry, free-flowing white powder is obtained.
-
Drying and Storage: Further dry the SIBX mixture under vacuum to remove any residual solvent. Store the resulting SIBX in a well-sealed container in a cool, dry place away from light.
Experimental Workflow for SIBX Preparation
Caption: Workflow for the preparation of stabilized IBX (SIBX).
Protocol 2: General Procedure for Oxidation using SIBX
This protocol provides a general guideline for performing an oxidation reaction using the stabilized SIBX formulation.
Materials:
-
Substrate (e.g., an alcohol)
-
Stabilized IBX (SIBX)
-
Anhydrous solvent (e.g., ethyl acetate, THF, DMSO)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate.
-
Solvent Addition: Add the appropriate anhydrous solvent to dissolve or suspend the substrate.
-
Reagent Addition: Add SIBX (typically 1.1 to 1.5 equivalents) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrate and solvent). Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used and the properties of the product. A common procedure is outlined below.
Protocol 3: Work-up Procedure to Remove Stabilizers
The acidic stabilizers (benzoic acid and isophthalic acid) can be easily removed during the aqueous work-up.
Procedure:
-
Filtration (for insoluble products): If the product is insoluble in the reaction solvent, it may be isolated by filtration, and the filtrate containing the stabilizers and the reduced iodine species can be discarded.
-
Aqueous Extraction (for soluble products): a. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the benzoic and isophthalic acids, transferring them to the aqueous layer as their sodium salts. Repeat the wash if necessary. c. Separate the organic layer and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. e. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by standard techniques such as column chromatography, crystallization, or distillation.
Logical Workflow for SIBX Reaction and Work-up
Caption: General workflow for an oxidation reaction using SIBX and subsequent work-up.
V. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of IBX and SIBX.
Frequently Asked Questions (FAQs)
Q1: Is it safe to prepare my own unstabilized IBX? A1: The synthesis of IBX from 2-iodobenzoic acid and an oxidant like Oxone is a common laboratory procedure. However, it is crucial to follow established safety protocols meticulously due to the explosive nature of the product. Always handle the dry, unstabilized IBX behind a blast shield and in small quantities.
Q2: Can I use unstabilized IBX for my reactions? A2: Yes, but with extreme caution. It is highly recommended to use a stabilized formulation (SIBX) whenever possible to minimize safety risks. If unstabilized IBX must be used, handle it in small quantities, avoid grinding or subjecting it to impact, and do not heat it to high temperatures.
Q3: My SIBX reaction is not going to completion. What could be the issue? A3: Several factors could be at play:
-
Insufficient Reagent: Ensure you are using a sufficient excess of SIBX (typically 1.1-1.5 equivalents).
-
Solvent Choice: The reaction rate can be highly dependent on the solvent. While SIBX can be used as a suspension, for sluggish reactions, switching to a solvent in which it has better solubility, like DMSO, may be beneficial.
-
Temperature: Some oxidations require heating to proceed at a reasonable rate. Consider gently warming the reaction mixture.
-
Reagent Quality: The SIBX may have degraded over time, especially if not stored properly.
Q4: I am observing side products in my SIBX oxidation. What are the likely causes? A4: Common side reactions include:
-
Over-oxidation: Prolonged reaction times or excessive temperatures can sometimes lead to the over-oxidation of the desired product (e.g., aldehydes to carboxylic acids).
-
Solvent Oxidation: Some solvents, like THF, can be oxidized by IBX/SIBX, especially at elevated temperatures.[6]
-
Reactions with other functional groups: While IBX is a selective oxidant, other sensitive functional groups in your molecule may react under the reaction conditions.
Q5: How do I properly store SIBX? A5: SIBX should be stored in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and high temperatures to ensure its long-term stability.[8][9]
Troubleshooting Guide for SIBX Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Insufficient SIBX. 2. Low reaction temperature. 3. Poor solvent choice. 4. Deactivated SIBX. | 1. Increase the equivalents of SIBX to 1.5 or higher. 2. Gently heat the reaction mixture (e.g., 40-60°C). 3. Switch to a more polar solvent like DMSO. 4. Use a fresh batch of SIBX. |
| Formation of Byproducts | 1. Over-oxidation. 2. Solvent degradation. 3. Reaction with other functional groups. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Use a more robust solvent or run the reaction at a lower temperature. 3. Protect other sensitive functional groups in your molecule before the oxidation step. |
| Difficult Work-up | 1. Emulsion formation during extraction. 2. Incomplete removal of acidic stabilizers. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple washes with saturated NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic. |
| Product Isolation Issues | 1. Product is water-soluble. 2. Product co-elutes with byproducts during chromatography. | 1. After the initial extraction, back-extract the aqueous layers with more organic solvent. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in SIBX reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jes.or.jp [jes.or.jp]
- 4. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. d-nb.info [d-nb.info]
- 8. rshq.qld.gov.au [rshq.qld.gov.au]
- 9. Storage and delivery of xanthates - Company News [vfchemical.com]
Technical Support Center: Selective Oxidation with IBX
Welcome to the technical support center for 2-Iodoxybenzoic acid (IBX) mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the over-oxidation of aldehydes to carboxylic acids and to offer solutions for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is IBX expected to oxidize primary alcohols to carboxylic acids?
Under standard conditions, 2-Iodoxybenzoic acid (IBX) is a mild and highly selective oxidizing agent primarily used for the conversion of primary alcohols to aldehydes.[1][2][3] Over-oxidation to carboxylic acids is not a typical outcome with IBX alone.[2]
Q2: Under what conditions could over-oxidation to a carboxylic acid occur with IBX?
While selective for aldehyde formation, over-oxidation to carboxylic acids can be induced under specific, modified conditions. One such condition is the use of IBX in the presence of a co-oxidant like Oxone. In this scenario, Oxone can oxidize the intermediate aldehyde to the carboxylic acid.[3][4] Forcing conditions, such as a large excess of IBX and elevated temperatures in certain solvents, might also lead to the formation of carboxylic acid derivatives.[3] For instance, the oxidation of benzyl (B1604629) alcohol in ethyl acetate (B1210297) at 80°C has been reported to yield benzoic acid.[5]
Q3: How can I prevent the formation of carboxylic acid byproducts?
To ensure the selective oxidation of a primary alcohol to an aldehyde and avoid carboxylic acid formation, it is crucial to:
-
Use IBX without strong co-oxidants like Oxone.
-
Employ stoichiometric amounts of IBX (typically 1.1 to 3 equivalents).[5]
-
Maintain moderate reaction temperatures. While some protocols use elevated temperatures to increase the solubility of IBX, excessively high temperatures can promote side reactions.[2]
-
Carefully choose the solvent. While DMSO is often used to dissolve IBX, reactions can be performed heterogeneously in solvents like ethyl acetate or acetonitrile (B52724).[5][6]
Q4: What are the most common solvents for IBX oxidations, and do they influence over-oxidation?
IBX has limited solubility in many common organic solvents.[7] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent as it readily dissolves IBX.[7] However, reactions can be effectively carried out in a suspension with solvents such as ethyl acetate, acetonitrile, and acetone.[5][6] The choice of solvent can influence the reaction rate and selectivity. For instance, reactions in DMSO are often faster, which could potentially decrease selectivity.[3] Solvents like THF and toluene (B28343) are generally avoided as they can be oxidized by IBX at elevated temperatures.[5]
Q5: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can contribute to a slow or incomplete reaction:
-
Poor Solubility of IBX: In solvents other than DMSO, IBX is largely insoluble, and the reaction occurs on the surface of the suspended particles. Increasing the temperature (e.g., to 80°C in ethyl acetate) can enhance the solubility and reaction rate.[5]
-
Impure IBX: The presence of impurities, such as the reduced form 2-iodosobenzoic acid (IBA), can lower the effective concentration of the oxidant.[8]
-
Insufficient IBX: While the reaction can proceed with as little as 1.1 equivalents of IBX, using a slight excess (up to 3 equivalents) can increase the reaction rate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-oxidation to Carboxylic Acid | Use of a co-oxidant (e.g., Oxone).[3][4] Excess IBX and high temperatures with specific substrates.[3][5] | Avoid co-oxidants if the aldehyde is the desired product. Use a moderate excess of IBX (1.5-2 equivalents). Maintain the recommended reaction temperature for your specific substrate and solvent. |
| Low Yield of Aldehyde | Incomplete reaction due to poor IBX solubility.[5] Degradation of the product during a lengthy work-up. Impure IBX.[8] | Increase the reaction temperature to improve IBX solubility in non-DMSO solvents.[5] Ensure your IBX is pure and dry. Utilize a simple filtration work-up to isolate the product quickly.[5] |
| Formation of Side Products | Reaction with other functional groups in the substrate. Solvent oxidation at elevated temperatures (e.g., THF, toluene).[5] | Review the compatibility of other functional groups with IBX. Choose an inert solvent such as ethyl acetate or acetonitrile for reactions at elevated temperatures.[5] |
| Difficulty in Removing Iodine Byproducts | The reduced form of IBX, 2-iodosobenzoic acid (IBA), is often insoluble in the reaction solvent.[5] | The insolubility of IBA is advantageous for purification. Simply filter the reaction mixture to remove IBA and any unreacted IBX. The filtrate contains the product.[5] |
Experimental Protocols
General Protocol for the Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
2-Iodoxybenzoic acid (IBX)
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in the chosen solvent (e.g., 7 mL of ethyl acetate), add IBX (1.1 - 3.0 mmol).[5]
-
Heat the resulting suspension to the desired temperature (e.g., 80°C for ethyl acetate) and monitor the reaction progress by a suitable technique (e.g., TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to remove the insoluble IBX and its byproduct, 2-iodosobenzoic acid (IBA).[5]
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the crude product by column chromatography.
Quantitative Data: IBX Oxidation of Various Primary Alcohols to Aldehydes
The following table summarizes the reaction conditions and yields for the IBX oxidation of several primary alcohols to their corresponding aldehydes.
| Substrate | Solvent | Equivalents of IBX | Temperature (°C) | Time (h) | Yield (%) |
| Piperonyl alcohol | Ethyl Acetate | 3 | 80 | 3.25 | 98 |
| Cinnamyl alcohol | Ethyl Acetate | 3 | 80 | 2 | >95 |
| Geraniol | Ethyl Acetate | 3 | 80 | 1.5 | >95 |
| 10-Undecen-1-ol | Ethyl Acetate | 3 | 80 | 1 | >95 |
| 3-Phenyl-1-propanol | Acetonitrile | 3 | 80 | 0.75 | 94 |
Table adapted from More, J. D.; Finney, N. S. Org. Lett. 2002, 4 (17), 3001–3003.[5]
Visualizations
IBX Oxidation Workflow
Caption: A typical experimental workflow for the IBX oxidation of a primary alcohol.
Mechanism of IBX Oxidation: The Hypervalent Twist
Caption: The hypervalent twist mechanism in IBX-mediated alcohol oxidation.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. audreyli.com [audreyli.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing IBX Mediated Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction temperatures for IBX mediated oxidations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing IBX from 2-iodobenzoic acid and Oxone®?
A1: The recommended temperature for the synthesis of IBX is between 70°C and 73°C.[1] Heating the reaction to at least 70°C for 1-3 hours is crucial for complete oxidation.[1] It is important to carefully control the temperature and avoid exceeding 75°C, as higher temperatures can lead to the decomposition of IBX and lower yields.[1]
Q2: I am observing a low yield in my IBX oxidation reaction. Could the temperature be the cause?
A2: Yes, incorrect reaction temperature is a common cause of low yields.
-
Temperature too low: May lead to an incomplete reaction. Consider increasing the temperature or extending the reaction time.[1]
-
Temperature too high: Can cause decomposition of the IBX reagent, which is known to be heat-sensitive.[1][2] Forcing conditions with an excess of IBX at elevated temperatures can also lead to over-oxidation of the product.[3]
Q3: My IBX reagent is not dissolving in the reaction solvent. What should I do?
A3: IBX is notoriously insoluble in many common organic solvents, with the notable exception of DMSO.[4][5] However, at elevated temperatures, its solubility increases sufficiently in solvents such as ethyl acetate (B1210297) (EtOAc), dichloroethane (DCE), and acetonitrile (B52724) to allow for the oxidation of alcohols.[4][5][6] If you are not using DMSO, gentle heating may be required to facilitate the reaction.
Q4: Are there any safety concerns with heating IBX?
A4: Yes, IBX is a heat- and shock-sensitive compound and has been reported to be explosive at temperatures above 200°C.[2][7] Differential scanning calorimetry (DSC) has shown large exotherms at temperatures above 140°C.[2] It is crucial to handle IBX with care and avoid excessive heating in a laboratory setting.[2]
Q5: Can I run IBX oxidations at room temperature?
A5: Yes, many IBX oxidations, particularly the oxidation of alcohols to carbonyl compounds, can be effectively carried out at room temperature, especially when using DMSO as the solvent.[4] For less reactive substrates or when using other solvents, elevated temperatures may be necessary to achieve a reasonable reaction rate.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low, resulting in insufficient energy to overcome the activation barrier. IBX may have poor solubility at the current temperature. | Gradually increase the reaction temperature in increments of 5-10°C. If not using DMSO, consider switching to a solvent where IBX has better solubility at elevated temperatures, such as ethyl acetate or acetonitrile.[4][5][6] |
| Formation of Byproducts or Decomposition | Reaction temperature is too high, causing decomposition of the IBX reagent or the desired product. Over-oxidation may occur at elevated temperatures.[1][3] | Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a longer reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity. |
| Inconsistent Reaction Times | Poor temperature control leading to fluctuations in the reaction rate. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure stable and uniform heating. |
| Reaction Stalls Before Completion | The initial temperature was sufficient to start the reaction, but the exotherm was not controlled, leading to localized overheating and decomposition of IBX. | Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. For larger-scale reactions, consider slower addition of the substrate or external cooling to manage the reaction exotherm. |
Data Presentation: Temperature Effects on IBX Oxidations
The following table summarizes various IBX mediated oxidations with their respective reaction temperatures and solvents. This data can be used as a starting point for optimizing your specific reaction conditions.
| Transformation | Substrate | Solvent | Temperature (°C) | Notes | Reference |
| Synthesis of IBX | 2-Iodobenzoic Acid | Water | 70-73 | Higher temperatures (>75°C) can cause decomposition. | [1] |
| Oxidation of Alcohols | Primary & Secondary Alcohols | DMSO | Room Temperature | Standard condition for many alcohol oxidations. | [4] |
| Oxidation of Alcohols | Primary & Secondary Alcohols | Ethyl Acetate / DCE | Elevated | IBX becomes sufficiently soluble at higher temperatures. | [4][5][6] |
| α-Hydroxylation | β-Keto Esters | DMSO/Water | 50 | Reaction rate is accelerated at this temperature. | [4] |
| Oxidative Aromatization | Dihydropyridines | DMSO | 70 | Optimal temperature for this specific transformation. | [8] |
| Oxidation of Benzylic Positions | Toluene derivatives | DMSO | 80-90 | Efficient oxidation occurs at this temperature range. | [4] |
| Intramolecular Oxidative Annulation | Mannich precursors | DMA | 80 | Good to excellent yields were obtained. | [8] |
| Selective Oxidation | Substituted Oxazoles | DMSO | 110 | High temperature required for these resistant substrates. | [5] |
| Catalytic Oxidation with Oxone® | Primary Alcohols | Acetonitrile/Water | 70 | In-situ generation of IBX. | [9] |
Experimental Protocols
General Protocol for IBX Oxidation of a Primary Alcohol to an Aldehyde at Elevated Temperature:
-
To a solution of the primary alcohol (1.0 equiv) in a suitable solvent (e.g., ethyl acetate or acetonitrile, see table above), add IBX (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble 2-iodobenzoic acid byproduct.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 5. tsijournals.com [tsijournals.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) Reaction Workups
This technical support center provides troubleshooting guidance and frequently asked questions regarding alternative workup procedures for reactions involving 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the workup of IBX reactions?
The primary challenges in IBX reaction workups stem from its poor solubility in many common organic solvents and the need to efficiently separate the desired product from the reduced byproduct, 2-iodosobenzoic acid (IBA), and any unreacted IBX.[1][2] Since IBX is often used in suspension, the workup typically involves filtration. However, ensuring complete removal of the iodine-based byproducts without significant loss of the product can be challenging, especially for polar products that may adhere to the solid byproducts.
Q2: Are there alternative solvents to DMSO for IBX oxidations that can simplify the workup?
Yes, while DMSO is a common solvent due to its ability to dissolve IBX, alternative solvents can be used where IBX is employed as a heterogeneous oxidant.[3] Solvents like ethyl acetate (B1210297) (EtOAc) and dichloroethane (DCE) are effective when reactions are conducted at elevated temperatures.[1][3][4] The key advantage is that the byproducts, primarily IBA, are insoluble in these solvents at room temperature, allowing for their removal by simple filtration.[1][3][4] This avoids the often cumbersome workup required to remove the high-boiling point solvent DMSO.
Q3: Can IBX and its byproducts be recycled and reused?
Yes, the reduced form of IBX (IBA) can be recovered and re-oxidized back to IBX. A common method involves isolating the IBA by filtration after the reaction.[5] The recovered IBA can then be oxidized back to IBX using a co-oxidant like Oxone®.[5][6] This recycling process makes the overall synthetic route more economical and environmentally friendly.[5]
Q4: What is "stabilized IBX" (SIBX) and how does it affect the reaction and workup?
Stabilized IBX (SIBX) is a formulation that is non-explosive and contains a mixture of IBX with isophthalic acid and benzoic acid.[1] SIBX is reported to be as effective and selective as pure IBX in various transformations.[4] The workup procedure for reactions using SIBX is similar to that for IBX, typically involving filtration to remove the insoluble byproducts. The presence of the stabilizing acids does not generally complicate the purification of the desired product.
Q5: Is it possible to perform IBX oxidations under solvent-free conditions?
Yes, solvent-free IBX oxidations can be achieved, particularly through mechanochemical methods like ball milling.[5] This technique has been shown to be efficient for various organic transformations at ambient temperature.[5] The workup for such reactions is simplified as it avoids the use of bulk solvents. The solid reaction mixture can be directly subjected to filtration and washing to isolate the product.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. For heterogeneous reactions in solvents like EtOAc, ensure the temperature is high enough to facilitate sufficient dissolution of IBX.[3][7] - Use a slight excess of IBX (e.g., 1.1-1.5 equivalents).[3][8] |
| Product Adsorption onto Byproducts | - After filtration of the solid byproducts (IBX/IBA), wash the filter cake thoroughly with the reaction solvent or another suitable solvent in which the product is soluble but the byproducts are not. |
| Product Volatility | - If the product is volatile, exercise caution during solvent removal. Use lower temperatures and pressures for rotary evaporation. |
| Over-oxidation (for aldehydes) | - When using in situ generated IBX with Oxone®, the aldehyde product can be further oxidized to a carboxylic acid.[4][6] Monitor the reaction closely and consider adjusting the stoichiometry of Oxone®. |
Issue 2: Contamination of the Product with Iodine Byproducts (IBX/IBA)
| Potential Cause | Recommended Solution |
| Insufficient Filtration | - Use a fine porosity filter (e.g., a sintered glass funnel) to ensure complete removal of the solid byproducts. |
| Byproduct Solubility | - Cool the reaction mixture thoroughly (e.g., in an ice bath) before filtration to minimize the solubility of IBA in the reaction solvent.[6] |
| Inadequate Washing | - After filtration, wash the filtrate with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to quench any soluble iodine species. This is then followed by a standard aqueous workup. |
| Polar Product | - For polar products that are difficult to separate from polar byproducts, consider using a modified IBX, such as a polymer-supported version, which simplifies separation.[2] |
Issue 3: The Final Product is an Oily or Sticky Solid
| Potential Cause | Recommended Solution |
| Presence of Impurities | - Contamination with starting material or byproducts can inhibit crystallization. Ensure thorough washing of the crude product.[9] Recrystallization or column chromatography may be necessary. |
| Residual Solvent | - Ensure the product is completely dry. Dry the product under high vacuum to remove any residual solvent.[9] |
Alternative Workup Protocols
Here are detailed protocols for alternative workup procedures that can simplify the purification of products from IBX reactions.
Protocol 1: Heterogeneous Reaction in Ethyl Acetate with Filtration
This method is suitable for the oxidation of alcohols to aldehydes or ketones.
-
Reaction: In a round-bottom flask, suspend the alcohol and IBX (1.1-1.5 equivalents) in ethyl acetate (EtOAc). Heat the mixture to reflux (approximately 77°C) and monitor the reaction by TLC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the IBA byproduct.[6]
-
Filtration: Filter the suspension through a pad of Celite® or a sintered glass funnel to remove the insoluble IBA and any unreacted IBX.
-
Washing: Wash the filter cake with a small amount of cold EtOAc to recover any entrained product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Further Purification (if necessary): The crude product is often of high purity.[3] If needed, further purification can be achieved by column chromatography or recrystallization.
Protocol 2: In Situ Generation of IBX with Oxone® and Aqueous Workup
This protocol is advantageous as it uses a catalytic amount of an iodine source.
-
Reaction: To a solution of the alcohol substrate in a mixture of acetonitrile (B52724) and water (e.g., 2:1 v/v), add a catalytic amount of 2-iodobenzoic acid (or IBX/IBA) and Oxone® (in excess).[6] Heat the mixture (e.g., to 70°C) and monitor the reaction.[6]
-
Quenching and Filtration: After completion, cool the reaction mixture in an ice bath to precipitate the insoluble hypervalent iodine byproducts.[6] Filter the mixture and wash the precipitate with water and a suitable organic solvent (e.g., dichloromethane).[6]
-
Extraction: Combine the filtrates and extract the product with an organic solvent (e.g., dichloromethane).[6]
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Comparison of IBX Oxidation in Different Solvents
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | DMSO | RT | 0.5 | 98 | [3] |
| Benzyl Alcohol | EtOAc | 80 | 3 | 99 | [3] |
| 4-Nitrobenzyl alcohol | EtOAc | 80 | 1.5 | 99 | [3] |
| Cinnamyl alcohol | DCE | 80 | 5 | 96 | [3] |
Visualizations
Experimental Workflow: Heterogeneous IBX Oxidation
Caption: Workflow for a typical heterogeneous IBX oxidation with a filtration workup.
Troubleshooting Logic: Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields in IBX reactions.
References
- 1. tsijournals.com [tsijournals.com]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. audreyli.com [audreyli.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
IBX Technical Support Center: Safe Handling of a Potentially Explosive Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of 2-Iodoxybenzoic acid (IBX), a powerful oxidizing agent with known explosive properties. Adherence to these protocols is critical for ensuring laboratory safety.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the use of IBX, with a focus on mitigating its explosive risk.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Exotherm or Gas Evolution | - Impure IBX (residual catalyst from synthesis).- Reaction temperature too high.- Incompatible solvent or reagent. | - Immediate Action: Cease heating, ensure adequate ventilation, and prepare for emergency response. - Use commercially available, stabilized IBX whenever possible.[1][2]- If synthesizing IBX, ensure complete removal of catalysts like potassium bromate.[2]- Maintain strict temperature control and monitor the reaction closely. |
| Solid IBX Appears Discolored (Yellowish) | - Decomposition over time or exposure to light/moisture. | - Do not use discolored IBX. Dispose of it according to hazardous waste protocols.- Store IBX in a cool, dry, and dark place. |
| Difficulty Dissolving IBX | - IBX has low solubility in many common organic solvents.[1][2][3] | - DMSO is the solvent in which IBX has appreciable solubility.[2]- For other solvents, the reaction may need to be run as a suspension with vigorous stirring.- Consider using Dess-Martin Periodinane, a more soluble alternative.[1][3] |
| Reaction is Sluggish or Incomplete | - Insufficient IBX.- Low reaction temperature.- Poor mixing in a heterogeneous reaction. | - Use a slight excess of IBX.- Gradually increase the temperature while monitoring for any signs of decomposition.- Ensure efficient stirring to maximize surface contact. |
| Concern About Handling Solid IBX | - IBX is known to be shock and heat-sensitive.[1][3][4] | - Whenever possible, use IBX in situ by generating it from 2-iodobenzoic acid (2IBAcid) or 2-iodosobenzoic acid (IBA) with an oxidant like Oxone.[5]- If using solid IBX, avoid grinding, scraping, or subjecting it to impact.[4]- Use plastic or rubber spatulas instead of metal ones. |
Quantitative Data: Thermal Stability of IBX
The following table summarizes key quantitative data regarding the thermal decomposition of IBX. This information is critical for understanding its hazardous nature.
| Parameter | Value | Method | Notes |
| Decomposition Onset Temperature | 159 - 190 °C | Differential Scanning Calorimetry (DSC) | The temperature at which decomposition begins can vary based on purity and heating rate.[4] |
| Decomposition Temperature | >200 °C | Not specified | Generally cited as the temperature at which explosive decomposition occurs.[1] |
| Melting Point | 233 °C (decomposes) | Not specified | [1] |
| Heat of Decomposition | 1348 - 1583 J/g | Differential Scanning Calorimetry (DSC) | A significant release of energy upon decomposition.[4] |
| Self-Accelerating Decomposition Temperature (SADT) | 98 °C | Model based on experimental data | This is the lowest ambient temperature at which a 50 kg package of IBX could undergo self-accelerating decomposition.[6] |
| Impact Sensitivity | Positive at 5, 10, 20, and 30 J | BAM Fall Hammer | IBX is sensitive to impact, leading to visible flames and audible bangs.[4] |
Experimental Protocols
Protocol 1: In Situ Generation of IBX for Oxidation Reactions
This protocol is recommended to avoid isolating and handling solid IBX.
Materials:
-
2-iodobenzoic acid (2IBAcid) or 2-iodosobenzoic acid (IBA)
-
Oxone® (potassium peroxymonosulfate)
-
Substrate to be oxidized
-
Appropriate solvent (e.g., acetonitrile/water mixture)[5]
Procedure:
-
To a solution of the substrate in the chosen solvent system, add the catalytic amount of 2IBAcid or IBA.
-
Add Oxone® as the co-oxidant.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).[5]
-
Upon completion, quench the reaction and proceed with the standard workup and purification.
Protocol 2: Safe Handling of Solid IBX
If the use of solid IBX is unavoidable, the following precautions must be taken.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Face shield
-
Flame-retardant lab coat
-
Heavy-duty gloves
Handling Procedures:
-
Work in a well-ventilated fume hood with the sash positioned as low as possible.
-
Use a blast shield.
-
Avoid storing large quantities of IBX.
-
When weighing and transferring IBX, use plastic or rubber spatulas and avoid any actions that could cause friction or impact.
-
Do not heat solid IBX directly. If heating is required for a reaction, add it to the pre-heated solvent in small portions.
-
Be aware of incompatibilities. Do not mix IBX with strong acids or reducing agents outside of the planned reaction sequence.
Visualizations
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]
- 4. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) Transformations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing reaction times for transformations involving 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with IBX, offering potential causes and solutions in a question-and-answer format.
Problem: The IBX-mediated oxidation is sluggish or the reaction is incomplete.
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Potential Cause 1: Poor Solubility of IBX. One of the primary drawbacks of IBX is its limited solubility in many common organic solvents, which can hinder reaction rates.[1][2][3][4]
-
Solution 1a: Increase the reaction temperature. Heating the reaction mixture can increase the solubility of IBX and consequently accelerate the reaction.[2][5][6] For instance, in some cases, heating to 80°C allows enough IBX to dissolve to drive the oxidation.[5]
-
Solution 1b: Use a more suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a solvent in which IBX is soluble, and reactions often proceed faster in DMSO.[3][7][8] However, the use of DMSO can sometimes lead to decreased selectivity and complications in product purification.[3][8] A mixture of solvents, such as CH2Cl2-H2O, can also be effective.[7]
-
Solution 1c: Employ additives to enhance solubility. The use of additives like β-cyclodextrin in a water/acetone (B3395972) mixture has been shown to facilitate the oxidation of alcohols at room temperature.[7][9]
-
-
Potential Cause 2: Insufficient Reagent Purity or Degradation. The presence of impurities in IBX, such as unreacted 2-iodobenzoic acid or the intermediate 2-iodosobenzoic acid (IBA), can lower the effective concentration of the active oxidant.[10] IBX can also degrade over time.
-
Solution 2a: Verify the purity of IBX. Ensure the IBX used is of high purity. If necessary, purify the crude IBX by washing it thoroughly with water and a suitable organic solvent like acetone to remove impurities.[10]
-
Solution 2b: Use freshly prepared or properly stored IBX. To avoid issues with degradation, use freshly prepared IBX or ensure it has been stored under appropriate conditions.
-
-
Potential Cause 3: Inadequate Reaction Conditions. Suboptimal temperature or reaction time can lead to incomplete reactions.
-
Solution 3a: Optimize reaction temperature and time. Systematically vary the temperature and monitor the reaction progress to determine the optimal conditions. For the synthesis of IBX itself, a temperature of at least 70°C for 1-3 hours is recommended.[10] For oxidation reactions, the optimal temperature will be substrate-dependent.
-
Solution 3b: Use an excess of IBX. Increasing the stoichiometry of IBX can lead to a higher reaction rate and drive the reaction to completion.[11]
-
Problem: Reproducibility of reaction times is poor.
-
Potential Cause 1: Variable Particle Size of IBX. As IBX is often used as a suspension in many solvents, variations in its particle size can affect the surface area available for reaction, leading to inconsistent reaction rates.
-
Solution 1a: Standardize the physical form of IBX. Use IBX from the same batch with a consistent particle size for a series of experiments.
-
Solution 1b: Consider techniques that do not rely on dissolution. Ball milling has been shown to be an effective solvent-free method for IBX oxidations, which can overcome solubility and particle size issues.[12]
-
-
Potential Cause 2: Presence of Water. The presence of varying amounts of water can affect the reaction kinetics. The addition of water is known to decrease the reactivity of IBX in some cases.[4][13]
-
Solution 2a: Use anhydrous conditions. If water is suspected to be a cause of irreproducibility, conduct the reaction under anhydrous conditions using dry solvents.
-
Solution 2b: Standardize the amount of water. If the reaction requires the presence of water, ensure a consistent amount is used across all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction times for IBX transformations?
A1: Reaction times for IBX transformations can vary widely depending on the substrate, solvent, temperature, and scale of the reaction. They can range from as short as 15 minutes for the oxidation of benzyl (B1604629) alcohol in DMSO at room temperature to several hours for less reactive substrates or when using solvents in which IBX has poor solubility.[14]
Q2: How does temperature influence the rate of IBX reactions?
A2: Increasing the temperature generally increases the rate of IBX reactions.[15][16] This is due to two main factors: it increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, and it often improves the solubility of IBX in the reaction medium.[2][15][16] For example, heating an IBX suspension in a solvent like ethyl acetate (B1210297) can dissolve enough of the reagent to facilitate the oxidation.[5]
Q3: Can co-solvents or additives be used to accelerate IBX reactions?
A3: Yes, several strategies involving co-solvents and additives can be employed to speed up IBX reactions.
-
Ionic Liquids: Performing IBX oxidations in ionic liquids has been shown to result in faster reactions compared to conventional solvents.[7]
-
Phase-Transfer Catalysts: The use of a phase-transfer catalyst like n-Bu4NBr in a CH2Cl2-H2O system can promote the chemoselective oxidation of secondary alcohols.[7]
-
Catalytic IBX with a Co-oxidant: A catalytic amount of IBX can be used in the presence of a co-oxidant like Oxone, which regenerates the active IBX in situ.[7][17]
-
Acids: The addition of a catalytic amount of a Brønsted acid, such as TfOH, can accelerate IBX-mediated oxidations.[18]
Q4: Are there any safety concerns with heating IBX reactions?
A4: Yes, caution must be exercised when heating IBX. IBX is known to be a heat-sensitive and impact-sensitive explosive, with decomposition observed at temperatures above 140-200°C.[1][19] It is crucial to carefully control the reaction temperature and avoid localized overheating. Commercial formulations of IBX are often stabilized with carboxylic acids like benzoic acid and isophthalic acid to improve safety.[1][2]
Q5: What are some alternatives to IBX that might offer faster reaction times?
A5: Dess-Martin Periodinane (DMP) is a common alternative to IBX. DMP is more soluble in common organic solvents, which often leads to faster reaction rates and more homogeneous reaction conditions.[1] In some cases, DMP has been shown to be superior to IBX in terms of reaction rate and conversion.[7]
Data Summary
Table 1: Effect of Temperature on IBX Synthesis and Reactions
| Process | Temperature (°C) | Reaction Time | Notes | Reference |
| IBX Synthesis | 70-73 | 1-3 hours | Recommended for good yield and purity. | [10] |
| Alcohol Oxidation | Room Temperature | Varies | Often slower due to low solubility. | [7][11] |
| Alcohol Oxidation | Elevated (e.g., 80°C) | Generally Faster | Increased solubility of IBX. | [2][5] |
| Benzylic Oxidation | 80 | 3 hours | Example with toluene (B28343) as substrate. | [14] |
Table 2: Influence of Solvents on IBX Reaction Speed
| Solvent(s) | Relative Reaction Speed | Notes | Reference |
| DMSO | Fast | Good solubility of IBX, but can affect selectivity. | [7][8] |
| Ionic Liquids | Fast | Faster than conventional solvents. | [7] |
| Ethyl Acetate (reflux) | Moderate to Fast | Sufficient solubility at elevated temperatures. | [8] |
| CH2Cl2, Acetonitrile | Slow to Moderate | IBX is largely insoluble at room temperature. | [1][18] |
| Water/Acetone with β-cyclodextrin | Effective at RT | Supramolecular catalysis enhances reaction. | [7][9] |
Experimental Protocols
Protocol 1: General Procedure for Alcohol Oxidation with IBX at Elevated Temperature
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To a flask containing the alcohol to be oxidized, add a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Add 1.1 to 1.5 equivalents of solid IBX.
-
Heat the suspension to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the insoluble byproduct, 2-iodosobenzoic acid (IBA).
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by standard methods (e.g., column chromatography).
Protocol 2: Catalytic IBX Oxidation of Alcohols using Oxone as a Co-oxidant
-
In a reaction vessel, dissolve the alcohol in a mixture of an organic solvent (e.g., acetonitrile) and water.
-
Add a catalytic amount of 2-iodobenzoic acid (IBA) or IBX (e.g., 0.1 equivalents).
-
Add Oxone (2KHSO5·KHSO4·K2SO4) in portions (typically 2-3 equivalents) over the course of the reaction.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, quench any remaining oxidant.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it to yield the product.
Visualizations
Caption: Troubleshooting flowchart for slow IBX reactions.
Caption: Workflow for optimizing IBX reaction conditions.
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. revisiondojo.com [revisiondojo.com]
- 16. savemyexams.com [savemyexams.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) vs. Dess-Martin Periodinane (DMP) in Selective Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Among the arsenal (B13267) of available reagents, the hypervalent iodine compounds 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) and Dess-Martin Periodinane (DMP) have emerged as powerful and versatile tools. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in the rational selection of the optimal oxidant for specific synthetic challenges.
Both IBX and its derivative, DMP, are prized for their mild reaction conditions, high chemoselectivity, and broad functional group tolerance, offering a significant advantage over traditional chromium- or DMSO-based oxidants.[1][2] However, key differences in their solubility, reactivity, and handling characteristics often dictate the preferred reagent for a given transformation.[3]
Performance Comparison: A Quantitative Overview
The choice between IBX and DMP often hinges on factors such as reaction time, yield, and the solvent system employed. While both reagents are highly effective, DMP's superior solubility in common organic solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) often translates to faster reaction times and broader applicability.[3][4] IBX, on the other hand, is largely insoluble in most organic solvents except for DMSO, which can complicate product isolation.[5] However, protocols using IBX as a heterogeneous suspension in solvents like ethyl acetate (B1210297) have been developed, offering simplified workups.[5]
The following tables summarize experimental data for the oxidation of various primary and secondary alcohols to their corresponding aldehydes and ketones, providing a direct comparison of yields and reaction times where available.
| Substrate | Product | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | IBX | EtOAc, 80 °C | 3.25 | 95 | [5] |
| Benzyl alcohol | Benzaldehyde | DMP | CH2Cl2, rt | 0.5 - 2 | High | [4] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | IBX | EtOAc, 80 °C | 2.5 | 98 | [5] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | DMP | CH2Cl2, H2SO4 (cat.), 20% Acetic Acid | - | - | [6] |
| Cinnamyl alcohol | Cinnamaldehyde | IBX | EtOAc, 80 °C | 4 | 93 | [5] |
| 1-Octanol | 1-Octanal | IBX | EtOAc, 80 °C | 6 | 85 | [5] |
| 2-Octanol | 2-Octanone | IBX | EtOAc, 80 °C | 5 | 92 | [5] |
| Cyclohexanol | Cyclohexanone | IBX | EtOAc, 80 °C | 4.5 | 90 | [5] |
Table 1: Oxidation of Primary and Secondary Alcohols with IBX and DMP.
| Substrate | Oxidant | Solvent | Time (h) | Yield (%) |
| 1-Phenylethanol | IBX | [bmim]BF4 | 1.5 | 98 |
| 1-Phenylethanol | DMP | [bmim]BF4 | 0.5 | 96 |
| Benzyl alcohol | IBX | [bmim]BF4 | 1.0 | 96 |
| Benzyl alcohol | DMP | [bmim]BF4 | 0.3 | 95 |
| 4-Chlorobenzyl alcohol | IBX | [bmim]BF4 | 1.2 | 95 |
| 4-Chlorobenzyl alcohol | DMP | [bmim]BF4 | 0.4 | 94 |
| Cyclohexanol | IBX | [bmim]BF4 | 2.0 | 94 |
| Cyclohexanol | DMP | [bmim]BF4 | 0.8 | 92 |
Table 2: Comparative Oxidation of Alcohols with IBX and DMP in Ionic Liquid ([bmim]BF4) at Room Temperature.[7]
Reaction Mechanisms and Selectivity
The selectivity of both IBX and DMP arises from a common mechanistic pathway involving a ligand exchange between the alcohol and the iodine(V) center, followed by an intramolecular proton transfer and reductive elimination to furnish the carbonyl compound and the reduced iodine(III) species.
The generally accepted mechanism for the Dess-Martin Oxidation is initiated by the substitution of an acetate ligand on the DMP molecule by the alcohol substrate. This is followed by deprotonation of the α-carbon of the alcohol by an acetate ion, leading to the formation of the aldehyde or ketone, acetic acid, and the reduced iodinane byproduct.[8][9]
Figure 1: General mechanism of Dess-Martin Periodinane (DMP) oxidation of alcohols.
The mechanism of IBX oxidation is believed to proceed through a similar pathway involving the formation of a reactive intermediate.[10] However, due to its poor solubility, the reaction is often performed at elevated temperatures or in polar aprotic solvents like DMSO.
Experimental Protocols
General Procedure for IBX Oxidation of a Primary Alcohol (e.g., Benzyl Alcohol)
A suspension of this compound (IBX, 1.5 equivalents) in ethyl acetate (0.5 M) is prepared in a round-bottom flask equipped with a reflux condenser. The primary alcohol (1.0 equivalent) is then added, and the mixture is heated to reflux (approximately 80°C).[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the insoluble byproducts are removed by filtration. The filtrate is then concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.
Figure 2: Experimental workflow for the IBX oxidation of a primary alcohol.
General Procedure for Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol (e.g., Cyclohexanol)
To a solution of the secondary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at room temperature is added Dess-Martin Periodinane (DMP, 1.1-1.5 equivalents) in one portion.[3][4] The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion (typically within 0.5-2 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone, which can be purified by column chromatography if required.
Key Differences and Considerations
| Feature | This compound (IBX) | Dess-Martin Periodinane (DMP) |
| Solubility | Poor in most organic solvents (soluble in DMSO).[5] | Good in common organic solvents (DCM, chloroform).[3][4] |
| Reaction Conditions | Often requires heating or use of DMSO.[5] | Typically proceeds at room temperature.[4] |
| Reaction Time | Generally longer reaction times. | Generally faster reaction times.[4] |
| Workup | Can be simple filtration if used as a suspension.[5] | Requires aqueous workup to remove byproducts. |
| Safety | Potentially explosive upon impact or heating.[11] | Generally considered safer than IBX, though caution is still advised. |
| Cost | Generally less expensive than DMP. | More expensive than IBX. |
Conclusion
Both IBX and DMP are highly effective reagents for the selective oxidation of alcohols. The choice between them is often a trade-off between reaction efficiency and practical considerations. DMP's excellent solubility and mild reaction conditions make it a go-to reagent for many applications, particularly in complex molecule synthesis where avoiding harsh conditions is paramount.[2] However, for large-scale syntheses or when cost is a significant factor, the less expensive IBX, despite its solubility challenges and safety concerns, can be an attractive alternative, especially with optimized heterogeneous protocols that simplify workup.[5] Ultimately, a careful consideration of the specific substrate, desired reaction conditions, and available resources will guide the prudent chemist in selecting the most appropriate hypervalent iodine oxidant for their synthetic needs.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. audreyli.com [audreyli.com]
- 6. universalprint.org [universalprint.org]
- 7. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Common Oxidizing Agents: IBX, PCC, and Swern Oxidation
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The choice of an oxidizing agent is critical, influencing reaction efficiency, substrate compatibility, and overall safety. This guide provides an objective comparison of three widely used methods: 2-Iodoxybenzoic acid (IBX), Pyridinium (B92312) chlorochromate (PCC), and the Swern oxidation, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The selection of an appropriate oxidizing agent hinges on a variety of factors, from reaction conditions to safety considerations. The table below summarizes the key characteristics of IBX, PCC, and Swern oxidation to facilitate a rapid initial assessment.
| Feature | IBX (2-Iodoxybenzoic acid) | PCC (Pyridinium chlorochromate) | Swern Oxidation |
| Primary Function | Oxidation of primary and secondary alcohols to aldehydes and ketones.[1][2] | Selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[3][4][5] | Oxidation of primary and secondary alcohols to aldehydes and ketones.[6][7] |
| Reaction Conditions | Typically requires heating (e.g., 80°C) in solvents like ethyl acetate (B1210297) or acetonitrile (B52724), or can be run at room temperature in DMSO.[8][9] | Room temperature in dichloromethane (B109758) (CH₂Cl₂).[10] | Cryogenic temperatures (-78°C) are required.[11][12][13] |
| Key Reagents | IBX.[1] | Pyridinium chlorochromate.[3] | Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered organic base (e.g., triethylamine).[6][14] |
| Byproducts | 2-iodosobenzoic acid (IBA).[8] | Chromium(IV) species and pyridinium hydrochloride, often forming a tar-like substance.[15][16][17] | Dimethyl sulfide (B99878) (malodorous), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride.[6][18] |
| Safety Concerns | Potentially explosive, especially when heated or under impact.[1][19][20][21] Commercial preparations are often stabilized.[1][22] | Toxic due to the presence of chromium(VI).[17] | Generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[18][23] The reaction with oxalyl chloride can be explosive if not controlled. |
| Advantages | Mild, high-yielding, and avoids the use of heavy metals.[22][24][25] The byproduct can be recycled.[8] | Operationally simple and effective for a wide range of substrates.[5] | Very mild conditions allow for excellent functional group tolerance.[6][7][13][23] Byproducts are volatile and easily removed.[26] |
| Disadvantages | Poor solubility in many common organic solvents.[1][9][24][27] Explosive nature requires careful handling.[19][21] | Toxicity of chromium reagents.[17] Formation of a tarry byproduct can complicate workup.[16][28] PCC is acidic and may not be suitable for acid-labile substrates.[10][29] | Requires cryogenic temperatures.[11][12] The byproduct dimethyl sulfide has a strong, unpleasant odor.[11][18][23] |
Reaction Mechanisms: A Visual Comparison
The distinct mechanisms of these three oxidation methods dictate their reactivity and selectivity.
Caption: The mechanism of IBX oxidation involves a hypervalent twist.[1][22][25][30]
Caption: PCC oxidation proceeds through the formation of a chromate ester.[3][15][16][31]
Caption: Swern oxidation involves activation of DMSO to form a reactive intermediate.[6][11][14]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for each oxidation method.
IBX Oxidation of an Alcohol
This protocol is a general representation and may require optimization for specific substrates.[8]
-
Preparation : To a solution of the alcohol (1.0 mmol) in a suitable solvent such as ethyl acetate or acetonitrile (5-10 mL), add IBX (1.5-3.0 mmol).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature.
-
Purification : Filter the suspension to remove the insoluble IBA byproduct. The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography if necessary.
PCC Oxidation of an Alcohol
This procedure is a general guideline for a typical PCC oxidation.[10][32]
-
Preparation : Suspend PCC (1.5 mmol) in dichloromethane (10 mL) in a round-bottom flask. The addition of an adsorbent like Celite or molecular sieves is often recommended to simplify the workup.[10][28]
-
Reaction : Add a solution of the alcohol (1.0 mmol) in dichloromethane (5 mL) to the PCC suspension. Stir the mixture at room temperature and monitor by TLC.
-
Work-up : After the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium byproducts.
-
Purification : Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Swern Oxidation of an Alcohol
This protocol requires careful temperature control and an inert atmosphere.[11][12][33]
-
Activation of DMSO : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2.0 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to -78°C using a dry ice/acetone bath. To this, add a solution of DMSO (3.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, maintaining the temperature at -78°C. Stir the mixture for 15-30 minutes.
-
Addition of Alcohol : Add a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise to the activated DMSO mixture, ensuring the temperature remains at -78°C. Stir for 30-60 minutes.
-
Quenching : Add triethylamine (5.0-6.0 mmol) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up : Quench the reaction with water. Separate the organic layer, and wash successively with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography.
Conclusion
The choice between IBX, PCC, and Swern oxidation is multifaceted and depends on the specific requirements of the synthesis.
-
IBX stands out as a metal-free and relatively mild oxidant, though its explosive nature and poor solubility are significant drawbacks.[1][9][19][24][30][27]
-
PCC offers operational simplicity but is hampered by the toxicity of chromium and a challenging workup due to the formation of tarry byproducts.[15][16][17][34][28]
-
Swern oxidation provides exceptionally mild conditions, making it ideal for sensitive substrates, but necessitates cryogenic temperatures and produces a notoriously malodorous byproduct.[11][12][18][23]
By carefully considering these factors, researchers can select the most appropriate oxidizing agent to achieve their synthetic goals efficiently and safely.
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. theorango.com [theorango.com]
- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. audreyli.com [audreyli.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. benchchem.com [benchchem.com]
- 13. tutorchase.com [tutorchase.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Pyridinium_chlorochromate [chemeurope.com]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tsijournals.com [tsijournals.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. nbinno.com [nbinno.com]
- 26. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 27. Page loading... [guidechem.com]
- 28. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 29. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 30. 2-Iodoxybenzoic acid-a hypervalent iodine oxidant_Chemicalbook [chemicalbook.com]
- 31. organicchemistrytutor.com [organicchemistrytutor.com]
- 32. scribd.com [scribd.com]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. researchgate.net [researchgate.net]
Chemoselectivity of IBX in the Oxidation of Multifunctional Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective modification of a single functional group within a complex molecule is a paramount challenge. This guide provides a detailed comparison of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a hypervalent iodine reagent, with other common oxidizing agents, focusing on its remarkable chemoselectivity in the oxidation of alcohols in multifunctional compounds.
IBX has emerged as a powerful tool in modern organic synthesis due to its mild reaction conditions and exceptional selectivity. Unlike many traditional oxidizing agents, IBX can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, while leaving other sensitive functional groups such as sulfides, silyl (B83357) ethers, and indoles untouched. This high degree of chemoselectivity is crucial in the total synthesis of complex natural products and the development of new pharmaceuticals, where preserving the integrity of multiple functional groups is essential.
Performance Comparison: IBX vs. Alternative Oxidants
The following tables summarize the performance of IBX in comparison to other widely used oxidizing agents in the oxidation of multifunctional substrates. The data highlights the superior chemoselectivity of IBX in various contexts.
Table 1: Oxidation of Alcohols in the Presence of a Sulfide Moiety
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2-(Methylthio)benzyl alcohol | IBX | DMSO | RT | 2 | 2-(Methylthio)benzaldehyde | 94 | |
| 2-(Methylthio)benzyl alcohol | PCC | CH2Cl2 | RT | 2 | Complex Mixture | - | |
| 2-(Methylthio)benzyl alcohol | MnO2 | CH2Cl2 | RT | 24 | 2-(Methylthio)benzaldehyde | 40 |
Table 2: Oxidation of Alcohols in the Presence of a Silyl Ether
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 3-(t-Butyldimethylsilyloxy)benzyl alcohol | IBX | DMSO | RT | 3 | 3-(t-Butyldimethylsilyloxy)benzaldehyde | 95 | |
| 3-(t-Butyldimethylsilyloxy)benzyl alcohol | PCC | CH2Cl2 | RT | 4 | 3-(t-Butyldimethylsilyloxy)benzaldehyde | 85 | |
| 3-(t-Butyldimethylsilyloxy)benzyl alcohol | DMP | CH2Cl2 | RT | 2 | 3-(t-Butyldimethylsilyloxy)benzaldehyde | 92 |
Table 3: Oxidation of Alcohols in the Presence of an Indole Ring
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| (1H-Indol-3-yl)methanol | IBX | DMSO | RT | 1.5 | 1H-Indole-3-carbaldehyde | 88 | |
| (1H-Indol-3-yl)methanol | PCC | CH2Cl2 | RT | 2 | Complex Mixture | - | |
| (1H-Indol-3-yl)methanol | MnO2 | Acetone | RT | 48 | 1H-Indole-3-carbaldehyde | 50 |
Experimental Protocols
General Procedure for the IBX Oxidation of Alcohols:
To a solution of the alcohol (1.0 mmol) in DMSO (5 mL) is added IBX (1.2 mmol, 1.2 equiv.). The resulting suspension is stirred at room temperature until the starting material is consumed as monitored by TLC. Upon completion, the reaction mixture is diluted with water (20 mL) and the product is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing Chemoselectivity and Workflows
The following diagrams illustrate the principles of IBX chemoselectivity and a typical experimental workflow.
Caption: Chemoselective oxidation of an alcohol by IBX in a multifunctional compound.
Caption: A typical experimental workflow for the oxidation of an alcohol using IBX.
Spectroscopic Purity Assessment of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for validating the purity of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a widely utilized oxidizing agent in organic synthesis. For comparative purposes, data for an alternative hypervalent iodine reagent, Dess-Martin Periodinane (DMP), is also presented. The objective is to equip researchers with the necessary data and protocols to accurately assess the purity of these critical reagents, ensuring the reliability and reproducibility of synthetic outcomes.
Introduction to IBX and its Significance
This compound, commonly known as IBX, is a hypervalent iodine(V) reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones.[1][2][3] Its application is prevalent in the synthesis of complex molecules and active pharmaceutical ingredients. The purity of IBX is paramount, as impurities can lead to side reactions, reduced yields, and downstream purification challenges. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for verifying the integrity of IBX prior to its use.
A common alternative to IBX is the Dess-Martin Periodinane (DMP), which offers greater solubility in common organic solvents.[1] This guide will also explore the spectroscopic characteristics of DMP to provide a comprehensive reference for scientists evaluating and utilizing these reagents.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for IBX and DMP, facilitating a direct comparison for purity assessment.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| IBX | d6-DMSO | 8.15 | d | 1H | Ar-H | [4] |
| 8.02 | d | 1H | Ar-H | [4] | ||
| 7.99 | t | 1H | Ar-H | [4] | ||
| 7.84 | t | 1H | Ar-H | [4] | ||
| DMP | CDCl₃ | 8.29 | d | 2H | Ar-H | [4] |
| 8.09 | t | 1H | Ar-H | [4] | ||
| 7.91 | t | 1H | Ar-H | [4] | ||
| 2.32 | s | 3H | -OCOCH₃ | [4] | ||
| 1.99 | s | 6H | -OCOCH₃ | [4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| IBX | d6-DMSO | Data not readily available in searched literature | - | - |
| DMP | CDCl₃ | 175.7, 174.0, 166.1 | C=O | [4] |
| 142.2, 135.8, 133.8, 131.7, 126.5, 125.9 | Aromatic C | [4] | ||
| 20.4, 20.2 | -OCOC H₃ | [4] |
Table 3: FT-IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| IBX | ATR-Neat | Specific peak assignments not detailed in search results, but a spectrum is available for reference. | - | [5] |
| DMP | ATR | 1699.9, 1670.6 | C=O stretching | [6] |
Identification of Common Impurities
A crucial aspect of purity validation is the identification of characteristic signals from potential impurities.
-
2-Iodobenzoic acid in IBX: Incomplete oxidation during the synthesis of IBX can result in the presence of the starting material, 2-iodobenzoic acid. Its presence can be detected by characteristic ¹H NMR signals at δ 7.48 (t) and 7.25 (t) in d6-DMSO.[4]
-
Monoacetate in DMP: Incomplete acetylation during the preparation of DMP can lead to the presence of a monoacetate species, which may be observed as minor impurity peaks in the ¹H NMR spectrum at δ 8.39 (d), 8.21 (d), 8.00 (d), 7.27 (s), and 2.08 (s).[4]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of IBX and its alternatives are provided below.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (IBX or DMP).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., d6-DMSO for IBX, CDCl₃ for DMP) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all expected signals (e.g., 0-10 ppm).
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., d6-DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic purity validation and the logical relationship between the compounds discussed.
Caption: Workflow for purity validation of IBX and DMP.
Caption: Synthesis pathway and impurity relationship.
References
Navigating Stereoselectivity: A Comparative Guide to IBX in Reactions with Chiral Substrates
For researchers, scientists, and professionals in drug development, the quest for stereochemically pure compounds is paramount. The choice of oxidizing agent can be critical in preserving or influencing the stereochemistry of a chiral molecule. 2-Iodoxybenzoic acid (IBX) is a highly versatile and chemoselective oxidant, but its role in enantioselective and diastereoselective transformations of chiral substrates warrants a closer examination. This guide provides an objective comparison of IBX's performance against other common oxidizing agents, supported by experimental data, to inform the selection of the optimal synthetic strategy.
IBX in the Oxidation of Chiral Substrates: A Tale of Two Scenarios
The application of IBX to chiral substrates can be broadly categorized into two distinct scenarios: the oxidation of substrates where a chiral center is already present, and the use of modified, chiral IBX reagents to induce enantioselectivity in the oxidation of prochiral substrates.
Oxidation of Substrates with Pre-existing Stereocenters
In the oxidation of chiral molecules such as secondary alcohols, the primary goal is often to achieve high conversion and yield without affecting the existing stereocenter or, in the case of diastereomers, to achieve selective oxidation of one epimer over another.
A notable example is the oxidation of chiral β-hydroxyketones to the corresponding β-diketones. In these substrates, the hydroxyl group is adjacent to a stereocenter. A systematic study by Bartlett and Beaudry demonstrated that IBX is not only highly efficient for this transformation but also superior in terms of yield compared to other common methods like the Swern and Dess-Martin periodinane (DMP) oxidations[1][2][3][4]. While this study focuses on yield rather than diastereoselectivity, the high efficiency of IBX with these chiral substrates is a significant finding.
Table 1: Comparison of Oxidizing Agents for the Conversion of β-Hydroxyketones to β-Diketones [1]
| Substrate (β-Hydroxyketone) | Oxidizing Agent | Yield (%) |
| 1a | IBX | 98 |
| Swern | 35 | |
| DMP | 40 | |
| 1b | IBX | 98 |
| Swern | 55 | |
| DMP | 70 | |
| 1c | IBX | 99 |
| Swern | 60 | |
| DMP | 65 |
The data clearly indicates that for this class of chiral substrates, IBX provides significantly higher yields. The reactions are generally clean, and the workup is straightforward, involving simple filtration to remove the insoluble IBX byproduct[1].
Chiral IBX Derivatives for Enantioselective Oxidations
The development of chiral analogues of IBX aims to achieve enantioselective oxidation of prochiral substrates. This is a challenging area of research, and while progress has been made, the enantiomeric excess (ee) values achieved are often moderate and highly substrate-dependent.
One of the pioneering efforts in this area involves the synthesis of chiral 2-(o-iodoxyphenyl)-oxazolines (CIPOs), which are chiral IBX derivatives. These reagents have been applied to the asymmetric oxidation of o-alkylphenols to generate o-quinol Diels-Alder dimers with some degree of asymmetric induction[5].
Table 2: Enantioselective Oxidation of o-Alkylphenols using Chiral IBX Derivative (CIPO) [5]
| Substrate (o-Alkylphenol) | Chiral IBX Derivative | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,6-Dimethylphenol | (S)-tert-Butyl-CIPO | CH2Cl2 | -20 | 55 | 68 |
| 2,5-Dimethylphenol | (S)-tert-Butyl-CIPO | CH2Cl2 | -20 | 52 | 67 |
| 2,4-Dimethylphenol | (S)-tert-Butyl-CIPO | CH2Cl2 | -20 | 34 | 77 |
These results demonstrate the potential of chiral hypervalent iodine compounds in asymmetric synthesis, although the enantioselectivities have not yet reached the levels of more established catalytic asymmetric oxidation methods[5].
Conversely, attempts at kinetic resolution of racemic secondary alcohols using chiral amino acid-derived IBX amides have shown a notable lack of selectivity. While the oxidations proceeded with high yields, the unreacted alcohol remained nearly racemic, indicating that the chiral IBX derivative was unable to effectively discriminate between the two enantiomers of the alcohol.
Experimental Protocols
General Procedure for the IBX Oxidation of β-Hydroxyketones[1]
To a solution of the β-hydroxyketone (1.0 equiv) in ethyl acetate (B1210297) (0.14 M) is added o-iodoxybenzoic acid (IBX, 3.0 equiv). The resulting suspension is heated to 77 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (typically 2-12 hours). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the insoluble 2-iodosobenzoic acid byproduct. The filtrate is concentrated under reduced pressure to afford the crude β-diketone, which can be further purified by column chromatography if necessary.
Synthesis and Application of a Chiral 2-(o-Iodoxyphenyl)-Oxazoline (CIPO)[5]
Step 1: Synthesis of Chiral 2-(o-Iodophenyl)-Oxazoline
To a solution of 2-iodobenzoic acid (1.0 equiv) in dichloromethane (B109758) (CH2Cl2) is added oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting acid chloride is dissolved in fresh CH2Cl2. The solution is cooled to 0 °C, and the desired chiral amino alcohol (e.g., (S)-tert-leucinol, 1.0 equiv) is added, followed by the dropwise addition of triethylamine (B128534) (2.2 equiv). The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the 2-(o-iodophenyl)-oxazoline.
Step 2: Oxidation to the Chiral IBX Derivative (CIPO)
The 2-(o-iodophenyl)-oxazoline (1.0 equiv) is dissolved in a mixture of acetone (B3395972) and water. Oxone® (2.5 equiv) is added in portions, and the mixture is stirred at room temperature for 3-4 hours. The acetone is removed under reduced pressure, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated to give the chiral 2-(o-iodoxyphenyl)-oxazoline oxide (CIPO) as a white solid.
Step 3: Asymmetric Oxidation of an o-Alkylphenol
The o-alkylphenol (1.0 equiv) is dissolved in CH2Cl2 and cooled to -20 °C. A solution of the CIPO reagent (1.1 equiv) in CH2Cl2 is added dropwise. The reaction is stirred at -20 °C for the specified time (e.g., 24 hours). The reaction is then quenched with a saturated aqueous solution of Na2S2O3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, concentrated, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualization of Experimental Workflow
Caption: Workflow for the development and application of chiral IBX derivatives in asymmetric oxidation.
Conclusion
For the oxidation of chiral substrates where the primary objective is high yield and chemoselectivity without altering existing stereocenters, standard IBX is an excellent choice, often outperforming alternatives like Swern and DMP oxidations, as demonstrated in the case of β-hydroxyketones.
However, when the goal is to induce enantioselectivity, the use of standard IBX on chiral substrates does not guarantee a predictable stereochemical outcome. The development of chiral IBX derivatives has shown promise in asymmetric oxidations, particularly for specific substrate classes like o-alkylphenols, but the achieved enantioselectivities are moderate. Furthermore, attempts at kinetic resolutions of racemic alcohols with other types of chiral IBX reagents have been unsuccessful.
Researchers should therefore consider IBX as a powerful tool for high-yielding oxidations of complex chiral molecules. For enantioselective transformations, while the exploration of chiral IBX analogues is an active area of research, alternative, more established catalytic asymmetric methods may currently offer a more reliable path to high enantiomeric excess. The choice of oxidant will ultimately depend on the specific synthetic challenge, balancing the need for yield, chemoselectivity, and stereocontrol.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. High-yielding oxidation of β-hydroxyketones to β-diketones using o-iodoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Diketone synthesis by oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Oxidation of o-Alkylphenols with Chiral 2-(o-Iodoxyphenyl)-Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) Oxidations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of alcohol oxidation using 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a hypervalent iodine reagent, with other common oxidation methods. The following sections present available quantitative data, detailed experimental protocols for kinetic analysis, and visualizations of reaction mechanisms and workflows to aid in the selection of the most suitable oxidation strategy for your research needs.
Introduction to IBX and Alternative Oxidation Methods
This compound, commonly known as IBX, is a widely used oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Its popularity stems from its high efficiency and selectivity, often avoiding over-oxidation to carboxylic acids. However, its low solubility in many common organic solvents and potential for explosive decomposition under certain conditions have led to the continued use and development of alternative oxidation methods.
This guide focuses on a kinetic comparison of IBX with three other prevalent oxidation systems:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent derived from IBX, known for its milder reaction conditions and better solubility.
-
Swern Oxidation: A method utilizing dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (commonly oxalyl chloride), prized for its broad functional group tolerance and mild, low-temperature conditions.
-
TEMPO-Catalyzed Oxidation: A system employing a stable nitroxyl (B88944) radical, (2,2,6,6-Tetramethyl-1-piperidinyloxy), as a catalyst in conjunction with a stoichiometric co-oxidant, offering a greener and often catalytic approach.
Comparative Kinetic Data
A direct, comprehensive comparison of the reaction rates of these different oxidation methods under identical conditions is challenging due to the varied nature of the reagents, solvents, and optimal temperatures. The following tables summarize available quantitative data from the literature to facilitate a comparative understanding of their kinetic profiles.
Table 1: Equilibrium Constants for the Formation of Reactive Intermediates in IBX and DMP Oxidations
| Alcohol | Oxidant | Keq (formation of alkoxyiodinane intermediate) |
| tert-Butyl alcohol | IBX | 0.002 |
| Pinacol | IBX | 0.059 |
Data sourced from a ¹H-NMR study comparing IBX and DMP. The equilibrium constant (Keq) reflects the initial pre-equilibrium step leading to the reactive intermediate. A higher Keq suggests a more favorable formation of this intermediate.[1]
Table 2: Kinetic Data for TEMPO-Catalyzed Aerobic Oxidation of Benzyl (B1604629) Alcohol
| Catalyst System | Initial Rate (M/s) |
| Cu(I)OTf/bpy/TEMPO/NMI | ~1.4 x 10-5 |
| Cu(II)(OTf)₂/bpy/TEMPO/DBU | ~0.8 x 10-5 |
| Cu(II)(OTf)₂/bpy/TEMPO/NMI | ~0.4 x 10-5 |
This table presents initial reaction rates for the aerobic oxidation of benzyl alcohol catalyzed by different copper/TEMPO systems. The rates were determined by monitoring O₂ consumption.[2][3] Conditions: 0.2 M PhCH₂OH, 10 mM [Cu], 10 mM bpy, 20 mM base, 10 mM TEMPO, 600 torr O₂, in MeCN at 27 °C.
Experimental Protocols for Kinetic Studies
Monitoring the kinetics of alcohol oxidations requires precise control of reaction conditions and a reliable analytical method to track the disappearance of the reactant or the appearance of the product over time. Below are general protocols for kinetic analysis using common analytical techniques.
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when either the reactant or the product has a distinct chromophore that absorbs in the UV-Vis region, allowing for continuous monitoring of concentration changes.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the alcohol substrate, the oxidizing agent (IBX, DMP, etc.), and any necessary additives or internal standards in the desired reaction solvent.
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Reaction Initiation:
-
In a temperature-controlled cuvette, add the solvent and the alcohol substrate solution.
-
Initiate the reaction by adding a known concentration of the oxidizing agent.
-
Quickly mix the solution and immediately begin recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
Convert absorbance values to concentration using a pre-determined calibration curve based on the Beer-Lambert law.
-
Plot concentration versus time to determine the initial reaction rate from the slope of the curve.
-
To determine the order of the reaction with respect to each component, systematically vary the initial concentration of one reactant while keeping the others in excess.
-
Kinetic Analysis using ¹H-NMR Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural information and quantification of multiple species simultaneously.
Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the alcohol substrate and an internal standard (e.g., mesitylene) in a deuterated solvent compatible with the oxidation reaction.
-
Acquire an initial ¹H-NMR spectrum (t=0) before the addition of the oxidant.
-
-
Reaction Initiation:
-
Add a known amount of the oxidizing agent to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
For slow reactions, the oxidant can be added outside the spectrometer. For faster reactions, injection systems can be used.
-
-
Data Acquisition:
-
Acquire a series of ¹H-NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the substrate and the product relative to the internal standard in each spectrum.
-
Convert the integral values to concentrations.
-
Plot concentration versus time to determine the reaction rate and order.
-
Kinetic Analysis using Gas Chromatography (GC)
GC is an excellent method for monitoring reactions with volatile reactants and products.
Protocol:
-
Reaction Setup:
-
Set up the oxidation reaction in a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Add the alcohol substrate, solvent, and an internal standard (a volatile compound that does not interfere with the reaction).
-
-
Reaction Monitoring:
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate (B1220275) for hypervalent iodine reagents).
-
Extract the organic components with a suitable solvent.
-
Inject the extracted sample into the gas chromatograph.
-
-
GC Analysis:
-
Use a suitable GC column and temperature program to achieve good separation of the substrate, product, and internal standard.
-
Quantify the peak areas of the substrate and product relative to the internal standard.
-
-
Data Analysis:
-
Generate calibration curves for the substrate and product to convert peak area ratios to concentrations.
-
Plot concentration versus time to determine the reaction kinetics.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow for kinetic analysis.
Reaction Mechanisms
Caption: Proposed mechanism for the oxidation of an alcohol by IBX.
Caption: Simplified mechanism of the Swern oxidation.
Experimental Workflow
Caption: General workflow for a kinetic study of alcohol oxidation.
Conclusion
The selection of an optimal oxidizing agent is a critical decision in synthetic chemistry, with implications for reaction efficiency, selectivity, and scalability. While IBX remains a powerful and reliable oxidant, a thorough understanding of its kinetic profile in comparison to alternatives like DMP, Swern, and TEMPO-based systems is essential for informed methodological choices. This guide provides a foundation for such a comparison by presenting available quantitative data and standardized protocols for kinetic analysis. Further research providing direct, side-by-side kinetic comparisons under identical conditions would be invaluable to the scientific community.
References
A Cost-Benefit Analysis of IBX in Multi-Step Synthesis: A Comparative Guide
In the landscape of multi-step organic synthesis, the choice of an oxidizing agent is a critical decision that can significantly impact yield, purity, cost, and overall efficiency. Among the arsenal (B13267) of available reagents, 2-Iodoxybenzoic acid (IBX) has emerged as a powerful and selective oxidant, particularly for the conversion of alcohols to aldehydes and ketones. This guide provides a comprehensive cost-benefit analysis of using IBX in multi-step synthesis, offering an objective comparison with two other widely used methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection.
Performance and Cost Comparison
The choice of an oxidizing agent often involves a trade-off between cost, reactivity, and ease of handling. The following table summarizes the approximate costs and key performance indicators for IBX, Dess-Martin periodinane, and the reagents required for a Swern oxidation. Prices are based on typical laboratory chemical supplier listings and may vary.
| Reagent/Method | Molecular Weight ( g/mol ) | Typical Price (USD/gram) | Cost per Mole (USD) | Key Advantages | Key Disadvantages |
| IBX (2-Iodoxybenzoic acid) | 280.02 | ~$5 - $15 | ~$1400 - $4200 | High selectivity, mild reaction conditions, stable to air and moisture. | Poor solubility in many organic solvents, potential explosive nature when heated. |
| Dess-Martin Periodinane (DMP) | 424.14 | ~$20 - $40 | ~$8500 - $17000 | Excellent solubility, high selectivity, mild reaction conditions. | High cost, potentially explosive. |
| Swern Oxidation Reagents | |||||
| Oxalyl chloride | 126.93 | ~$1 - $3 / mL (d=1.478) | ~$85 - $255 / mole | Low cost, high yields, mild conditions. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide (B99878) byproduct, sensitive to moisture. |
| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | ~$0.5 - $1 / mL (d=1.1) | ~$35 - $70 / mole | ||
| Triethylamine | 101.19 | ~$0.5 - $1 / mL (d=0.726) | ~$70 - $140 / mole |
Comparative Experimental Data: Oxidation of Benzyl (B1604629) Alcohol
To provide a practical comparison, the following table outlines typical experimental conditions and reported yields for the oxidation of a common substrate, benzyl alcohol, using IBX, DMP, and Swern oxidation.
| Oxidation Method | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| IBX Oxidation | Benzyl Alcohol | IBX (1.5 equiv.), DMSO, rt | 2 h | 95 | |
| Dess-Martin Periodinane Oxidation | Benzyl Alcohol | DMP (1.1 equiv.), CH₂Cl₂, rt | 1.5 h | 98 | |
| Swern Oxidation | Benzyl Alcohol | (COCl)₂ (1.5 equiv.), DMSO (2.5 equiv.), Et₃N (5 equiv.), CH₂Cl₂, -78 °C to rt | 2 h | 96 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are representative experimental protocols for the oxidation of an alcohol using each of the three methods.
IBX Oxidation Protocol
A solution of the alcohol (1 mmol) in a suitable solvent such as DMSO or a mixture of ethyl acetate (B1210297) and acetonitrile (B52724) is prepared. To this solution, IBX (1.5-2.0 equivalents) is added. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the insoluble byproduct, 2-iodosobenzoic acid (IBA), is removed by filtration. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation Protocol
To a solution of the alcohol (1 mmol) in dichloromethane (B109758) (CH₂Cl₂) at room temperature, Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion. The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.
Swern Oxidation Protocol
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. To this solution, dimethyl sulfoxide (2.5 equivalents) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the alcohol (1 equivalent) in dichloromethane is then added slowly, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (5 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow and Decision-Making
To further aid in the selection process, the following diagrams illustrate a typical experimental workflow for an oxidation reaction and a logical relationship diagram comparing the key attributes of IBX, DMP, and Swern oxidation.
Safety and Waste Disposal
A significant consideration in any chemical synthesis is the safe handling of reagents and the responsible disposal of waste.
-
IBX and DMP : Both IBX and its derivative DMP are hypervalent iodine compounds and are known to be potentially explosive, especially upon heating or impact. Commercially available IBX is often stabilized with carboxylic acids to mitigate this risk. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should always be worn when handling these reagents. Reactions should be conducted in a well-ventilated fume hood.
-
Swern Oxidation : The Swern oxidation involves the use of oxalyl chloride, which is corrosive and reacts violently with water. The reaction also generates dimethyl sulfide, a volatile and foul-smelling byproduct, and carbon monoxide, a toxic gas. Therefore, this procedure must be performed in an efficient fume hood.
-
Waste Disposal : The primary byproduct of IBX and DMP oxidations is 2-iodosobenzoic acid (IBA). While IBA is less hazardous than its parent oxidants, it should be disposed of as chemical waste according to institutional guidelines. A key advantage of using IBX is the potential to recycle the IBA byproduct back to IBX by oxidation with an inexpensive co-oxidant like Oxone, which can significantly improve the overall cost-effectiveness and sustainability of the process. Waste from Swern oxidations, including chlorinated solvents and sulfur-containing byproducts, must also be collected and disposed of as hazardous chemical waste.
Conclusion
The cost-benefit analysis of using IBX in multi-step synthesis reveals it to be a highly effective and selective oxidizing agent with the significant advantages of mild reaction conditions and operational simplicity. While its solubility can be a limitation, this can often be overcome by the choice of an appropriate solvent system or by performing the reaction at a slightly elevated temperature.
Compared to the more expensive Dess-Martin periodinane, IBX offers a more economical option with comparable performance in many cases. The ability to recycle the 2-iodosobenzoic acid byproduct further enhances the cost-effectiveness of IBX, making it an attractive choice for larger-scale applications.
The Swern oxidation, while being the most cost-effective option in terms of reagent cost, presents significant operational challenges, including the need for cryogenic temperatures and the management of hazardous and unpleasant byproducts.
Ultimately, the optimal choice of oxidizing agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the available laboratory infrastructure. For many applications, particularly in the context of complex molecule synthesis where selectivity and mild conditions are paramount, IBX represents a well-balanced and highly valuable tool in the synthetic chemist's repertoire.
A Comparative Guide to Hypervalent Iodine Reagents and Heavy Metal Oxidants in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of oxidative chemistry is continually evolving, driven by the dual needs for efficient synthetic methodologies and environmentally responsible practices. For decades, heavy metal oxidants, such as those based on chromium (Cr) and manganese (Mn), have been mainstays in the synthetic chemist's toolkit. However, their inherent toxicity and the environmental burden associated with their waste have prompted a shift towards greener alternatives. Among the most promising of these are hypervalent iodine (HVI) reagents, which offer comparable reactivity to heavy metal oxidants but with a significantly improved environmental profile.[1][2]
This guide provides an objective comparison of the performance, environmental impact, and safety considerations of hypervalent iodine reagents versus traditional heavy metal oxidants, supported by quantitative data and detailed experimental protocols.
Performance and Environmental Impact: A Quantitative Comparison
The choice of an oxidizing agent is a critical decision in synthesis design, with implications for yield, selectivity, reaction conditions, and overall sustainability. The following tables summarize key quantitative data for representative hypervalent iodine reagents and heavy metal oxidants.
| Parameter | Hypervalent Iodine Reagents | Heavy Metal Oxidants |
| Toxicity (LD50, oral, rat) | 2-Iodoxybenzoic acid (IBX): 1700 mg/kg[3] | Chromium Trioxide (CrO₃): 80 mg/kg |
| Typical Reaction Conditions | Mild (often room temperature), neutral pH[4] | Often strongly acidic or basic, elevated temperatures |
| Waste Products | Iodoarene byproducts (can be recycled) | Toxic heavy metal salts (e.g., Cr(III) salts) |
| Safety Concerns | Some reagents (e.g., IBX, DMP) can be explosive under certain conditions.[5][6] | Carcinogenic (Cr(VI)), toxic.[1] |
Table 1: General Comparison of Hypervalent Iodine Reagents and Heavy Metal Oxidants
| Substrate | Oxidant | Product | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | 2-Iodoxybenzoic Acid (IBX) | Benzaldehyde (B42025) | >95% | [7] |
| Benzyl Alcohol | Dess-Martin Periodinane (DMP) | Benzaldehyde | 90.4% | [8] |
| Benzyl Alcohol | Pyridinium Chlorochromate (PCC) | Benzaldehyde | ~85% | [7] |
| Benzyl Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Benzoic Acid | >90% | [9] |
Table 2: Comparative Yields for the Oxidation of Benzyl Alcohol
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed experimental protocols for the oxidation of a primary alcohol are presented below.
Oxidation of Benzyl Alcohol to Benzaldehyde using Dess-Martin Periodinane (DMP)
Materials:
-
Benzyl alcohol
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude benzaldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Oxidation of Benzyl Alcohol to Benzoic Acid using Jones Reagent
Materials:
-
Benzyl alcohol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Isopropyl alcohol
-
Sodium bicarbonate
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Ice bath
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide in water. Carefully add concentrated sulfuric acid while cooling in an ice bath.
-
In a separate round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve benzyl alcohol in acetone and cool the solution in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of benzyl alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.
-
Continue the addition until the orange-red color persists.
-
After the reaction is complete (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color of Cr(III) persists.
-
Neutralize the reaction mixture by the careful addition of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.
-
Recrystallize the crude product from a suitable solvent to obtain pure benzoic acid.
Visualizing the Workflow and Environmental Impact
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: A comparative workflow for oxidation reactions.
Caption: Environmental impact comparison.
Conclusion
The data and protocols presented in this guide highlight the significant advantages of hypervalent iodine reagents over traditional heavy metal oxidants. While heavy metal-based reagents have historically been effective, their high toxicity, harsh reaction conditions, and the generation of hazardous waste make them less desirable from a modern perspective focused on green chemistry.
Hypervalent iodine reagents, in contrast, offer a milder, safer, and more environmentally benign approach to oxidation.[1][10] Although considerations such as the cost and potential explosivity of some HVI reagents must be taken into account, the ongoing development of recyclable and more stable formulations is further solidifying their position as the preferred choice for sustainable oxidation chemistry in research and industrial applications. The ability to achieve high yields under mild conditions with a significantly reduced environmental footprint makes hypervalent iodine reagents a powerful tool for the modern synthetic chemist.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Recent Advances in Hypervalent Iodine(V) Chemistry for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In recent years, hypervalent iodine(V) chemistry has continued to emerge as a powerful and environmentally benign alternative to traditional heavy metal-based reagents in organic synthesis.[1][2] The versatility of I(V) compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), extends across a wide array of oxidative transformations, including the oxidation of alcohols, oxidative cyclization, and C-H functionalization.[3][4] This guide provides a comprehensive review of recent advances in the field, with a focus on comparative data, detailed experimental protocols, and the burgeoning areas of catalytic and enantioselective reactions.
I. Oxidation of Alcohols: A Comparative Analysis of IBX and DMP
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, remains a cornerstone of organic synthesis. IBX and DMP are the most prominent hypervalent iodine(V) reagents for this transformation. While both are highly effective, they exhibit key differences in solubility, reactivity, and substrate compatibility.[1][5]
DMP generally exhibits better solubility in common organic solvents compared to IBX, which can lead to more consistent and efficient reactions for a broader range of substrates.[5] However, IBX has been shown to be effective, particularly when heated, though caution is advised due to its potential for explosive decomposition under such conditions.[1][5]
Table 1: Comparison of IBX and DMP in the Oxidation of Various Alcohols
| Entry | Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | IBX | EtOAc, 80 °C | 3.25 | 95 | [1] |
| 2 | Benzyl alcohol | DMP | CH2Cl2, rt | 1 | 98 | [6] |
| 3 | 4-Nitrobenzyl alcohol | IBX | EtOAc, 80 °C | 4 | 92 | [1] |
| 4 | 4-Nitrobenzyl alcohol | DMP | CH2Cl2, rt | 1.5 | 96 | [6] |
| 5 | Cinnamyl alcohol | IBX | EtOAc, 80 °C | 2.5 | 90 | [1] |
| 6 | Cinnamyl alcohol | DMP | CH2Cl2, rt | 0.5 | 97 | [6] |
| 7 | 1-Octanol | IBX | EtOAc/acetone (2:1), 80 °C | 12 | 85 | [1] |
| 8 | 1-Octanol | DMP | CH2Cl2, rt | 2 | 92 | [6] |
| 9 | Cyclohexanol | IBX | EtOAc, 80 °C | 5 | 91 | [1] |
| 10 | Cyclohexanol | DMP | CH2Cl2, rt | 1 | 95 | [6] |
Data Interpretation: The data in Table 1 highlights that DMP generally provides slightly higher yields and significantly shorter reaction times at room temperature compared to IBX, which often requires elevated temperatures. However, IBX remains a very effective and economical reagent.
Experimental Protocols
Representative Procedure for IBX Oxidation of an Alcohol: To a solution of the alcohol (1.0 mmol) in ethyl acetate (B1210297) (7 mL), o-iodoxybenzoic acid (IBX, 1.5 mmol) is added. The resulting suspension is stirred vigorously at 80 °C and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the insoluble byproducts. The filtrate is then concentrated under reduced pressure to afford the crude carbonyl compound, which can be further purified by column chromatography if necessary.[1]
Representative Procedure for Dess-Martin Periodinane (DMP) Oxidation of an Alcohol: To a solution of the alcohol (1.0 mmol) in dichloromethane (B109758) (10 mL) at room temperature is added Dess-Martin periodinane (1.2 mmol) in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.[6]
II. Catalytic and Enantioselective Transformations
A significant recent advancement in hypervalent iodine(V) chemistry is the development of catalytic systems, which minimize the amount of iodine reagent required and improve the overall efficiency and sustainability of the process.[2] These systems typically involve the in situ regeneration of the active iodine(V) species from a catalytic amount of an iodoarene precursor using a stoichiometric co-oxidant, such as Oxone.[2]
Furthermore, the field of asymmetric catalysis using chiral hypervalent iodine reagents has gained considerable traction, enabling the enantioselective synthesis of valuable chiral building blocks.[7][8]
Table 2: Recent Examples of Catalytic and Enantioselective Reactions
| Entry | Reaction Type | Catalyst/Reagent | Co-oxidant | Substrate Scope | Yield (%) | ee (%) | Reference |
| 1 | Alcohol Oxidation | 2-Iodobenzoic acid (cat.) | Oxone | Primary & secondary alcohols | 85-98 | N/A | [2] |
| 2 | α-Oxytosylation of Ketones | Chiral Iodoarene (cat.) | m-CPBA | Propiophenone derivatives | up to 96 | up to 67 | [9] |
| 3 | Oxidative Cyclization | Chiral Iodoarene (cat.) | Selectfluor | N-Allyl carboxamides | up to 94 | up to 98 | [10] |
| 4 | C-H Amination | Biaryl-based diiodoarene (cat.) | Peracetic acid | N-Aryl amides | up to 95 | N/A | [11] |
Experimental Protocols
General Procedure for Catalytic Oxidation of Alcohols using 2-Iodobenzoic Acid and Oxone: To a solution of the alcohol (1.0 mmol) in a mixture of acetonitrile (B52724) and water (2:1, 15 mL) is added 2-iodobenzoic acid (0.1 mmol) and Oxone (2.2 mmol). The mixture is heated to 70 °C and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.[2]
III. Oxidative Cyclization and C-H Functionalization
Hypervalent iodine(V) reagents have proven to be exceptional tools for mediating oxidative cyclization reactions to construct a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[12][13] Additionally, the direct functionalization of C-H bonds using these reagents represents a highly atom-economical and efficient strategy for molecular diversification.[14][15]
Recent advances have focused on the development of novel intramolecular C-H amination and oxidative cyclization cascades to access complex nitrogen-containing heterocycles.[11][14]
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in hypervalent iodine(V) chemistry, the following diagrams illustrate a general mechanism for alcohol oxidation and a typical experimental workflow.
Caption: Mechanism of Alcohol Oxidation.
Caption: General Experimental Workflow.
Conclusion
The field of hypervalent iodine(V) chemistry continues to provide innovative and practical solutions for a wide range of oxidative transformations in organic synthesis. The development of milder, more selective, and catalytic systems is expanding the synthetic utility of these reagents, making them increasingly attractive for applications in academic research and the pharmaceutical industry. The comparative data and protocols presented in this guide are intended to assist researchers in selecting the optimal conditions for their specific synthetic challenges and to highlight the exciting future directions of this dynamic area of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic stereoselective synthesis involving hypervalent iodine-based chiral auxiliaries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic stereoselective synthesis involving hypervalent iodine-based chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Efficient Metal-Free Oxidative C–H Amination for Accessing Dibenzoxazepinones via μ-Oxo Hypervalent Iodine Catalysis [mdpi.com]
- 12. Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a hypervalent iodine(V) reagent, with other common oxidizing agents in the context of pharmaceutical drug discovery. Through case studies supported by experimental data, this document highlights the performance of IBX in the synthesis of complex, biologically active molecules.
Case Study 1: Dehydrogenation in the Total Synthesis of Ceratamine A and B
Ceratamine A and B are marine alkaloids that exhibit potent antimitotic activity by stabilizing microtubules, making them attractive targets in cancer drug discovery. A key step in the total synthesis of these tubulin-binding agents, as reported by Coleman et al., involves the dehydrogenation of a dihydroimidazo[4,5-d]azepine core to form the final aromatic imidazole (B134444) ring system. This transformation was efficiently achieved using IBX.
Data Presentation: Comparison of Dehydrogenation Methods
While the original synthesis by Coleman et al. successfully employed IBX, other methods for the dehydrogenation of imidazolines are available. The following table compares IBX with alternative reagents for this type of transformation, based on literature precedents.
| Reagent/Method | Typical Conditions | Yield | Advantages | Disadvantages |
| IBX | DMSO, 80 °C, 2h | 85% (for Ceratamine A) | High yield, mild conditions, good functional group tolerance.[1] | Stoichiometric use of an explosive reagent, requires elevated temperature.[2] |
| Pd/C | Toluene, reflux | Moderate to Good | Catalytic, well-established method.[3] | Can require harsh conditions (high temperature), catalyst poisoning can be an issue. |
| MnO₂ | Benzene, reflux | Variable | Readily available and inexpensive. | Often requires a large excess of reagent, variable reactivity. |
| DDQ | Dioxane, reflux | Good | Effective for many nitrogen heterocycles. | Stoichiometric, can be expensive, formation of colored byproducts can complicate purification. |
| Trichloroisocyanuric Acid (TCCA) | CH₂Cl₂, DBU, rt | High | Mild conditions (room temperature), high yields reported for various imidazolines.[4] | Stoichiometric reagent. |
Experimental Protocols
IBX-Mediated Dehydrogenation of Dihydroceratamine A
This protocol is based on the synthesis reported by Coleman et al. and general procedures for IBX-mediated dehydrogenation of nitrogen heterocycles.
To a solution of the dihydroceratamine A precursor (1 equiv.) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added this compound (IBX) (2.0 equiv.). The reaction mixture is stirred at 80 °C for 2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford Ceratamine A.
Visualizations
Case Study 2: Oxidation of β-Hydroxyketones to β-Diketones
β-Diketones are important structural motifs in many biologically active compounds and are valuable synthetic intermediates. The oxidation of β-hydroxyketones to the corresponding β-diketones can be challenging due to the potential for side reactions and product decomposition. A systematic study by Bartlett and Beaudry demonstrated that IBX is a superior reagent for this transformation compared to other common methods like Swern and Dess-Martin periodinane (DMP) oxidations.[5]
Data Presentation: Comparison of Oxidation Methods for β-Hydroxyketones
The following table summarizes the comparative yield data from the study by Bartlett and Beaudry for the oxidation of a representative β-hydroxyketone.[5]
| Substrate | IBX Yield (%) | Swern Yield (%) | DMP Yield (%) |
| 1a | 98 | 35 | 40 |
| 1b | 95 | 52 | 65 |
| 1c | 99 | 75 | 80 |
| 1d | 96 | 60 | 72 |
| 1e | 97 | 45 | 55 |
Yields are for the isolated β-diketone product.
The data clearly indicates that IBX provides consistently higher yields for the oxidation of a variety of β-hydroxyketones compared to both Swern and DMP oxidations.[5] The authors attribute the superiority of IBX to the mild reaction conditions and the simplified workup procedure, which minimizes product degradation.[5]
Experimental Protocols
General Procedure for IBX Oxidation of β-Hydroxyketones
This protocol is adapted from the publication by Bartlett and Beaudry.[5]
To a solution of the β-hydroxyketone (1.0 equiv.) in ethyl acetate (0.14 M) is added IBX (3.0 equiv.). The resulting suspension is heated to 77 °C and stirred vigorously. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a short plug of silica gel to remove the insoluble IBX byproducts. The filtrate is concentrated under reduced pressure to afford the crude β-diketone, which is often of sufficient purity for subsequent steps without further purification.
General Procedure for Swern Oxidation
To a solution of oxalyl chloride (1.2 equiv.) in dichloromethane (B109758) (0.15 M) at -78 °C is added dimethyl sulfoxide (2.4 equiv.) dropwise. After stirring for 15 minutes, a solution of the β-hydroxyketone (1.0 equiv.) in dichloromethane is added dropwise. The reaction is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (B128534) (5.4 equiv.). The reaction mixture is allowed to warm to room temperature and then quenched with water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]
General Procedure for Dess-Martin Periodinane (DMP) Oxidation
To a solution of the β-hydroxyketone (1.0 equiv.) in dichloromethane (0.10 M) at room temperature are added sodium bicarbonate (4.0 equiv.) and Dess-Martin periodinane (2.0 equiv.). The reaction is stirred until the starting material is consumed as indicated by TLC. The reaction mixture is then diluted with dichloromethane and poured into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]
Visualizations
Conclusion
This compound (IBX) has demonstrated significant utility in the synthesis of complex molecules relevant to pharmaceutical drug discovery. The case studies presented here highlight its advantages in specific transformations:
-
High Efficiency and Selectivity: In both the dehydrogenation of a complex heterocyclic system and the oxidation of sensitive β-hydroxyketones, IBX provided superior yields compared to other common reagents.
-
Mild Reaction Conditions: While often requiring heating, IBX-mediated reactions can proceed under relatively mild conditions, preserving sensitive functional groups within the molecule.
-
Simplified Workup: The insolubility of IBX and its byproducts in many organic solvents allows for a simple filtration-based workup, which can be crucial for minimizing the decomposition of sensitive products.
Despite its advantages, the explosive nature of IBX necessitates careful handling and consideration for large-scale synthesis. However, for laboratory-scale synthesis in a drug discovery setting, its performance benefits often outweigh this drawback. The development of stabilized and polymer-supported versions of IBX may further enhance its applicability in pharmaceutical development. Researchers and drug development professionals should consider IBX as a powerful tool in their synthetic arsenal, particularly for challenging oxidation reactions where chemoselectivity and high yield are paramount.
References
- 1. Synthesis of Imidazolinium Salts by Pd/C‐Catalyzed Dehydrogenation of Imidazolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX): A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. IBX is a potent oxidizing agent and requires careful handling throughout its lifecycle, including disposal.
Immediate Safety and Handling Precautions
This compound is a strong oxidizing agent and can be shock-sensitive and explosive, especially upon heating.[1] Therefore, all handling and disposal preparation should be conducted in a well-ventilated fume hood, away from heat sources and incompatible materials. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
Operational Disposal Plan
Due to its hazardous nature, direct disposal of IBX as routine chemical waste is not permissible. The primary route for disposal is through a designated hazardous waste management program. The following step-by-step process outlines the recommended operational plan for the disposal of solid IBX and contaminated materials.
Step 1: Waste Segregation and Collection
-
Solid IBX Waste: Unused, expired, or residual solid IBX must be collected in a clearly labeled, dedicated hazardous waste container. The container should be compatible with oxidizing solids.
-
Contaminated Materials: Any materials that have come into contact with IBX, such as weighing paper, spatulas, gloves, and empty reagent bottles, must also be treated as hazardous waste and collected in the same designated container.
Step 2: Container Labeling
The hazardous waste container must be accurately labeled with the full chemical name: "this compound (IBX)" and the appropriate hazard symbols (e.g., oxidizer, irritant).
Step 3: Temporary Storage
The sealed and labeled hazardous waste container should be stored in a designated, cool, and dry secondary containment area within the laboratory, away from flammable and combustible materials.
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the collected IBX waste. Do not attempt to transport hazardous waste personally.
Chemical Neutralization (Quenching) of Reaction Residues
Experimental Protocol: Quenching of IBX in a Reaction Mixture
-
Cooling: At the end of the reaction, cool the reaction mixture to 0°C in an ice bath.
-
Dilution: Dilute the cold reaction mixture with a suitable solvent that is compatible with the reaction components.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to the stirred reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Monitoring: Continue the addition of the sodium thiosulfate solution until the oxidizing activity of the IBX is neutralized. This can often be visually monitored if an indicator (like starch-iodide paper, if appropriate for the reaction chemistry) is used, or by ensuring the cessation of any heat generation.
-
Workup and Waste Segregation: Once the quenching is complete, proceed with the standard aqueous workup. The resulting aqueous and organic waste streams should be collected separately and disposed of as hazardous waste according to institutional guidelines.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₅IO₃ |
| Molecular Weight | 280.02 g/mol |
| Appearance | White to off-white solid |
| Hazards | Oxidizer, Irritant, Potentially Explosive |
Logical Workflow for IBX Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a widely used oxidizing agent. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards include severe skin and eye damage, respiratory irritation, and harm if swallowed or in contact with skin.[1][2] It is also very toxic to aquatic life.[1]
Quantitative Hazard Data Summary
| Hazard Statement Code | Description | Hazard Class |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1A/1B |
| H317 | May cause an allergic skin reaction | Sensitisation (Skin), Category 1 |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitisation (Respiratory), Category 1 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 |
| H372 | Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity - Repeated Exposure, Category 1 |
| H400 | Very toxic to aquatic life | Hazardous to the Aquatic Environment Acute Hazard, Category 1 |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling IBX:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or when generating dust, wear a suitable respiratory mask.[1]
-
General Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of IBX. The following workflow outlines the key stages from preparation to post-handling procedures.
Caption: Workflow for the safe handling of IBX from preparation to disposal.
Disposal Plan
Proper disposal of IBX and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including residual IBX and contaminated items, should be collected in a suitable, clearly labeled, and sealed container.[1]
-
Disposal Method: Do not dispose of IBX down the drain. Consult your institution's environmental health and safety office or a licensed professional waste disposal service for proper disposal procedures.[1] Treatment may involve mixing or slurrying in water, followed by neutralization and subsequent burial in a licensed landfill or incineration.[1]
-
Container Decontamination: Empty containers should be decontaminated before disposal.[1] Always observe the safety precautions on the label until the container is cleaned and destroyed.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
